DA-3934
描述
属性
CAS 编号 |
183176-50-3 |
|---|---|
分子式 |
C35H35N5O7 |
分子量 |
637.7 g/mol |
IUPAC 名称 |
2-[3-[[2-[methyl-[2-(N-[2-[2-(N-methylanilino)-2-oxoethoxy]phenyl]anilino)acetyl]amino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid |
InChI |
InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46) |
InChI 键 |
NDPHJNZMISFERB-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DA-3934; DA3934; DA 3934; UNII-J353803KRG; |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: In Vitro and Cellular Assays for the Characterization of HIF-Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "DA-3934" specified in the topic is not found in publicly available scientific literature. This guide has been developed using publicly accessible information on well-characterized HIF-prolyl hydroxylase inhibitors, such as Molidustat (BAY 85-3934), and general protocols for this class of compounds. The principles and methodologies described herein are broadly applicable for the evaluation of novel HIF-prolyl hydroxylase inhibitors.
Introduction: The HIF-1α Signaling Pathway and Therapeutic Inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization is critical for physiological processes like erythropoiesis and angiogenesis. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2]
HIF-prolyl hydroxylase inhibitors are small molecules that prevent the hydroxylation of HIF-1α, thereby stabilizing it even under normoxic conditions. This leads to the activation of HIF-1 target genes, offering therapeutic potential for conditions such as anemia associated with chronic kidney disease.[3][4] This guide provides a technical overview of the core in vitro and cellular assays used to characterize the activity of these inhibitors.
Quantitative Data Summary: In Vitro Potency of HIF-PHD Inhibitors
The inhibitory activity of a compound against the three main human PHD isoforms (PHD1, PHD2, and PHD3) is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the in vitro IC50 values for several well-characterized HIF-PHD inhibitors.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Molidustat (BAY 85-3934) | 480 | 7 - 280 | 450 | [3][5] |
| Roxadustat (FG-4592) | Not Reported | 27 - 591 | Not Reported | [3][6][7] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 - 29 | 7.63 | [3][6][7] |
| Daprodustat (GSK1278863) | 3.5 | 22.2 - 67 | 5.5 | [3][6][7] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.[3][6]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathway and the mechanism of its inhibition.
Caption: HIF-1α Signaling Under Normoxia and with PHD Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PHD2 Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) assay, which detects the hydroxylation of a HIF-1α peptide substrate.[5]
Workflow Diagram:
Caption: Generalized workflow for an in vitro PHD2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 1 mM Ascorbate, 50 µM FeSO4.
-
Dilute recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate (e.g., corresponding to residues 556-574) in assay buffer.[5]
-
Prepare serial dilutions of the test compound (e.g., "this compound") in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the PHD2 enzyme, HIF-1α peptide, and test compound solution.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and detection reagents (e.g., streptavidin-coated donor beads, anti-hydroxy-HIF-1α antibody, and protein A-coated acceptor beads).
-
Incubate the plate in the dark at room temperature.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader (e.g., EnVision).
-
The signal is inversely proportional to the amount of hydroxylated peptide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to increase the intracellular levels of HIF-1α protein in cultured cells.
Workflow Diagram:
Caption: Generalized workflow for Western Blot analysis of HIF-1α.[3]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, HeLa) in appropriate media.
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).[3]
-
-
Sample Preparation:
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5%).[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the HIF-1α signal to a loading control, such as β-actin or GAPDH.[3]
-
Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the HIF-1 complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE-containing promoter.[5][10]
Workflow Diagram:
Caption: Generalized workflow for an HRE Luciferase Reporter Assay.[3]
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.[10]
-
-
Cell Treatment:
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate for 16-24 hours.[10]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
The EC50 value (the concentration that produces half-maximal activation) can be determined by plotting the fold induction against the logarithm of the inhibitor concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. benchchem.com [benchchem.com]
Molidustat (DA-3934): A Technical Guide to its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (also known as DA-3934 and BAY 85-3934) is a novel, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By reversibly inhibiting these enzymes, molidustat mimics a hypoxic state, leading to the stabilization of hypoxia-inducible factors (HIFs). This stabilization promotes the endogenous production of erythropoietin (EPO), thereby stimulating erythropoiesis. This mechanism of action makes molidustat a therapeutic candidate for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This guide provides a comprehensive overview of the pharmacology and available toxicology data for molidustat.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[1] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and heterodimerizes with HIF-β. The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which is crucial for red blood cell production, and genes involved in iron metabolism, such as those for iron absorption and transport.[1]
Pharmacology
Pharmacodynamics
Molidustat has been shown to dose-dependently increase endogenous EPO production in both preclinical animal models and human clinical trials.[1][2] In healthy Wistar rats and cynomolgus monkeys, oral administration of molidustat resulted in a significant increase in plasma EPO levels.[1] This was followed by a corresponding increase in reticulocytes and hemoglobin levels.[1] Clinical studies in patients with CKD-associated anemia have demonstrated that molidustat can effectively and sustainably increase and maintain hemoglobin levels.[3] Furthermore, studies suggest that molidustat may improve iron availability for erythropoiesis.
Pharmacokinetics
Molidustat is orally bioavailable.[2] Following oral administration in humans, it is rapidly absorbed.[4] The primary route of elimination is through metabolism, with the major metabolite being an N-glucuronide, which is then predominantly excreted in the urine.[4][5] Unchanged molidustat is found in only minor amounts in urine and feces.[4]
Toxicology Profile
Disclaimer: Detailed regulatory toxicology study reports for molidustat, including comprehensive genotoxicity, carcinogenicity, and reproductive toxicity data, are not publicly available. The information presented here is based on preclinical safety data from published literature and available safety data sheets.
General Toxicology
In preclinical studies, molidustat has been generally well-tolerated at therapeutic doses.[1] A safety data sheet for molidustat indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6] In a laboratory safety study in healthy cats, vomiting was the most frequently observed adverse reaction, and increases in systolic blood pressure were also noted.[7]
Safety Pharmacology
Some preclinical evidence suggests that unlike treatment with recombinant human EPO, molidustat may not be associated with hypertensive effects in a rat model of CKD.[1] However, increases in systolic blood pressure have been observed in some animal studies.[7]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A safety data sheet for molidustat states that it "May damage fertility or the unborn child".[6] However, detailed study results from a standard battery of genotoxicity, carcinogenicity, and reproductive toxicology studies are not available in the public domain.
Experimental Protocols
In Vitro HIF-PH Inhibition Assay
The inhibitory activity of molidustat on HIF-PH can be assessed using a biochemical assay. This typically involves recombinant human HIF-PH enzymes (PHD1, PHD2, and PHD3), a synthetic peptide substrate derived from HIF-1α, and necessary co-factors (Fe²⁺, ascorbate, and 2-oxoglutarate). The assay measures the hydroxylation of the peptide substrate by the enzyme in the presence and absence of varying concentrations of molidustat. The IC50 values are then determined by quantifying the inhibition of the hydroxylation reaction.[1]
Animal Model of Renal Anemia (Rat)
A common model to evaluate the efficacy of compounds for treating renal anemia is the 5/6 nephrectomy model in rats. This surgical procedure reduces the functional renal mass, leading to decreased EPO production and subsequent anemia. Following the establishment of anemia, animals are treated with molidustat or a vehicle control. Key parameters monitored over the course of the study include hemoglobin levels, hematocrit, red blood cell counts, and plasma EPO concentrations.[8]
Summary of Quantitative Data
Table 1: In Vitro Inhibitory Activity of Molidustat
| Target | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| Source:[9] |
Table 2: Pharmacokinetic Parameters of Molidustat in Humans (Single Oral Dose)
| Parameter | Value |
| Route of Excretion | Primarily renal (as N-glucuronide metabolite) |
| Unchanged Drug in Urine | ~4% |
| Unchanged Drug in Feces | ~6% |
| Source:[4] |
Diagrams
Caption: Molidustat inhibits HIF-PH, leading to HIF-α stabilization and increased erythropoiesis.
Caption: Workflow for evaluating Molidustat efficacy in a rat model of renal anemia.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 3. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug‐drug interaction of atazanavir on UGT1A1‐mediated glucuronidation of molidustat in human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Role of DA-3934 (Molidustat) in the Regulation of Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DA-3934, also known as Molidustat (BAY 85-3934), is a potent and orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By targeting the HIF pathway, Molidustat mimics the physiological response to hypoxia, leading to a coordinated increase in endogenous erythropoietin (EPO) production and subsequent stimulation of erythropoiesis. This mechanism offers a novel therapeutic approach for the treatment of anemia, particularly in the context of chronic kidney disease (CKD), by leveraging the body's own finely tuned regulatory systems for red blood cell production. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the erythropoietic effects of Molidustat.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by HIF-prolyl hydroxylase enzymes. This hydroxylation event marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. This process effectively suppresses the hypoxic response.[1][2]
Molidustat functions by inhibiting HIF-PH, thereby preventing the hydroxylation of HIF-α.[2][3] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO).[3][4] The resulting increase in EPO gene transcription and subsequent protein synthesis stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately leading to an increase in red blood cell production.[4][5]
In addition to its direct effect on EPO production, HIF stabilization by Molidustat also plays a role in improving iron metabolism, a critical component of erythropoiesis. HIF-1α is involved in the regulation of proteins crucial for iron mobilization, such as transferrin and the transferrin receptor.[6] Furthermore, HIF-2α can indirectly suppress the expression of hepcidin, a key negative regulator of iron availability, thereby increasing the amount of iron accessible for hemoglobin synthesis.[6]
Preclinical Data
A summary of key quantitative data from preclinical studies is presented below.
Table 1: In Vitro HIF-Prolyl Hydroxylase Inhibitory Activity
| Enzyme | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| Source:[7] |
Table 2: In Vivo Effects of Single Oral Dose of Molidustat in Male Wistar Rats
| Dose (mg/kg) | Peak Plasma EPO (IU/L) at 4h | Reticulocyte Count (% of RBCs) at 72h |
| 1.25 | - | Significant increase vs. vehicle |
| 5 | Significant increase vs. vehicle | Significant increase vs. vehicle |
| 500 | Maximal induction | - |
| Source:[1] |
Table 3: Effects of Repeated Oral Dosing of Molidustat in Male Wistar Rats (26 days)
| Daily Dose (mg/kg) | Mean Packed Cell Volume (PCV) Gain from Baseline (%) |
| 1.25 | ~3 |
| 5 | ~17 |
| Source:[1] |
Table 4: Comparison of Molidustat and rhEPO in Male Wistar Rats
| Treatment | Change in Hematocrit | Change in Hemoglobin |
| Molidustat (2.5 mg/kg, once daily) | Significant increase vs. control | Similar to high-dose rhEPO |
| rhEPO (100 IU/kg, twice weekly) | Significant increase vs. control | - |
| Source:[1] |
Table 5: Effects of Molidustat in a Rat Model of Gentamicin-Induced Renal Anemia
| Treatment | Plasma EPO Levels |
| Molidustat | Significant and dose-dependent increase |
| Source:[1] |
Table 6: Effects of Molidustat in a CKD Mouse Model (3 weeks treatment)
| Parameter | CKD + Vehicle | CKD + Molidustat |
| Hemoglobin | Anemic | Resolved to control levels |
| Hematocrit | Anemic | Resolved to control levels |
| Red Blood Cell Count | Anemic | Resolved to control levels |
| Circulating iFGF23 | Elevated (120-fold) | Significantly attenuated (>60%) |
| Source:[8][9] |
Experimental Protocols
In Vitro HIF-Prolyl Hydroxylase Activity Assay
Objective: To determine the inhibitory concentration (IC50) of Molidustat against recombinant human HIF-PHD enzymes.
Methodology:
-
A biotinylated HIF-1α peptide substrate (amino acids 556-574) is immobilized on streptavidin-coated microplates.
-
The immobilized peptide is incubated with recombinant human HIF-PHD1, PHD2, or PHD3 in a reaction buffer containing 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2, 20 µM 2-oxoglutarate, 10 µM FeSO4, and 2 mM ascorbate.
-
Molidustat is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for 60 minutes.
-
After washing, the hydroxylated peptide is detected by incubating with a Europium-labeled VBC (von Hippel-Lindau, Elongin B, and Elongin C) complex, which specifically binds to the hydroxylated proline residue.
-
The amount of bound VBC complex is quantified by time-resolved fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 3. molidustat [drugcentral.org]
- 4. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Molidustat's Effect on Endogenous Erythropoietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Molidustat, a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It details the mechanism by which Molidustat elevates endogenous erythropoietin (EPO) levels, presents quantitative data from key preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core biological pathways and workflows.
Core Mechanism of Action: HIF-PH Inhibition
Molidustat's therapeutic effect is rooted in its ability to inhibit the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme.[1] Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α), tagging it for rapid proteasomal degradation.[2][3] This process suppresses the expression of hypoxia-responsive genes, including the gene for erythropoietin (EPO).[2]
By inhibiting HIF-PH, Molidustat mimics a state of hypoxia.[1][4] This action prevents the degradation of HIF-α, leading to its stabilization and accumulation.[1] The stabilized HIF-α then translocates to the cell nucleus, where it dimerizes with HIF-β. This HIF complex binds to hypoxia-responsive elements (HREs) on target genes, activating their transcription.[2][5] A primary target is the EPO gene, leading to increased synthesis and secretion of endogenous erythropoietin, which in turn stimulates red blood cell production (erythropoiesis).[1][2] This mechanism offers a more physiologically regulated increase in EPO compared to the supraphysiological levels often seen with direct administration of recombinant human EPO (rhEPO).[1][4]
Data Presentation: Quantitative Effects on Endogenous EPO
Molidustat administration results in a measurable, dose-dependent increase in endogenous EPO levels in both animal models and human subjects.
Table 1: Molidustat's Effect on Endogenous EPO in Healthy Human Volunteers
This table summarizes the results from a single-center, randomized, placebo-controlled, dose-escalation study in healthy male volunteers.[6][7]
| Dose Group | N | Geometric Mean Peak EPO (Cmax) (IU/L) | 90% Confidence Interval (CI) | Mean Fold Increase over Baseline | Time to Peak EPO | Return to Baseline |
| Placebo | 14 | 14.8 | 13.0, 16.9 | 1.4 | - | - |
| 12.5 mg Molidustat | - | Significant Increase vs. Placebo | - | - | ~12 hours | ~24-48 hours |
| 50 mg Molidustat | - | 39.8 | 29.4, 53.8 | 3.6 | ~12 hours | ~24-48 hours |
Data sourced from a Phase I study investigating single oral doses of Molidustat.[6][7][8]
Table 2: Molidustat's Effect on Endogenous EPO in Animal Models
| Animal Model | Dose | Key Finding |
| Wistar Rats | 5 mg/kg (single oral dose) | ~50-fold increase in EPO mRNA expression in the kidney, peaking 2 hours after administration.[5] |
| Wistar Rats | ≥ 1.25 mg/kg (single oral dose) | Dose-dependent increase in plasma EPO at 4 hours, followed by a dose-dependent increase in reticulocytes at 72 hours.[4] |
| Cynomolgus Monkeys | 0.5 mg/kg & 1.5 mg/kg (repeated oral doses) | Significant EPO induction 7 hours post-administration, returning to baseline within 24 hours. No adaptation of EPO response after repeated dosing.[4] |
| Healthy Cats | 5 mg/kg & 10 mg/kg (daily oral) | Significant increase in mean EPO concentrations 6 hours after treatment compared to placebo.[9] |
These preclinical studies demonstrate Molidustat's efficacy in stimulating EPO production across different species.[4][5][9]
Table 3: Impact of Co-administration on Molidustat and Endogenous EPO in Humans
This table outlines the effects of common supplements for chronic kidney disease (CKD) on Molidustat's pharmacokinetics (PK) and pharmacodynamics (PD).[10]
| Co-administered Agent | Timing | Effect on Molidustat | Effect on Endogenous EPO |
| Iron(II) Supplement | Concomitant | Reduced AUC by 50-75% and Cmax by 46-84% | Reduced AUC(0-24) by 31-44% and Cmax by 36-48% |
| Iron(II) Supplement | 4 hours before Molidustat | Reduced AUC by 9% and Cmax by 10% | Effect declined with increased time separation |
| Calcium(II) Supplement | Concomitant | Reduced AUC by 15% and Cmax by 47% | No influence on EPO response |
AUC: Area Under the Curve; Cmax: Maximum Concentration.
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess Molidustat's effect on EPO.
Protocol 1: Phase I Human Clinical Trial for PK/PD Assessment
This protocol is a summary of the methodology used in the first-in-human, proof-of-concept study.[6][7]
-
Study Design: A single-center, randomized, single-blind, placebo-controlled, group-comparison, dose-escalation study.
-
Participants: Healthy male volunteers. A total of 45 volunteers received Molidustat and 14 received a placebo.[6]
-
Intervention: Single oral doses of Molidustat (5, 12.5, 25, 37.5, or 50 mg) administered as a polyethylene glycol-based solution.[7]
-
Pharmacokinetic (PK) Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of Molidustat. The mean terminal half-life was determined to be between 4.64 and 10.40 hours.[6]
-
Pharmacodynamic (PD) Sampling: Serum samples were collected over a 24-48 hour period to measure endogenous EPO levels.[6]
-
Primary Endpoint: To assess the safety, tolerability, pharmacokinetics, and effect on endogenous EPO levels.[7]
Protocol 2: Preclinical Assessment in Animal Models
This protocol summarizes methodologies from studies in rats and monkeys.[4]
-
Animal Models: Healthy male Wistar rats and cynomolgus monkeys were used.[4]
-
Drug Administration: Molidustat was administered orally. For repeat-dose studies in monkeys, doses were given at 24-hour intervals for 5 days.[4]
-
Sample Collection:
-
Plasma EPO: Blood samples were collected from conscious animals via vein puncture at specified time points (e.g., 4 hours post-dose in rats, 7 hours in monkeys) to measure plasma EPO concentrations.[4]
-
EPO mRNA Expression: In some studies, kidney tissue was harvested to quantify EPO mRNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR) to assess gene expression.[5]
-
-
Erythropoietic Response: Hematologic parameters such as reticulocyte counts, hemoglobin, and hematocrit were measured to evaluate the downstream effects of EPO induction.[4]
Protocol 3: Quantification of Endogenous Erythropoietin
The standard method for quantifying EPO in serum or plasma samples is an enzyme-linked immunosorbent assay (ELISA).[11]
-
Assay Principle: The EPO immunoassay is typically a two-site "sandwich" ELISA.[11]
-
Procedure:
-
Coating: Microplate wells are coated with a monoclonal antibody specific for one epitope of the EPO molecule.
-
Sample Incubation: Calibrators, controls, and patient samples are added to the wells. Endogenous EPO in the samples binds to the immobilized antibody.
-
Second Antibody: A second, enzyme-linked polyclonal antibody that recognizes a different epitope on the EPO molecule is added. This antibody "sandwiches" the captured EPO.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Detection: The intensity of the color, which is directly proportional to the EPO concentration, is measured using a microplate reader.[11]
-
-
Calibration: The assay is calibrated against a World Health Organization (WHO) international standard for erythropoietin to ensure accuracy and consistency.[11]
-
Sample Collection: Due to diurnal variation in EPO levels, it is recommended that samples for serial monitoring be collected at the same time of day.[12] Serum samples should be clotted at 2°C to 8°C to prevent a decrease in EPO values.[11]
-
Differentiation: Standard immunoassays cannot distinguish between endogenous EPO and recombinant forms.[12] Techniques like Western blotting or isoelectric focusing are required for differentiation, primarily in the context of anti-doping tests.[13][14]
Conclusion
Molidustat effectively and dose-dependently increases endogenous erythropoietin levels by inhibiting the HIF-PH enzyme, thereby stabilizing the HIF-α subunit and upregulating EPO gene transcription.[1][6] Clinical data demonstrates that this leads to a controlled, physiological rise in EPO, with peak levels observed approximately 12 hours post-administration and a return to baseline within 24 to 48 hours.[6][8] This mechanism contrasts with the supraphysiological peaks associated with traditional ESA therapies, positioning Molidustat as a promising oral treatment for anemia associated with chronic kidney disease.[4][15] The efficacy of Molidustat is, however, sensitive to co-administration with oral iron supplements, a factor that must be considered in clinical practice.[10]
References
- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. labcorp.com [labcorp.com]
- 13. Differentiation of endogenous erythropoietin and exogenous ESAs by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
An In-depth Technical Guide to HIF-1α Stabilization by Prolyl Hydroxylase Inhibitors in Vitro
A Note on the Investigated Compound: Initial literature searches for "DA-3934" did not yield specific data. However, due to the similarity in nomenclature, this guide will focus on the well-characterized and clinically relevant prolyl hydroxylase (PHD) inhibitor, Molidustat (BAY 85-3934) , as a representative example of a compound that stabilizes Hypoxia-Inducible Factor-1α (HIF-1α) in vitro. The principles, protocols, and pathways described are broadly applicable to the study of other PHD inhibitors.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). It consists of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. Small molecule inhibitors of PHDs prevent this hydroxylation, thereby stabilizing HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of target genes involved in angiogenesis, erythropoiesis, and metabolism. Molidustat (BAY 85-3934) is one such oral HIF-PH inhibitor.[1] This guide details the in vitro characterization of HIF-1α stabilization by compounds like Molidustat.
Quantitative Data Presentation
The in vitro inhibitory activity of Molidustat against PHD isoforms and its effect on HIF-1α stabilization and target gene expression are summarized below.
Table 1: In Vitro Inhibitory Activity of Molidustat (BAY 85-3934) against HIF Prolyl Hydroxylase Isoforms.
| Enzyme | IC50 (nM) | Assay Conditions |
| PHD1 | 480 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |
| PHD2 | 280 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |
| PHD3 | 450 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |
Table 2: Cellular Activity of Molidustat (BAY 85-3934) in Vitro.
| Cell Line | Parameter | Observation | Molidustat Concentration | Time |
| HeLa | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 0.25 µM | 2 hours |
| A549 | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 2.5 µM | 2 hours |
| Hep3B | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 0.5 µM | 2 hours |
| HeLa | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |
| A549 | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |
| Hep3B | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |
| HeLa | HIF-1α Induction | Detectable levels | 5 µM | 20 minutes |
| A549 | HIF-1α Disappearance | No longer detectable after withdrawal and addition of 100 µM cycloheximide | 20 µM (pre-treatment for 120 min) | 30 minutes |
| Hep3B | EPO mRNA Induction | EC50 of 1.9 µM | Not specified | Not specified |
| HeLa | CA-IX mRNA Induction | Up to 20-fold increase | Not specified | Not specified |
| A549 | ANGPTL-4 mRNA Induction | Up to 20-fold increase | Not specified | Not specified |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
1. Cell-Free HIF-Prolyl Hydroxylase (HIF-PH) Inhibition Assay
This assay quantitatively measures the inhibitory activity of a compound on recombinant PHD enzymes.
-
Materials:
-
Recombinant human PHD1, PHD2, and PHD3.
-
Biotinylated HIF-1α peptide substrate (e.g., biotinyl-DLDLEMLAPYIPMDDDFQL).[4]
-
Assay buffer: 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2, 20 µM 2-oxoglutarate, 10 µM FeSO4, 2 mM ascorbate, and protease inhibitors.[4]
-
Molidustat (or test compound) at various concentrations.
-
NeutrAvidin-coated 96-well plates.
-
Europium-labeled anti-hydroxylated HIF-1α antibody or VBC complex.
-
-
Protocol:
-
Immobilize the biotinylated HIF-1α peptide substrate onto NeutrAvidin-coated plates.
-
Incubate the immobilized peptide with the respective PHD enzyme in the assay buffer in the presence of varying concentrations of Molidustat for 60 minutes at room temperature.[4]
-
Wash the plates to stop the reaction.
-
Detect the hydroxylated peptide using a Europium-labeled antibody or VBC complex that specifically recognizes the hydroxylated proline residue.
-
Measure the time-resolved fluorescence to quantify the extent of hydroxylation.
-
Calculate IC50 values from the dose-response curves.
-
2. Western Blotting for HIF-1α Stabilization
This method is used to visualize and semi-quantify the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.
-
Cell Culture and Treatment:
-
Culture human cell lines such as HeLa, A549, or Hep3B in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Molidustat or vehicle control for a specified duration (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
3. Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
This technique measures the change in mRNA levels of HIF-1 target genes following treatment with a PHD inhibitor.
-
Cell Treatment and RNA Extraction:
-
Treat cells with Molidustat as described for Western blotting.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HIF target genes (e.g., VEGFA, EPO, CA9, ANGPTL4).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: HIF-1α Signaling Pathway under Normoxia and with PHD Inhibition.
Caption: Experimental Workflow for In Vitro HIF-1α Stabilization Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
preclinical studies of Molidustat in anemia
An In-depth Technical Guide on the Preclinical Studies of Molidustat in Anemia
Introduction
Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It represents a novel therapeutic approach for treating anemia, particularly the anemia associated with chronic kidney disease (CKD). Anemia in CKD is primarily caused by the insufficient production of erythropoietin (EPO) by the failing kidneys. Molidustat mimics the body's natural physiological response to hypoxia, stimulating endogenous EPO production to correct anemia. Preclinical studies in various animal models have been crucial in establishing the efficacy and mechanism of action of Molidustat before its evaluation in human clinical trials. This guide provides a detailed overview of the core preclinical findings, experimental protocols, and quantitative data related to Molidustat's effect on anemia.
Mechanism of Action: HIF Pathway Modulation
The primary mechanism of Molidustat involves the inhibition of HIF-prolyl hydroxylase enzymes, which are key oxygen sensors in cells. Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, targeting HIF-α for proteasomal degradation and preventing EPO gene transcription.
In hypoxic conditions, or through pharmacological inhibition by Molidustat, HIF-PH activity is reduced. This stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β, and this complex binds to the hypoxia response element (HRE) on target genes, including the gene for EPO. This action stimulates the transcription of EPO, which in turn promotes erythropoiesis in the bone marrow. Preclinical studies have also suggested that Molidustat may improve iron utilization by reducing hepcidin expression.
Caption: Molidustat inhibits HIF-PH, stabilizing HIF-α and leading to EPO gene transcription.
Preclinical Animal Models & Experimental Protocols
A variety of animal models have been utilized to characterize the pharmacological effects of Molidustat, ranging from healthy animals to models of induced renal anemia.
Healthy Animal Models
-
Species: Male Wistar rats and cynomolgus monkeys.
-
Objective: To determine the dose-dependent effects of Molidustat on EPO production and erythropoiesis in non-anemic, healthy subjects.
-
Methodology:
-
Rats: Following a single oral administration, plasma EPO levels were measured. Doses typically ranged from 1.25 mg/kg to 500 mg/kg. In a 26-day repeat-dose study, rats received either vehicle or Molidustat daily to assess long-term effects on hematological parameters.
-
Monkeys: In a 5-day repeat-dose study, Molidustat was administered at 0.5 mg/kg and 1.5 mg/kg daily. Blood samples were taken at various time points to measure plasma EPO. A separate 2-week study compared daily oral Molidustat (1.5 mg/kg) with subcutaneous recombinant human EPO (rhEPO) (100 IU/kg twice weekly).
-
Rodent Models of Renal Anemia
-
Gentamicin-Induced Renal Anemia Model:
-
Species: Male Wistar rats.
-
Objective: To evaluate Molidustat's efficacy in a model of toxin-induced kidney injury and subsequent anemia.
-
Protocol: Renal anemia was induced by daily subcutaneous injections of gentamicin. Following induction, rats were treated orally with vehicle or Molidustat (2.5, 5, and 10 mg/kg) five days per week. The primary endpoint was the change in packed cell volume (PCV).
-
-
Subtotal Nephrectomy (SNx) Model:
-
Species: Male Wistar rats.
-
Objective: To assess Molidustat in a surgical model of CKD that mimics the human triad of renal impairment, anemia, and hypertension.
-
Protocol: A two-step subtotal nephrectomy was performed. After recovery, anemic and hypertensive rats were treated with vehicle, rhEPO, or Molidustat (2.5 mg/kg and 5 mg/kg). Key parameters measured included PCV and systolic blood pressure via the tail-cuff method.
-
-
Adenine-Induced CKD Model:
-
Species: Male C57BL/6J mice.
-
Objective: To study Molidustat's effects in a diet-induced model of chronic tubulointerstitial nephropathy and anemia.
-
Protocol: Mice were fed an adenine-containing diet to induce CKD and anemia. After 12 weeks, cohorts were treated with either vehicle or a patient-equivalent dose of Molidustat every other day for 3 weeks while remaining on the adenine diet. Hematological parameters (Hemoglobin, Hematocrit) were measured before and after the treatment period.
-
Feline Healthy and Anemia Models
-
Species: Healthy adult laboratory cats and cats with CKD-associated nonregenerative anemia.
-
Objective: To determine the pharmacodynamic effects in healthy cats and efficacy in anemic cats.
-
Protocol (Healthy Cats): A randomized, placebo-controlled study where cats received daily oral suspensions of placebo, 5 mg/kg, or 10 mg/kg of Molidustat. Treatment was stopped when hematocrit (HCT) exceeded 60%.
-
Protocol (Anemic Cats): A multi-center, double-masked, randomized, placebo-controlled field study was conducted. Cats with nonregenerative anemia associated with CKD were enrolled and received Molidustat orally once daily for up to 28 days.
Caption: General experimental workflow for preclinical evaluation of Molidustat in anemia models.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative outcomes from various preclinical studies of Molidustat.
Table 1: Effects of Molidustat on Hematological Parameters in Healthy Animals
| Species | Treatment Group | Dose | Duration | Key Finding | Reference |
| Healthy Cat | Molidustat | 5 mg/kg/day | 21 Days | Mean HCT increased from baseline to 54.4%. | |
| Molidustat | 10 mg/kg/day | 14 Days | Mean HCT increased from baseline to 61.2%. | ||
| Placebo | 0 mg/kg/day | 21 Days | Mean HCT remained stable at ~40.3%. | ||
| Cynomolgus Monkey | Molidustat | 1.5 mg/kg/day | 14 Days | Increased hemoglobin levels compared to vehicle. |
Table 2: Efficacy of Molidustat in Rodent Models of Renal Anemia
| Model | Treatment Group | Dose | Key Finding | Reference |
| Gentamicin-Induced Anemia (Rat) | Molidustat | 2.5 mg/kg | Mean PCV returned to baseline levels. | |
| Molidustat | 5 mg/kg & 10 mg/kg | Prevented the decline in mean PCV; final values were significantly higher than controls. | ||
| Vehicle | - | Showed a lower mean PCV compared to control animals. | ||
| Subtotal Nephrectomy (Rat) | Molidustat | 2.5 mg/kg & 5 mg/kg | Significantly increased mean PCV. Normalized hypertensive blood pressure. | |
| rhEPO | - | Significantly increased mean PCV. Did not normalize blood pressure. | ||
| Adenine-Induced CKD (Mouse) | Molidustat | Patient-equivalent dose | Significantly improved Hemoglobin and Hematocrit compared to vehicle-treated CKD mice, resolving the anemia. | |
| Vehicle | - | Hemoglobin and Hematocrit were significantly reduced compared to healthy controls. |
Table 3: Effects of Molidustat on Erythropoietin (EPO) Levels
| Species | Study Type | Dose | Key Finding on EPO Levels | Reference |
| Healthy Wistar Rat | Single Dose | ≥ 1.25 mg/kg | Statistically significant, dose-dependent induction of plasma EPO. | |
| Healthy Cynomolgus Monkey | Repeat Dose | 0.5 & 1.5 mg/kg/day | Dose-dependent production of EPO. | |
| Healthy Cat | Repeat Dose | 5 & 10 mg/kg/day | Mean EPO concentrations significantly increased on all assessment days compared to placebo. | |
| Rodent CKD Models | Repeat Dose | Various | Increased endogenous EPO production, which remained within the normal physiological range, unlike the supraphysiological levels seen with rhEPO. |
Summary of Key Preclinical Findings
-
Effective Anemia Correction: Oral administration of Molidustat consistently demonstrated the ability to increase hemoglobin and hematocrit/PCV in a variety of animal models, including healthy subjects and those with induced renal anemia.
-
Dose-Dependent EPO Production: Molidustat stimulates the production of endogenous erythropoietin in a dose-dependent manner in rats, monkeys, and cats.
-
Physiological EPO Regulation: Unlike treatment with rhEPO which can lead to supraphysiological plasma concentrations, Molidustat therapy tends to maintain endogenous EPO levels within a normal physiological range.
-
Blood Pressure Regulation: In a rat model of CKD with associated hypertension, Molidustat treatment not only corrected anemia but also resulted in the normalization of hypertensive blood pressure, an effect not observed with rhEPO treatment.
-
Iron Metabolism: Preclinical data suggests Molidustat can improve iron utilization, partly through the reduction of hepcidin mRNA expression.
Conclusion
The comprehensive body of preclinical evidence demonstrates that Molidustat is a potent and effective oral agent for the treatment of anemia. Its novel mechanism of action, which mimics the natural hypoxic response to stimulate endogenous EPO production, offers a more physiological approach to managing anemia compared to traditional erythropoiesis-stimulating agents. The findings from these animal studies, particularly the correction of anemia and the potential for blood pressure normalization in CKD models, have provided a strong foundation for the successful clinical development of Molidustat as a new therapeutic option for patients with anemia of chronic kidney disease.
BAY 85-3934 (Molidustat): A Technical Guide to Target Genes and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 85-3934, also known as Molidustat, is a potent and orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these key oxygen sensors, Molidustat stabilizes Hypoxia-Inducible Factors (HIFs), leading to the activation of a cascade of downstream genes that play crucial roles in erythropoiesis and iron metabolism. This technical guide provides an in-depth overview of the target genes and signaling pathways modulated by BAY 85-3934, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits (primarily HIF-1α and HIF-2α) are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes. This hydroxylation event marks the HIF-α subunit for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. BAY 85-3934 acts as a competitive inhibitor of the 2-oxoglutarate binding site of HIF-PH enzymes, preventing the hydroxylation of HIF-α.[1][2] This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus, heterodimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2][3]
Signaling Pathways Modulated by BAY 85-3934
The primary signaling cascade initiated by BAY 85-3934 is the HIF pathway. This pathway is a master regulator of the cellular response to hypoxia and influences a wide array of physiological processes. The key downstream effects of Molidustat-induced HIF stabilization are centered on erythropoiesis and iron homeostasis.
The HIF-1α/2α Signaling Cascade
The stabilization of both HIF-1α and HIF-2α by BAY 85-3934 triggers the transcription of a broad range of target genes.[4] While there is some overlap, HIF-1α and HIF-2α also regulate distinct sets of genes. HIF-2α appears to be the primary regulator of erythropoietin (EPO) production, a critical hormone for red blood cell formation.[5] Both HIF-1α and HIF-2α are involved in regulating genes related to iron metabolism.[4]
Target Genes of BAY 85-3934
The therapeutic effects of BAY 85-3934 are a direct consequence of the upregulation of specific HIF target genes. These genes are primarily involved in increasing red blood cell production and enhancing iron availability.
Genes Involved in Erythropoiesis
-
Erythropoietin (EPO): This is the principal hormone stimulating erythropoiesis. BAY 85-3934 robustly induces EPO gene expression, primarily in the kidneys and to a lesser extent in the liver, leading to increased red blood cell production.[2][6]
Genes Involved in Iron Metabolism and Transport
To support the increased demand for hemoglobin synthesis during erythropoiesis, BAY 85-3934 modulates a suite of genes that regulate iron uptake, mobilization, and transport:
-
Hepcidin (HAMP): Molidustat is associated with a reduction in hepcidin mRNA expression.[4] As hepcidin negatively regulates iron release from stores, its downregulation increases iron availability.
-
Transferrin (TF) and Transferrin Receptor (TFRC): HIF-1α is involved in the regulation of transferrin and its receptor, which are essential for iron transport in the blood and uptake by cells.[4]
-
Ferroportin (FPN1): As the only known iron exporter, ferroportin plays a crucial role in releasing iron from cells into the bloodstream. HIF-2α directly upregulates ferroportin expression.[4]
-
Divalent Metal Transporter 1 (DMT1) and Duodenal Cytochrome B (DCYTB): These genes are crucial for the absorption of dietary iron in the intestine.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of BAY 85-3934.
| Table 1: In Vitro Potency of BAY 85-3934 | |
| Target | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| Data from Selleck Chemicals & MedChemExpress |
| Table 2: In Vivo Effects of BAY 85-3934 in Rats | |
| Parameter | Observation |
| EPO mRNA expression in kidney (5 mg/kg) | ~50-fold increase over baseline, peaking at 2 hours.[6] |
| Heme oxygenase-1 (HMOX-1) mRNA in kidney (5 mg/kg) | 3.2-fold increase over baseline.[6] |
| Adrenomedullin mRNA in kidney (5 mg/kg) | 2.3-fold increase over baseline.[6] |
| ANGPTL-4 mRNA in kidney (5 mg/kg) | 3.8-fold increase over baseline.[6] |
| Data from Flamme et al. (2014) |
Key Experimental Protocols
Western Blot for HIF-1α Stabilization
This protocol details the steps to detect the stabilization of HIF-1α in cultured cells following treatment with BAY 85-3934.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Hep3B) and grow to 70-80% confluency.
-
Treat cells with desired concentrations of BAY 85-3934 (or vehicle control, e.g., DMSO) for a specified time (e.g., 2-6 hours). A positive control such as CoCl₂ (100-150 µM) or Desferrioxamine (DFO) can be used.
2. Cell Lysis:
-
Crucial Step: Perform all lysis steps on ice and as quickly as possible due to the short half-life of HIF-1α.
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with a protease inhibitor cocktail. The addition of CoCl₂ (1 mM) to the lysis buffer can further aid in HIF-1α stabilization.[8]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
4. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
qRT-PCR for Target Gene Expression Analysis
This protocol describes the measurement of mRNA expression levels of HIF target genes in response to BAY 85-3934.
1. Cell Culture and Treatment:
-
Treat cells with BAY 85-3934 as described in the Western Blot protocol.
2. RNA Extraction:
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase (e.g., SuperScript III) and random hexamer or oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., EPO, TFRC) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the PCR products.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change in expression in the BAY 85-3934-treated samples compared to the vehicle-treated control.
Logical Relationship of BAY 85-3934's Mechanism of Action
The overall therapeutic effect of BAY 85-3934 is a result of a logical sequence of molecular and physiological events.
Conclusion
BAY 85-3934 (Molidustat) represents a novel therapeutic approach for the treatment of anemia by targeting the HIF signaling pathway. Its mechanism of action, centered on the inhibition of HIF-prolyl hydroxylases, leads to the coordinated upregulation of genes involved in erythropoiesis and iron metabolism. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further explore the therapeutic potential of HIF-PH inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haaselab.org [haaselab.org]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat: A Deep Dive Beyond Anemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat (BAY 85-3934) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, a class of drugs primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics a hypoxic state, leading to the transcriptional activation of a wide array of genes, most notably erythropoietin (EPO). However, the systemic stabilization of HIFs by Molidustat extends its pharmacological effects far beyond erythropoiesis, opening up a new frontier of exploratory research into its potential therapeutic applications in a range of non-anemic conditions. This technical guide provides a comprehensive overview of the core preclinical and clinical research on Molidustat for indications beyond anemia, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the intricate signaling pathways involved.
Core Mechanism of Action: HIF-PH Inhibition
Molidustat exerts its effects by inhibiting the family of HIF prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Molidustat prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This stable HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
The primary and most well-studied consequence of this action is the increased production of EPO, which stimulates red blood cell production. However, HIFs regulate a broad spectrum of cellular processes, including angiogenesis, glucose metabolism, cell survival, and inflammation, suggesting a much wider therapeutic potential for Molidustat.
Quantitative Data: In Vitro Activity
| Target | IC50 (nM) | Assay Conditions | Reference |
| PHD1 | 480 | Recombinant human PHD1, in vitro enzyme assay | [1] |
| PHD2 | 280 | Recombinant human PHD2, in vitro enzyme assay | [1] |
| PHD3 | 450 | Recombinant human PHD3, in vitro enzyme assay | [1] |
| Assay | EC50 (µM) | Cell Line | Description | Reference |
| HRE Reporter Assay | 8.4 | A549 cells | Induction of a firefly luciferase reporter gene under the control of a hypoxia response element promoter | [1] |
Signaling Pathways Modulated by Molidustat
The stabilization of HIF by Molidustat triggers a cascade of downstream signaling events. While the erythropoietic pathway via EPO is the most prominent, research is beginning to uncover the broader impact of Molidustat on other HIF-regulated pathways.
HIF-1α Stabilization and Downstream Effects
The following diagram illustrates the core mechanism of Molidustat in stabilizing HIF-1α and initiating the transcription of target genes.
References
An In-depth Technical Guide on DA-3934 (Molidustat) for Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DA-3934 (Molidustat, also known as BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), and its potential application in the context of ischemia-reperfusion (I/R) injury. Molidustat is currently in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease.[1] Its mechanism of action, however, holds significant promise for mitigating the complex pathophysiology of I/R injury.
The Challenge of Ischemia-Reperfusion Injury
Ischemia-reperfusion injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is central to the pathology of numerous cardiovascular diseases, including myocardial infarction and stroke, and is a significant concern in surgical procedures like organ transplantation. The pathophysiology of I/R injury is multifactorial, involving a surge in reactive oxygen species (ROS) production, intracellular calcium overload, endothelial dysfunction, and a pronounced inflammatory response, ultimately leading to apoptosis and necrosis.
This compound (Molidustat): Mechanism of Action
Molidustat is a small molecule inhibitor of HIF prolyl hydroxylases, the key enzymes responsible for the degradation of hypoxia-inducible factors (HIFs) under normoxic conditions.[2] By inhibiting these enzymes, Molidustat effectively stabilizes HIF-α subunits, allowing them to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of a suite of proteins that are crucial for cellular adaptation to hypoxia and for tissue protection.[3]
The primary therapeutic effect of Molidustat in the context of anemia is the upregulation of erythropoietin (EPO).[2] However, the activation of the HIF pathway also leads to the expression of genes involved in angiogenesis (e.g., vascular endothelial growth factor, VEGF), glucose metabolism, and cell survival, which are highly relevant to the mitigation of I/R injury.[4][5]
Preclinical Evidence for HIF-PH Inhibitors in Ischemia-Reperfusion Injury
While in-vivo studies specifically investigating Molidustat for I/R injury are not extensively available in the public domain, a growing body of preclinical evidence supports the protective effects of HIF-PH inhibitors as a class in various models of ischemic injury.
In-vitro Studies:
A study on the effects of five different HIF-PH inhibitors, including Molidustat (referred to as Bay 85-3934), on PC12 cells and primary rat neurons subjected to oxygen-glucose deprivation (OGD) demonstrated a protective effect. Pre-treatment with these inhibitors significantly reduced cell death and lactate dehydrogenase (LDH) release following OGD.[5]
Table 1: In-vitro Effects of Molidustat (Bay 85-3934) on Oxygen-Glucose Deprivation Injury
| Cell Type | Endpoint | Treatment | Result |
| PC12 cells | Cell Viability (MTT assay) | 50 µM & 100 µM Molidustat pre-treatment | Significant increase in cell viability post-OGD[5] |
| PC12 cells | Cell Death (LDH release) | 100 µM Molidustat pre-treatment | Significant reduction in LDH release post-OGD[5] |
In-vivo Studies (HIF-PH Inhibitors as a Class):
Preclinical studies with other HIF-PH inhibitors have shown promising results in animal models of I/R injury. For instance, pre-ischemic activation of HIF has been shown to protect multiple organs, including the heart, brain, and kidneys, from acute I/R injury.[6] These studies suggest that the therapeutic window for HIF-PH inhibitors may extend to post-conditioning scenarios as well.
Table 2: Representative In-vivo Effects of HIF-PH Inhibitors in Ischemia-Reperfusion Injury Models
| Animal Model | I/R Target Organ | HIF-PH Inhibitor | Key Findings |
| Mouse | Heart | Dimethyloxalylglycine (DMOG) | Cardioprotective effects observed with acute in-vivo stabilization of HIF-1α[7] |
| Mouse | Heart | PHD2 knockout | Reduced infarct size and preserved cardiac function[8][9] |
| Mouse | Kidney | Various | Protection against acute kidney injury[10] |
| Mouse | Brain | DMOG, FG4497 | Attenuated sensorimotor dysfunction after ischemia-reperfusion injury[5] |
Note: This table represents the effects of the drug class. Further studies are needed to confirm these effects specifically for Molidustat in in-vivo I/R models.
Experimental Protocols for Studying this compound in Ischemia-Reperfusion Injury
A. In-vivo Myocardial Ischemia-Reperfusion Injury Model (Rodent)
This protocol describes a standard procedure for inducing myocardial I/R injury in rats or mice to evaluate the therapeutic potential of this compound.
-
Animal Preparation:
-
Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are used.
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
The animal is intubated and connected to a rodent ventilator.
-
Body temperature is maintained at 37°C using a heating pad.
-
ECG is monitored continuously.
-
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.
-
A suture (e.g., 6-0 silk) is passed under the LAD artery.
-
To induce ischemia, the suture is tightened to occlude the artery. Successful occlusion is confirmed by the appearance of a pale region on the myocardium and changes in the ECG.
-
Ischemia is maintained for a specified duration (e.g., 30-45 minutes).
-
Reperfusion is initiated by releasing the suture.
-
-
Drug Administration:
-
This compound (Molidustat) can be administered via oral gavage or intraperitoneal injection at various time points relative to the ischemic event (pre-conditioning, at the onset of reperfusion, or post-conditioning).
-
A vehicle control group should be included.
-
-
Assessment of Outcomes (e.g., at 24 hours post-reperfusion):
-
Infarct Size Measurement: The heart is excised, and the LAD is re-occluded. Evans blue dye is injected to delineate the area at risk (AAR). The heart is then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the AAR.
-
Cardiac Function: Echocardiography can be performed before and after the procedure to assess parameters such as ejection fraction and fractional shortening.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac troponins or creatine kinase levels.
-
B. In-vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol is useful for mechanistic studies and for high-throughput screening of cytoprotective compounds.
-
Cell Culture:
-
Use a relevant cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) or primary cell cultures.
-
Culture cells to a desired confluency in standard growth medium.
-
-
Drug Pre-treatment:
-
Treat cells with varying concentrations of this compound (Molidustat) or vehicle for a specified duration (e.g., 24 hours) prior to OGD.
-
-
Oxygen-Glucose Deprivation:
-
Replace the standard growth medium with a glucose-free medium (e.g., DMEM without glucose).
-
Place the cell cultures in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2) for a duration that induces significant cell death in control cells (e.g., 6 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the OGD medium with standard growth medium.
-
Return the cells to a normoxic incubator for a specified period (e.g., 24 hours).
-
-
Assessment of Cell Viability and Death:
-
MTT Assay: To assess cell viability.
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
Flow Cytometry: Using Annexin V and Propidium Iodide staining to quantify apoptosis and necrosis.
-
Conclusion
This compound (Molidustat), a potent HIF-PH inhibitor, presents a promising therapeutic strategy for the mitigation of ischemia-reperfusion injury. Its mechanism of action, centered on the stabilization of HIF-1α and the subsequent upregulation of a broad spectrum of cytoprotective genes, directly addresses several key pathological features of I/R injury. While direct in-vivo evidence for Molidustat in this indication is still emerging, the strong preclinical data for the HIF-PH inhibitor class as a whole provides a solid rationale for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to explore the full therapeutic potential of this compound in the challenging field of ischemia-reperfusion injury.
References
- 1. Molidustat - Wikipedia [en.wikipedia.org]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hearts of Hypoxia-inducible Factor Prolyl 4-Hydroxylase-2 Hypomorphic Mice Show Protection against Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of Cardiomyocyte-Specific Prolyl-4-Hydroxylase 2 Inhibition on Ischemic Injury in a Mouse MI Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Molidustat: A Potential Neuroprotective Agent Through HIF-1α Stabilization
An In-depth Technical Guide on the Therapeutic Promise of Molidustat in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molidustat (BAY 85-3934), a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), is currently approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action, the stabilization of hypoxia-inducible factor-1α (HIF-1α), has garnered significant interest for its potential therapeutic applications beyond erythropoiesis, particularly in the realm of neuroprotection.[3] HIF-1α is a master transcriptional regulator that orchestrates cellular adaptation to hypoxic and ischemic conditions by upregulating a battery of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] This technical guide explores the preclinical rationale and potential of Molidustat as a neuroprotective agent, summarizing the existing data on HIF-PH inhibitors in various neurological disease models and providing detailed insights into the underlying signaling pathways and experimental methodologies. While direct and extensive neuroprotective research on Molidustat is still emerging, the wealth of data on related HIF-PH inhibitors provides a strong foundation for its investigation in neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[5][6][7]
The Hypoxia-Inducible Factor (HIF) Pathway: A Key Target for Neuroprotection
Under normoxic conditions, the α-subunit of HIF-1 is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by HIF-prolyl hydroxylases (PHDs), which allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][8] In hypoxic or ischemic conditions, the oxygen-dependent activity of PHDs is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][8]
Molidustat, by inhibiting PHDs, mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[9][10] This activation of the HIF-1α signaling cascade is the cornerstone of its potential neuroprotective effects.
dot
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/Molidustat.
The neuroprotective effects of HIF-1α stabilization are mediated by the upregulation of a suite of target genes that collectively enhance cellular resilience to ischemic and oxidative stress. Key neuroprotective target genes include:
-
Vascular Endothelial Growth Factor (VEGF): Promotes angiogenesis and neurogenesis, and has direct neuroprotective effects.[4][11]
-
Erythropoietin (EPO): Known for its role in red blood cell production, EPO also exhibits potent anti-apoptotic, anti-inflammatory, and neurotrophic properties in the central nervous system.[3][4]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that inhibits programmed cell death.[3]
-
Glucose Transporters (e.g., GLUT1) and Glycolytic Enzymes: Enhance glucose uptake and anaerobic metabolism, providing energy to neurons under ischemic conditions.
-
Heme Oxygenase-1 (HO-1): An antioxidant enzyme that protects against oxidative stress.[12]
Preclinical Evidence for HIF-PH Inhibitors in Neuroprotection
While clinical trials of Molidustat have primarily focused on anemia,[2][13] a growing body of preclinical evidence supports the neuroprotective potential of HIF-PH inhibitors in various models of neurological disease.
Ischemic Stroke
In rodent models of focal cerebral ischemia, pretreatment with HIF-PH inhibitors has been shown to significantly reduce infarct volume and improve behavioral outcomes.[3] These protective effects are associated with increased expression of EPO and preservation of blood-brain barrier integrity.[3]
Neurodegenerative Diseases
-
Huntington's and Alzheimer's Disease: Studies have demonstrated that HIF-PH inhibitors can protect neurons from cell death induced by mitochondrial toxins, a pathological feature of both Huntington's and Alzheimer's disease.[6][14] This protection is linked to the upregulation of VEGF.[14] In models of Alzheimer's disease, HIF-1α stabilization has been shown to inhibit hippocampal neuronal apoptosis induced by amyloid-beta peptides.[15]
-
Parkinson's Disease: In cellular and animal models of Parkinson's disease, HIF-PH inhibitors have been shown to protect dopaminergic neurons from neurotoxins like MPP+ and MPTP.[7][12] The protective mechanisms involve the upregulation of antioxidant enzymes such as heme oxygenase-1 and manganese superoxide dismutase, as well as the modulation of iron homeostasis.[12][16]
Spinal Cord Injury
In models of spinal cord injury, the HIF-PH inhibitor Roxadustat has been shown to improve recovery and increase neuronal survival.[3][17] These effects were attributed to the anti-apoptotic properties of HIF-1α stabilization, including the downregulation of Bax and cleaved caspase-3, and the upregulation of Bcl-2.[3] However, it is noteworthy that one study using the HIF-PH inhibitor adaptaquin in a contusive spinal cord injury model did not observe improved locomotor recovery, suggesting that the therapeutic efficacy may depend on the specific inhibitor and the nature of the injury.[1][18][19]
Quantitative Data from Preclinical Neuroprotection Studies
The following tables summarize representative quantitative data from preclinical studies on various HIF-PH inhibitors in neuroprotection models. It is important to note that these studies did not specifically use Molidustat, but the data provides a strong rationale for its potential efficacy.
Table 1: Effects of HIF-PH Inhibitors in a Model of Huntington's Disease
| Compound | Concentration | Cell Viability (% of control) | Reference |
| Desferrioxamine (DFO) | 100 µM | Increased | [14] |
| 3,4-dihydroxybenzoate (DHB) | 20 µM | Increased | [14] |
| Compound A | 0.5 µM | Increased | [14] |
Data from an in vitro study using striatal neurons treated with the mitochondrial toxin 3-nitropropionic acid (3-NP).
Table 2: Effects of a HIF-PH Inhibitor in a Model of Parkinson's Disease
| Treatment | Nigral Dopaminergic Cell Loss (%) | Reference |
| MPTP | 100 | [12] |
| DHB + MPTP | Reduced | [12] |
Data from an in vivo study in mice treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Table 3: Effects of a HIF-PH Inhibitor in an In Vitro Hypoxia Model
| Treatment | Cell Viability (% of intact) | Reference |
| Hypoxia | ~50% | [20] |
| Neuradapt (0.5-20 µM) + Hypoxia | ~100% | [20] |
Data from an in vitro study using primary hippocampal cultures subjected to acute normobaric hypoxia.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols adapted from studies investigating the neuroprotective effects of HIF-PH inhibitors.
In Vitro Model of Mitochondrial Toxicity
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 17 rat brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Toxicity: After 7 days in vitro, neurons are treated with the mitochondrial complex II inhibitor 3-nitropropionic acid (3-NP) at a concentration of 10 mM for 48 hours.
-
Treatment: HIF-PH inhibitors (e.g., Desferrioxamine at 100 µM) are co-administered with 3-NP.
-
Assessment of Viability: Cell viability is assessed using a LIVE/DEAD Viability/Cytotoxicity Kit, where live cells are stained with calcein-AM (green fluorescence) and dead cells with ethidium homodimer-1 (red fluorescence). The number of live and dead cells is quantified using fluorescence microscopy and automated cell counting software.
-
Gene Expression Analysis: RNA is extracted from treated cells, and quantitative real-time PCR is performed to measure the expression levels of HIF target genes such as VEGF and PGC-1α.
dot
Caption: In Vitro Neuroprotection Experimental Workflow.
In Vivo Model of Parkinson's Disease
-
Animal Model: Adult male C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with the HIF-PH inhibitor 3,4-dihydroxybenzoate (DHB) administered intraperitoneally.
-
Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally to induce dopaminergic neurodegeneration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Immunohistochemistry: After a designated period, mice are euthanized, and brain tissue is collected. Immunohistochemical staining is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra.
-
Biochemical Analysis: Brain tissue is analyzed for levels of iron, HIF-1α, and HIF target genes using techniques such as atomic absorption spectrometry, Western blotting, and qRT-PCR.
Future Directions and Conclusion
The preclinical data for HIF-PH inhibitors in a range of neurological disorders provides a compelling rationale for investigating Molidustat as a potential neuroprotective agent. Its oral bioavailability and established safety profile in the context of anemia treatment make it an attractive candidate for repurposing.[2][9]
Future research should focus on:
-
Direct Preclinical Evaluation of Molidustat: Conducting in vitro and in vivo studies using Molidustat in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and other neurological conditions.
-
Dose-Response and Therapeutic Window Studies: Determining the optimal dosing regimen and the time window for administration of Molidustat to achieve neuroprotection.
-
Elucidation of Specific Neuroprotective Mechanisms: Investigating the relative contributions of different HIF-1α target genes to the neuroprotective effects of Molidustat.
-
Long-term Safety in Neurological Populations: Assessing the long-term safety of chronic Molidustat administration in the context of neurological diseases.
References
- 1. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]
- 5. Hypoxia inducible factor prolyl hydroxylases as targets for neuroprotection by “antioxidant” metal chelators: from ferroptosis to stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF prolyl hydroxylase inhibitors prevent neuronal death induced by mitochondrial toxins: therapeutic implications for Huntington's disease and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of a Prolyl Hydroxylase Inhibitor FG-4592 for Parkinson’s Diseases in Vitro and in Vivo: Regulation of Redox Biology and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanism of HIF-1α overexpression in the early stage of acute cerebral infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIF Prolyl Hydroxylase Inhibitors Prevent Neuronal Death Induced by Mitochondrial Toxins: Therapeutic Implications for Huntington's Disease and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Roles of Hypoxia-Inducible Factor-1 in Alzheimer’s Disease: Beneficial or Detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Prolyl Hydroxylase Protects against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Neurotoxicity: MODEL FOR THE POTENTIAL INVOLVEMENT OF THE HYPOXIA-INDUCIBLE FACTOR PATHWAY IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 18. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery | PLOS One [journals.plos.org]
- 19. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating miR-3934 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of microRNA-3934 (miR-3934) in the context of cancer cell line studies. While the initial query for "DA-3934" did not yield specific results for a compound of that name, the prominent emergence of miR-3934 in the scientific literature suggests a potential area of interest for researchers in oncology. This document summarizes the functional roles of miR-3934, details the experimental methodologies used for its investigation, and presents key quantitative data and signaling pathway diagrams to facilitate further research and drug development efforts.
Functional Role of miR-3934 in Cancer Progression
MicroRNAs are short, non-coding RNAs that play a crucial role in regulating gene expression at the post-transcriptional level. Emerging evidence highlights the involvement of miR-3934-5p in the progression of certain cancers, particularly triple-negative breast cancer.
Studies utilizing the MDA-MB-231 breast cancer cell line have demonstrated that miR-3934-5p is enriched in breast cancer stem-like cells.[1] Overexpression of miR-3934-5p in these cells has been shown to significantly enhance cancer cell growth, migration, invasion, and the formation of mammospheres, which are indicative of stemness.[1] Conversely, inhibition of miR-3934-5p leads to the suppression of these oncogenic phenotypes.[1] These findings suggest that miR-3934-5p may act as an oncomiR, promoting a more aggressive cancer phenotype.
Furthermore, investigations have revealed that overexpression of miR-3934-5p can increase resistance to chemotherapeutic agents like cisplatin.[1] This chemoresistance is a significant challenge in cancer treatment, and understanding the role of molecules like miR-3934-5p in this process is critical for developing more effective therapeutic strategies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on miR-3934-5p in the MDA-MB-231 cancer cell line.
| Parameter | Condition | Observation | Significance | Reference |
| Cell Growth | miR-3934-5p Overexpression | Significant Increase | p < 0.05 | [1] |
| Cell Migration | miR-3934-5p Overexpression | Significant Increase | p < 0.05 | [1] |
| Cell Invasion | miR-3934-5p Overexpression | Significant Increase | p < 0.05 | [1] |
| Mammosphere Formation | miR-3934-5p Overexpression | Significant Increase | p < 0.05 | [1] |
| Cisplatin Resistance | miR-3934-5p Overexpression | Significant Increase | p < 0.05 | [1] |
| Cell Growth | miR-3934-5p Inhibition | Significant Decrease | Not Specified | [1] |
| Cell Migration | miR-3934-5p Inhibition | Significant Decrease | Not Specified | [1] |
| Cell Invasion | miR-3934-5p Inhibition | Significant Decrease | Not Specified | [1] |
| Mammosphere Formation | miR-3934-5p Inhibition | Significant Decrease | Not Specified | [1] |
Signaling Pathways and Molecular Mechanisms
Functional enrichment analysis has provided insights into the molecular pathways modulated by miR-3934-5p. Overexpression of this microRNA has been linked to the dysregulation of cellular metabolism and DNA damage response pathways.[1] In contrast, the inhibition of miR-3934-5p has been shown to suppress pathways related to the epithelial-mesenchymal transition (EMT) and cancer stemness.[1]
The diagram below illustrates the proposed signaling cascade influenced by miR-3934-5p.
Caption: Proposed signaling pathway of miR-3934-5p in cancer cells.
Experimental Protocols
The following sections detail the methodologies employed in the investigation of miR-3934-5p's function in cancer cell lines.
Cell Culture and Transfection
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Stable transfection is performed using plasmids for miR-3934-5p overexpression and inhibition. A control group is transfected with a non-targeting control plasmid. Transfection efficiency is confirmed by quantitative real-time PCR (qRT-PCR).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell proliferation and viability.
-
Seeding: Transfected cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Wound Healing Assay for Cell Migration
This assay is used to evaluate the migratory capacity of cancer cells.
-
Seeding: Cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Imaging: The wound is imaged at 0 and 24 hours post-scratching using a microscope.
-
Analysis: The wound closure area is measured and quantified using image analysis software.
Mammosphere Formation Assay for Cancer Stemness
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Seeding: Single cells are seeded in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/mL).
-
Culture Medium: Cells are cultured in a serum-free mammosphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
-
Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.
-
Quantification: The number and size of the formed mammospheres are counted under a microscope.
Caption: Workflow for the mammosphere formation assay.
Transcriptomic Sequencing (RNA-Seq)
To understand the global changes in gene expression following miR-3934-5p modulation, RNA sequencing is performed.
-
RNA Extraction: Total RNA is extracted from transfected cells using a suitable RNA isolation kit.
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes and perform functional enrichment analysis to determine the affected biological pathways.
Conclusion and Future Directions
The available evidence strongly suggests that miR-3934-5p plays a significant role in promoting an aggressive phenotype in triple-negative breast cancer cell lines. Its ability to enhance cell growth, migration, invasion, and chemoresistance makes it a potential prognostic marker and a promising therapeutic target.
Future research should focus on:
-
In vivo validation: Translating the findings from cell line studies to animal models to assess the therapeutic potential of targeting miR-3934-5p in a more complex biological system.
-
Target identification: Identifying the direct downstream target genes of miR-3934-5p to further elucidate its mechanism of action.
-
Clinical relevance: Investigating the expression levels of miR-3934-5p in patient tumors and correlating them with clinical outcomes.
A deeper understanding of the role of miR-3934-5p in cancer progression will be instrumental in the development of novel diagnostic and therapeutic strategies for aggressive cancers.
References
Methodological & Application
Application Notes and Protocols: DA-3934 and HeLa Cells
A comprehensive search for the compound "DA-3934" in the context of HeLa cell culture, experimental data, and associated signaling pathways did not yield any specific scientific literature or publicly available information. Therefore, the detailed application notes, protocols, and data visualizations requested for this specific topic cannot be generated.
The following sections provide standardized protocols for the culture of HeLa cells, which can be adapted for the study of novel compounds. These protocols are based on established cell culture techniques.
Standard HeLa Cell Culture Protocol
HeLa cells, a human cervical adenocarcinoma cell line, are a foundational tool in biomedical research.[1][2] They are adherent cells that grow robustly under standard cell culture conditions.[1][3]
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[3][4][5]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[4][5]
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[4]
-
Cell culture flasks, plates, or dishes
-
Sterile serological pipettes and pipette tips
-
Inverted microscope
-
Centrifuge
Complete Growth Medium:
To prepare the complete growth medium, supplement the basal medium (DMEM or EMEM) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4][5]
Cell Thawing
-
Warm the complete growth medium to 37°C.[7]
-
Quickly thaw the cryopreserved vial of HeLa cells in a 37°C water bath until a small ice crystal remains.[7]
-
Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.[8]
-
Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes at room temperature.[5][8]
-
Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).[7][8]
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.[5][8]
-
Transfer the cell suspension to a new culture flask and add the appropriate volume of complete growth medium.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[5]
Cell Passaging (Subculturing)
HeLa cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[1][4]
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.[4][5][6] Aspirate the PBS.[6]
-
Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.[4][6]
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach from the surface.[5][6] Cell detachment can be monitored using an inverted microscope.
-
Neutralize the trypsin by adding a volume of complete growth medium that is at least 2-4 times the volume of the trypsin solution used.[3][5]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.[5]
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at room temperature.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[5]
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into new culture vessels at the desired density. A subcultivation ratio of 1:2 to 1:10 is generally recommended.[1][3]
-
Add the appropriate amount of fresh, pre-warmed complete growth medium to the new culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.[5]
Experimental Workflow for Compound Screening
The following diagram illustrates a general workflow for screening a novel compound, such as the hypothetical "this compound," for its effects on HeLa cells.
Caption: General experimental workflow for evaluating the effects of a compound on HeLa cells.
Potential Signaling Pathways in Cancer Cells
While no information is available for "this compound," many anti-cancer agents target key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11] The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
Caption: A hypothetical signaling pathway illustrating how a compound might induce cell cycle arrest and apoptosis.
Conclusion
To proceed with creating detailed application notes for "this compound," specific information regarding its mechanism of action, quantitative data from cell-based assays (e.g., IC50 values, apoptosis rates), and the specific signaling pathways it modulates would be required. Researchers would need to perform initial screening and characterization studies to generate this data. The protocols and workflows provided here serve as a general guide for such investigations using HeLa cells.
References
- 1. Culturing HeLa cells | RE-Place [re-place.be]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. hela-transfection.com [hela-transfection.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 8. editxor.com [editxor.com]
- 9. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat (BAY 85-3934) in Rat Models of Chronic Kidney Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Molidustat (BAY 85-3934), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in preclinical rat models of chronic kidney disease (CKD). The included protocols are based on established methodologies to facilitate the study of Molidustat's efficacy and mechanism of action in treating renal anemia.
Mechanism of Action
Molidustat is an orally active inhibitor of HIF-prolyl hydroxylases (HIF-PHs), with IC50 values of 480 nM, 280 nM, and 450 nM for PHD1, PHD2, and PHD3, respectively.[1][2] By inhibiting these enzymes, Molidustat stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α and HIF-2α).[3] This leads to the accumulation and nuclear translocation of HIF-α, where it dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin (EPO), stimulating endogenous EPO production.[4] This process mimics the body's natural response to hypoxia and helps to correct anemia associated with CKD.[5][6][7] Preclinical studies have shown that Molidustat can effectively raise hemoglobin and hematocrit levels in animal models of renal anemia.[4]
Signaling Pathway of Molidustat
Caption: Molidustat inhibits HIF-PHs, preventing HIF-α degradation and promoting EPO gene transcription.
Dosage and Administration in Rat Models of CKD
Oral administration is the standard route for Molidustat in preclinical rat studies. The dosage can be adjusted based on the specific CKD model and the desired therapeutic effect.
Data Summary: Molidustat Dosage and Effects in Rat CKD Models
| CKD Model | Rat Strain | Molidustat Dosage | Dosing Regimen | Key Findings | Reference |
| Gentamicin-induced renal anemia | Male Wistar | 1, 2.5, 5.0, and 10.0 mg/kg | Oral, once daily, five times a week | Dose-dependent induction of plasma EPO levels. 2.5 mg/kg normalized packed cell volume (PCV). 5 and 10 mg/kg significantly increased PCV. | [5] |
| Subtotal nephrectomy | Male Wistar | 2.5 and 5 mg/kg | Oral, once daily | Significantly increased mean PCV. The 5 mg/kg dose was reduced to 2.5 mg/kg after 2 weeks due to PCV exceeding 50%. Normalized hypertensive blood pressure. | [5] |
| Healthy (non-CKD) | Male Wistar | 1.25, 2.5, and 5 mg/kg | Oral, once daily for 26 days | Dose-dependent increase in mean PCV. A significant increase was observed from 1.25 mg/kg. | [6] |
Experimental Protocols
Gentamicin-Induced Renal Anemia Model
This model is used to induce kidney failure and subsequent anemia.
Materials:
-
Male Wistar rats
-
Gentamicin solution (Gibco/Invitrogen)
-
0.9% saline solution
-
Molidustat (BAY 85-3934)
-
Vehicle for Molidustat
Procedure:
-
Induce renal failure by administering gentamicin at a dose of 100 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[5]
-
Administer an equal volume of 0.9% saline to the control group.[5]
-
After 14 days, measure the packed cell volume (PCV) to confirm the development of anemia.
-
Distribute the anemic animals into vehicle and treatment groups with equal mean PCV.
-
On day 15, begin oral administration of Molidustat at the desired doses (e.g., 1, 2.5, 5, and 10 mg/kg) once daily, five times a week.[5]
-
Administer the vehicle to the control group following the same schedule.
-
Monitor PCV, hemoglobin, and plasma EPO levels at regular intervals.
Subtotal Nephrectomy Model
This surgical model creates a more chronic form of kidney disease.
Materials:
-
Male Wistar rats
-
Surgical instruments
-
Anesthetics
-
Molidustat (BAY 85-3934)
-
Vehicle for Molidustat
Procedure:
-
Perform a 5/6 subtotal nephrectomy. This typically involves the removal of the right kidney and ligation of two of the three branches of the left renal artery.
-
Allow the animals to recover for a period (e.g., 4 weeks) to allow for the development of CKD, anemia, and hypertension.[8]
-
Confirm the disease state by measuring blood urea nitrogen (BUN), creatinine, blood pressure, and hematological parameters.
-
Randomize the animals into treatment and control groups.
-
Administer Molidustat orally at the desired doses (e.g., 2.5 and 5 mg/kg) once daily.[5]
-
Administer the vehicle to the control group.
-
Monitor blood pressure, PCV, hemoglobin, and other relevant parameters throughout the study.
Experimental Workflow
Caption: Workflow for evaluating Molidustat in rat models of CKD.
Key Outcomes and Endpoints
-
Erythropoiesis: The primary efficacy endpoints are increases in hemoglobin, hematocrit (PCV), and red blood cell count.[5]
-
Endogenous EPO Production: Measurement of plasma EPO levels is crucial to confirm the mechanism of action. Molidustat is expected to increase endogenous EPO but keep it within a physiological range.[5][7]
-
Blood Pressure: In hypertensive CKD models like the subtotal nephrectomy model, Molidustat has been shown to normalize blood pressure, which is a key advantage over recombinant human EPO (rhEPO) treatment.[5][6][7]
-
Iron Metabolism: Molidustat has been associated with a reduction in hepcidin mRNA expression, which may improve iron utilization.[3]
Concluding Remarks
Molidustat has demonstrated significant efficacy in treating renal anemia in various rat models of CKD. The provided protocols and dosage information serve as a guide for researchers investigating the therapeutic potential of HIF-PH inhibitors. Careful selection of the animal model and appropriate endpoints is critical for a thorough evaluation of Molidustat's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DA-3934
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-3934 is a phenoxyacetanilide derivative that functions as a potent and selective antagonist for the gastrin/cholecystokinin-B (CCK-B) receptor. These receptors are primarily found in the brain and the gastrointestinal tract. The activation of CCK-B receptors by gastrin plays a crucial role in stimulating gastric acid secretion. Consequently, antagonists like this compound are valuable tools for investigating the physiological and pathological roles of the gastrin/CCK-B receptor signaling pathway and for the potential development of therapeutics for acid-related gastrointestinal disorders.
This document provides detailed protocols for the dissolution of this compound for in vivo experiments, based on established methods for structurally related compounds and common practices for formulating poorly water-soluble drugs for animal studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an appropriate dissolution strategy.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₃₅N₅O₇ | [1][2][3] |
| Molecular Weight | 637.69 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | |
| Solubility | Poorly soluble in water (predicted) |
Recommended Protocol for Dissolving this compound for In Vivo Experiments
Based on in vivo studies of the structurally and functionally similar gastrin/CCK-B receptor antagonist YF476 (also known as Netazepide), the recommended vehicle for this compound is Polyethylene Glycol 300 (PEG 300).
Materials
-
This compound powder
-
Polyethylene Glycol 300 (PEG 300), USP grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pipettes
Protocol for Preparation of a Dosing Solution (Subcutaneous or Oral Administration)
This protocol is adapted from a study utilizing the closely related compound YF476.
-
Determine the required concentration: Based on your experimental design, calculate the required final concentration of this compound in the dosing solution (e.g., in mg/mL).
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add PEG 300: Add the calculated volume of PEG 300 to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the compound is fully dissolved. Gentle warming (to no more than 40°C) can also aid dissolution but should be used with caution to avoid degradation of the compound.
-
-
Final Inspection and Storage:
-
Once fully dissolved, the solution should be clear.
-
Store the prepared dosing solution at room temperature, protected from light. It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and bring to room temperature before administration.
-
Alternative Vehicles for Oral Gavage
For oral administration, if a less viscous vehicle is preferred or if PEG 300 is not suitable for the experimental model, a suspension can be prepared. Common vehicles for oral gavage of poorly soluble compounds include:
-
0.5% (w/v) Methylcellulose in Sterile Water:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to warm sterile water while stirring, then allowing it to cool to form a clear, viscous solution.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while continuously stirring or vortexing to create a uniform suspension.
-
-
10% Tween® 80 in Sterile Saline:
-
Prepare a 10% Tween® 80 solution in sterile saline.
-
Add the this compound powder to the vehicle.
-
Vortex and/or sonicate until a fine, uniform suspension is achieved.
-
Note: When using a suspension, ensure it is well-mixed immediately before each administration to guarantee uniform dosing.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo experiments.
Gastrin/CCK-B Receptor Signaling Pathway
This compound acts as an antagonist at the CCK-B receptor, blocking the downstream signaling cascade initiated by gastrin.
References
Application Notes and Protocols for BAY 85-3934 (Molidustat) Administration in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 85-3934, also known as Molidustat, is a potent and orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] By inhibiting these enzymes, Molidustat mimics the cellular response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1][2] This in turn stimulates the endogenous production of erythropoietin (EPO) and enhances iron metabolism, making it a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease.[1][3] Preclinical studies in cynomolgus monkeys have demonstrated the efficacy of BAY 85-3934 in stimulating erythropoiesis.[4][5]
Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation.[6] BAY 85-3934 acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[1][6] This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[2][6] A key target gene is erythropoietin (EPO), which stimulates red blood cell production.[1][2]
Quantitative Data from Cynomolgus Monkey Studies
The following tables summarize the key quantitative findings from a repeat-dose study of BAY 85-3934 in healthy cynomolgus monkeys.[4][5]
Table 1: Plasma Erythropoietin (EPO) Concentrations After Repeat Oral Administration of BAY 85-3934 [4][5]
| Treatment Group (n=6/group) | Time Point | Mean Plasma EPO (IU/L) ± SEM |
| Vehicle | Baseline | ~10 |
| Vehicle | 7 h | ~10 |
| BAY 85-3934 (0.5 mg/kg) | 7 h | ~20* |
| BAY 85-3934 (1.5 mg/kg) | 7 h | ~40** |
| Vehicle | 31 h | ~10 |
| BAY 85-3934 (0.5 mg/kg) | 31 h | ~10 |
| BAY 85-3934 (1.5 mg/kg) | 31 h | ~10 |
*Clear increase observed in females. **Significant induction in all animals.
Note: EPO concentrations returned to baseline within 24 hours of administration in all groups.[4][5]
Table 2: Erythropoietic Parameters After 2-Week Treatment with BAY 85-3934 or rhEPO [7]
| Treatment Group (n=3/group) | Parameter | Result |
| BAY 85-3934 (1.5 mg/kg, once daily) | Hemoglobin (HGB) | Increased |
| Red Blood Cells (RBCs) | Increased | |
| Reticulocytes | Increased | |
| rhEPO (100 IU/kg, twice weekly, s.c.) | Hemoglobin (HGB) | Increased |
| Red Blood Cells (RBCs) | Increased | |
| Reticulocytes | Increased |
Table 3: Pharmacokinetic Profile of Molidustat (BAY 85-3934)
| Species | Parameter | Value |
| Monkey | Absolute Bioavailability (F) | 61%[1] |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive toxicology data for BAY 85-3934 in cynomolgus monkeys are not publicly available.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Flamme et al., 2014.[4][5]
Animal Model and Housing
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male and female
-
Weight: 2.8–5.6 kg
-
Housing: Two animals per cage
-
Health Status: Healthy, conscious animals were used for the studies.
Drug Formulation and Administration
-
Compound: BAY 85-3934 (Molidustat)
-
Formulation for Oral Administration: A solution in 0.5% tylose.
-
Preparation: The formulation was freshly prepared in water from a stock solution in ethanol/Solutol HS 15 stored at -20°C.
-
Administration Route: Oral gavage.
-
Volume: 2–5 ml/kg body weight.
-
Control: Vehicle control animals received equal volumes of the 0.5% tylose solution.
Repeat-Dose Study Design for Plasma EPO Response (5-Day Study)
-
Dose Groups:
-
Vehicle control
-
BAY 85-3934 (0.5 mg/kg)
-
BAY 85-3934 (1.5 mg/kg)
-
-
Dosing Schedule: Once daily at 0 h, 24 h, 48 h, 72 h, and 96 h.
-
Blood Sampling:
-
Blood samples were collected from a superficial vein.
-
Sampling Time Points: 7 h, 31 h, 55 h, 79 h, 103 h, and 168 h post-initial dose.
-
Evaluation of Erythropoietic Parameters (2-Week Study)
-
Treatment Groups:
-
BAY 85-3934 (1.5 mg/kg), administered orally once daily.
-
Recombinant human EPO (rhEPO, 100 IU/kg), administered subcutaneously twice weekly on days 1, 4, 8, and 11.
-
-
Duration: 2 weeks.
-
Parameters Measured: Hemoglobin, red blood cell count, and reticulocytes.
Sample Analysis
-
Plasma EPO Measurement: A combination of anti-human EPO ELISAs was used, with human EPO as a standard.[4]
-
BAY 85-3934 Plasma Concentration: Determined after protein precipitation with acetonitrile/ammonium acetate using an internal standard, followed by separation using HPLC/mass spectrometry.[4]
References
- 1. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology studies in mice, beagle dogs and rhesus monkeys given chlorozotocin (NSC 178, 248) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HIF-1α Activation Following Molidustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (BAY 85-3934) is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, specifically targeting PHD1, PHD2, and PHD3.[1][2] Under normoxic conditions, HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is continuously synthesized and rapidly degraded. This degradation is mediated by PHD enzymes, which hydroxylate specific proline residues on HIF-1α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4]
By inhibiting PHD enzymes, Molidustat mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even under normal oxygen levels.[5][6] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activation of transcription leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and metabolic adaptation.[3][5] Consequently, Molidustat is being investigated for the treatment of renal anemia associated with chronic kidney disease (CKD).[5][7]
These application notes provide detailed protocols for quantifying the activation of HIF-1α in response to Molidustat treatment, along with summarized quantitative data from various studies.
Data Presentation
In Vitro HIF-1α Stabilization and Activity
| Cell Line | Molidustat Concentration | Treatment Time | Method | Key Findings | Reference |
| HeLa | 5 µM | 20 min | Western Blot | Detectable levels of HIF-1α induced. | [1][2] |
| HeLa, A549, Hep3B | Up to 10 µM | 2 h | Western Blot | Dose-dependent increases in both HIF-1α and HIF-2α. | [8] |
| A549 HIF-RE2 Reporter Cells | EC50: 8.4 ± 0.7 µM | Not Specified | Luciferase Reporter Assay | Induction of firefly luciferase reporter gene expression. | [1][8][9] |
| Human Cardiomyocytes | Not Specified (robust stabilization) | 16 h | Western Blot | 30-fold stabilization of HIF-1α protein. | [10] |
| MEC-1 | 10, 20, 40 µM | Not Specified | Western Blot | Concentration-dependent stabilization of HIF-1α protein. | [11] |
| Primary CLL Cells | 20 µM | 48 h | Western Blot | Substantial increase in HIF-1α protein. | [11] |
| MDA-MB-231 | 10-50 µM | 24 h and 48 h | Western Blot & ELISA | HIF-1α protein elevation and potent upregulation of VEGF. | [12] |
In Vivo Effects of Molidustat
| Animal Model | Molidustat Dose | Administration Route | Key Findings | Reference |
| Wistar Rats | 0.5-5 mg/kg (once daily for 26 days) | Oral | Dose-dependent increase in erythropoietin (EPO). | [2] |
| Cynomolgus Monkeys | 0.5-1.5 mg/kg (once daily for 5 days) | Oral | Dose-dependent increase in erythropoietin (EPO). | [2] |
| Healthy Male Volunteers | 5, 12.5, 25, 37.5, 50 mg (single dose) | Oral | Dose-dependent increase in endogenous EPO. Peak EPO at ~12h post-dose. | [13][14][15] |
Signaling Pathway and Experimental Workflows
Molidustat Mechanism of Action
Caption: Molidustat inhibits PHD enzymes, preventing HIF-1α degradation.
Western Blot Workflow for HIF-1α Detection
Caption: Workflow for detecting HIF-1α protein levels via Western blot.
ELISA Workflow for HIF-1α Quantification
Caption: Workflow for quantitative measurement of HIF-1α using ELISA.
Experimental Protocols
Western Blot for HIF-1α Detection
This protocol is adapted from established methods for HIF-1α detection.[4][16][17][18]
Important Considerations:
-
HIF-1α is highly unstable under normoxic conditions.[19] All sample preparation steps should be performed on ice and as quickly as possible.[4]
-
Use of nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[16]
-
Always include positive (e.g., cells treated with CoCl₂ or DFO) and negative (untreated) controls.[16]
-
A loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear extracts) is essential for accurate quantification.[8]
Materials:
-
Cell culture reagents
-
Molidustat
-
Ice-cold PBS
-
RIPA buffer (or nuclear extraction kit) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5%)
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., Novus Biologicals NB100-449, BD Transduction Laboratories)[8][17]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Molidustat for the specified duration.
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.[4]
-
Add ice-cold lysis buffer with inhibitors.[4]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant (total cell lysate or nuclear extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Sample Preparation: Mix 20-40 µg of total protein with Laemmli sample buffer and boil for 5-10 minutes.[16]
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16] Confirm transfer efficiency using Ponceau S staining.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:500 or 1:1000) overnight at 4°C with gentle agitation.[8][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4][16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as in step 9.[16]
-
Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software. Normalize the HIF-1α signal to the loading control.[4]
ELISA for HIF-1α Quantification
This protocol is based on commercially available HIF-1α ELISA kits.[20]
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Cell or tissue lysates should be prepared as described for Western blotting.
-
Sample Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate.[20]
-
First Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.[20]
-
Washing: Aspirate and wash each well four times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of prepared biotinylated detection antibody to each well.[20]
-
Second Incubation: Incubate for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP solution to each well.[20]
-
Third Incubation: Incubate for 45 minutes at room temperature.[20]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.[20]
-
Fourth Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[20]
-
Measurement: Read the absorbance at 450 nm immediately using a microplate reader.[20]
-
Analysis: Calculate the HIF-1α concentration in samples by comparing their absorbance to the standard curve.
Immunofluorescence for HIF-1α Subcellular Localization
This protocol allows for the visualization of HIF-1α stabilization and its translocation to the nucleus.[21]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with Molidustat as required. Include normoxic and hypoxic controls.[21]
-
Fixation: Wash cells twice with ice-cold PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[21]
-
Washing: Wash cells three times with PBS for 5 minutes each.[21]
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.[21]
-
Washing: Repeat the washing step.
-
Blocking: Block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate cells with the primary anti-HIF-1α antibody (diluted in blocking buffer, e.g., 1:200 to 1:500) overnight at 4°C in a humidified chamber.[21]
-
Washing: Wash cells three times with PBS for 5 minutes each.[21]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[21]
-
Washing: Repeat the washing step, keeping the cells protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.[21]
-
Washing: Wash twice with PBS.[21]
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[21]
-
Imaging: Visualize the cells using a fluorescence microscope. The HIF-1α signal (stabilized and accumulated in the nucleus) and the DAPI signal (nucleus) can be merged to confirm nuclear localization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. karger.com [karger.com]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of HIF1α Rescues the Hypoxic Response and Reverses Metabolic Dysfunction in the Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. raybiotech.com [raybiotech.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for DA-3934 (Molidustat) in Experimental Renal Anemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DA-3934 (Molidustat), a potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in preclinical models of renal anemia. The following protocols and data are designed to assist in the setup and execution of efficacy studies for this compound.
Mechanism of Action: HIF-PH Inhibition
This compound (Molidustat) is a small molecule inhibitor of HIF prolyl hydroxylases. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), targeting it for ubiquitination and proteasomal degradation. By inhibiting these enzymes, Molidustat stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. A key target gene is erythropoietin (EPO), which is crucial for stimulating erythropoiesis. This mechanism effectively mimics a hypoxic state, leading to increased endogenous EPO production and subsequent correction of anemia.[1][2]
Caption: Mechanism of this compound (Molidustat) via HIF-PH inhibition.
Experimental Models of Renal Anemia
Several rodent models are available to recapitulate the pathophysiology of renal anemia. The choice of model depends on the specific research question and desired timeline.
Adenine-Induced Chronic Kidney Disease (CKD) Model
This is a widely used and reproducible chemical induction model that causes tubulointerstitial nephropathy, leading to CKD and subsequent anemia.
Protocol for Mice:
-
Animals: 6-week-old male C57BL/6 mice.
-
Induction: Administer adenine at a dose of 50 mg/kg body weight daily for 28 days.[3][4][5]
-
Administration: Oral gavage. Adenine can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).[3][4]
-
Confirmation: Monitor serum creatinine and blood urea nitrogen (BUN) to confirm renal dysfunction. Anemia is confirmed by measuring hematocrit, hemoglobin, and plasma EPO levels.[3][4][5]
Protocol for Rats:
-
Animals: Male Wistar rats.
-
Induction: Administer adenine at a dose of 200-600 mg/kg body weight daily for 10 days.[3][4] A dose of 600 mg/kg has been shown to induce significant anemia.[3][4]
-
Administration: Oral gavage with adenine suspended in 0.5% CMC.[3][4]
-
Confirmation: Similar to the mouse model, assess renal function and hematological parameters.
5/6 Subtotal Nephrectomy Model
This surgical model mimics the progressive loss of renal mass observed in human CKD.
Protocol for Rats:
-
Animals: Male Wistar rats.
-
Procedure:
-
Anesthetize the animal.
-
Perform a dorsolateral incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery, or surgically resect the upper and lower thirds of the kidney.
-
One week later, perform a contralateral nephrectomy (removal of the right kidney).[6]
-
-
Confirmation: Anemia typically develops 3 weeks post-surgery.[7] Monitor BUN, creatinine, hemoglobin, and hematocrit.[6][7]
Anemic Model with Renal EPO-Deficiency (AnRED) Mouse
This is a genetic model that provides a more specific representation of EPO-deficient renal anemia.
-
Model Description: These mice are generated through a transgenic rescue of an Epo knockout mouse with an Epo gene lacking the kidney-specific regulatory elements (CURE region).[8][9][10]
-
Characteristics: AnRED mice exhibit severe anemia due to a significant decrease in renal Epo expression, with hematocrit values around 20%.[8] Plasma EPO concentrations are markedly lower than in wild-type mice.[8]
This compound (Molidustat) Efficacy Study Protocol
The following is a generalized workflow for assessing the efficacy of Molidustat in a renal anemia model.
Caption: General experimental workflow for Molidustat efficacy testing.
Detailed Protocol (Example using Adenine-Induced CKD Mouse Model):
-
Model Induction: Induce CKD and anemia in C57BL/6 mice as described above.
-
Disease Confirmation: After the 28-day adenine administration period, confirm the development of anemia (e.g., hemoglobin < 10 g/dL) and renal dysfunction (elevated BUN and creatinine).
-
Randomization and Grouping: Randomly assign anemic mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% CMC)
-
This compound (Molidustat) at various dose levels (e.g., 1, 3, 10 mg/kg)
-
-
Treatment Administration: Administer Molidustat or vehicle orally once daily for a specified duration (e.g., 4 weeks).
-
Monitoring and Sample Collection:
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) for complete blood count (CBC) analysis.
-
At the end of the study, collect terminal blood samples for measurement of plasma EPO and renal function parameters.
-
Harvest kidneys for histological analysis.
-
-
Endpoint Analysis:
-
Primary Endpoints: Change in hemoglobin and hematocrit from baseline.
-
Secondary Endpoints: Plasma EPO levels, reticulocyte counts, and renal function markers (BUN, creatinine).
-
Histology: Assess kidney tissue for changes in fibrosis and inflammation.
-
Quantitative Data from Preclinical Studies
The following tables summarize representative data from studies investigating Molidustat (BAY 85-3934) in animal models of renal anemia.
Table 1: Effect of Molidustat on Hematological Parameters in Adenine-Induced CKD Mice [11]
| Treatment Group | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cell Count (10^6/µL) | Plasma EPO (pg/mL) |
| Casein Control (Vehicle) | 14.5 ± 0.3 | 45.1 ± 0.8 | 9.8 ± 0.2 | 50 ± 5 |
| CKD (Vehicle) | 9.8 ± 0.4 | 31.2 ± 1.1 | 6.9 ± 0.3 | 45 ± 6 |
| CKD + Molidustat | 14.2 ± 0.2 | 44.5 ± 0.6 | 9.7 ± 0.2 | 250 ± 30 |
Data are presented as mean ± SEM. Molidustat treatment was administered for 3 weeks.
Table 2: Effect of Molidustat on Hematological and Renal Parameters in 5/6 Nephrectomized Rats [1][12][13]
| Treatment Group | Hematocrit (%) | Blood Pressure (mmHg) |
| Sham (Vehicle) | 48 ± 1 | 130 ± 5 |
| 5/6 Nx (Vehicle) | 38 ± 2 | 175 ± 8 |
| 5/6 Nx + Molidustat (2.5 mg/kg) | 42 ± 2 | 170 ± 7 |
| 5/6 Nx + Molidustat (5 mg/kg) | 45 ± 1 | 165 ± 6 |
Data are presented as mean ± SEM. Treatment was administered for 1 week starting 4 weeks post-surgery.
Table 3: Dose-Dependent Induction of EPO by Molidustat in Healthy Wistar Rats [1]
| Molidustat Dose (mg/kg, single oral) | Plasma EPO (pg/mL) at 4 hours |
| Vehicle | ~50 |
| 1.25 | ~200 |
| 5 | ~800 |
| 20 | ~2000 |
Conclusion
This compound (Molidustat) has demonstrated robust efficacy in various preclinical models of renal anemia. The protocols outlined in these application notes provide a solid foundation for designing and executing studies to further investigate the therapeutic potential of this compound. The adenine-induced CKD model offers a convenient and reproducible method for initial efficacy screening, while the 5/6 nephrectomy and AnRED mouse models can be utilized for more in-depth mechanistic and long-term studies. Careful selection of the appropriate model and adherence to detailed experimental protocols are crucial for obtaining reliable and translatable results.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijvets.com [ijvets.com]
- 7. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]
- 8. Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Molidustat in Combination with Iron Supplementation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting HIF-PH, Molidustat stabilizes the alpha subunit of HIF (HIF-α), leading to the accumulation of HIF-1α and HIF-2α.[2][3] This mimics the body's natural response to hypoxia, resulting in the transcriptional activation of genes involved in erythropoiesis and iron metabolism.[4][5] The primary therapeutic effects are an increase in endogenous erythropoietin (EPO) production and improved iron availability and utilization.[3][6] These application notes provide detailed protocols for preclinical and clinical evaluation of Molidustat in combination with iron supplementation for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).
Mechanism of Action
Molidustat inhibits the enzymatic activity of HIF-prolyl hydroxylases, which are responsible for the hydroxylation of HIF-α subunits under normoxic conditions.[4] This hydroxylation targets HIF-α for rapid degradation by the proteasome. By preventing this degradation, Molidustat allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription.[2]
Key target genes include:
-
Erythropoietin (EPO): Stimulates the production of red blood cells in the bone marrow.[4]
-
Genes involved in iron metabolism: Molidustat has been shown to decrease hepcidin, a key negative regulator of iron absorption and mobilization.[3][7] It also upregulates genes involved in iron transport, such as transferrin and transferrin receptor.[3][6]
This dual action of stimulating erythropoiesis and improving iron homeostasis makes the combination of Molidustat with iron supplementation a compelling therapeutic strategy for anemia.[8]
Data Presentation
The following tables summarize quantitative data from clinical studies evaluating Molidustat, illustrating its effects on key hematological and iron metabolism parameters.
Table 1: Change in Hemoglobin (Hb) Levels with Molidustat Treatment [9][10]
| Study Population | Molidustat Dose | Comparator | Mean Change in Hb from Baseline (g/dL) |
| ESA-naïve, non-dialysis CKD patients (DIALOGUE 1) | 25 mg once daily | Placebo | +1.4 |
| 50 mg once daily | Placebo | +1.8 | |
| 75 mg once daily | Placebo | +2.0 | |
| ESA-treated, non-dialysis CKD patients (DIALOGUE 2) | 25-75 mg once daily (titrated) | Darbepoetin alfa | Maintained Hb in target range |
| ESA-treated, hemodialysis CKD patients (DIALOGUE 4) | 75 mg once daily (starting dose) | Epoetin alfa/beta | Maintained Hb in target range |
| 150 mg once daily (starting dose) | Epoetin alfa/beta | Maintained Hb in target range |
Table 2: Effects of Molidustat on Iron Metabolism Parameters in Non-Dialysis CKD Patients (ESA-Naïve) [3][11]
| Parameter | Molidustat Treatment | Change from Baseline |
| Hepcidin | Decreased | |
| Ferritin | Decreased | |
| Serum Iron | Decreased | |
| Transferrin Saturation (TSAT) | Decreased | |
| Total Iron Binding Capacity (TIBC) | Increased |
Changes are indicative of increased iron utilization for erythropoiesis.
Table 3: Effects of Molidustat on Iron Metabolism Parameters in Hemodialysis CKD Patients (Previously ESA-Treated) [3][11]
| Parameter | Molidustat Treatment | Change from Baseline |
| Hepcidin | Stable | |
| Ferritin | Increased | |
| Serum Iron | Increased | |
| Transferrin Saturation (TSAT) | Increased | |
| Total Iron Binding Capacity (TIBC) | Stable |
These changes may reflect mobilization of iron stores in this patient population.
Experimental Protocols
Preclinical Evaluation in a Murine Model of CKD-Associated Anemia
This protocol is based on studies using an adenine-induced CKD mouse model to assess the efficacy of Molidustat.[7]
1. Animal Model:
- Species: Male C57BL/6 mice, 8-10 weeks old.
- Induction of CKD: Feed mice a diet containing 0.2% adenine for 4 weeks to induce renal failure and anemia. Control mice receive a standard casein-based diet.
2. Treatment Protocol:
- Molidustat Formulation: Prepare a suspension of Molidustat in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Dosing: Administer Molidustat orally via gavage at a dose of 1-5 mg/kg body weight, once daily for 3-4 weeks. The vehicle is administered to the control and CKD-vehicle groups.
- Iron Supplementation: If investigating the combination, provide iron supplementation in the drinking water (e.g., iron sucrose) or via intraperitoneal injection. The dose and route should be optimized based on the study design.
3. Sample Collection and Analysis:
- Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and specified time points throughout the study.
- Hematological Analysis: Measure hemoglobin, hematocrit, and red blood cell count using an automated hematology analyzer.
- Iron Parameters: Measure serum iron, ferritin, transferrin, and hepcidin levels using commercially available ELISA kits or colorimetric assays.
- EPO Levels: Measure serum EPO levels using a mouse-specific ELISA kit.
- Tissue Analysis: At the end of the study, harvest kidneys and liver for histological analysis and gene expression analysis (e.g., qPCR for Epo, Hamp, Bmp6).
Clinical Trial Protocol for Molidustat in Anemic CKD Patients
This protocol is a generalized framework based on the design of the DIALOGUE and MIYABI phase 3 clinical trial programs.[3][12]
1. Study Design:
- Randomized, open-label, active-controlled, parallel-group study.
- Patient Population: Adult patients with anemia associated with CKD (e.g., non-dialysis, peritoneal dialysis, or hemodialysis).
- Treatment Arms:
- Molidustat: Oral, once-daily administration. Starting dose typically ranges from 25 mg to 75 mg, with titration based on hemoglobin response to maintain levels within a predefined target range (e.g., 10.0-12.0 g/dL).[11][13]
- Active Comparator: Standard of care, such as an erythropoiesis-stimulating agent (ESA) like darbepoetin alfa or epoetin alfa, administered according to prescribing information.
- Duration: Typically 16 to 52 weeks.[9][12]
2. Iron Supplementation:
- Iron supplementation (oral or intravenous) is administered at the discretion of the investigator to maintain adequate iron stores, typically targeting a serum ferritin level of >100 ng/mL and a TSAT of >20%.[3]
3. Efficacy and Safety Assessments:
- Hemoglobin: Measured weekly or bi-weekly initially, then monthly.
- Iron Parameters: Serum ferritin, TSAT, TIBC, and hepcidin measured at baseline and at regular intervals (e.g., every 4-8 weeks).
- EPO Levels: Endogenous EPO levels measured at baseline and selected time points.
- Safety Monitoring: Includes monitoring of adverse events, vital signs, and clinical laboratory parameters (e.g., liver function tests).
4. Drug-Drug Interaction Sub-study with Oral Iron:
- To assess the impact of concomitant oral iron administration on Molidustat pharmacokinetics and pharmacodynamics, a crossover study design can be employed in healthy volunteers.
- Administer a single oral dose of Molidustat alone (fasted).
- Administer a single oral dose of Molidustat with a standard oral iron supplement (e.g., ferrous sulfate).
- Collect serial blood samples over 24-48 hours to determine Molidustat plasma concentrations (pharmacokinetics) and endogenous EPO levels (pharmacodynamics).
- Note: Studies have shown that concomitant intake of oral iron(II) can reduce Molidustat exposure and its effect on EPO.[14][15] It is recommended to separate the administration of Molidustat and oral iron supplements by several hours.[14][16]
Visualizations
Caption: Molidustat signaling pathway.
Caption: General experimental workflow.
Caption: Molidustat and iron therapy relationship.
References
- 1. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New therapeutic approaches to management of anemia and iron metabolism in chronic kidney disease — IRIS [iris-kidney.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Molidustat in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. karger.com [karger.com]
Application Note and Protocol: Western Blot Analysis of HIF-1α Stabilization by DA-3934
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor protein through a process initiated by prolyl hydroxylase domain (PHD) enzymes.[1][2] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and subsequent activation of target genes involved in angiogenesis, metabolism, and cell survival.[3][4]
DA-3934, also known as Molidustat (BAY 85-3934), is a potent inhibitor of HIF prolyl hydroxylases (HIF-PHIs).[2][5] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[2][5] This application note provides a detailed protocol for the analysis of HIF-1α protein levels in cell lysates treated with this compound using Western blotting.
Signaling Pathway of HIF-1α Regulation and this compound Action
Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen to hydroxylate proline residues on the HIF-1α subunit.[1][6] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid degradation by the proteasome.[1][4] this compound inhibits the activity of PHD enzymes, preventing the hydroxylation of HIF-1α.[5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.
Caption: Mechanism of HIF-1α regulation and this compound action.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect HIF-1α.
Materials
-
Cell Line: A suitable cell line that expresses HIF-1α (e.g., HeLa, HepG2, HEK293).[7]
-
This compound (Molidustat): Prepare a stock solution in DMSO.
-
Positive Control (Optional): Cobalt chloride (CoCl₂) or Deferoxamine (DFO) to induce HIF-1α.[8]
-
Cell Lysis Buffer: RIPA buffer or a specialized nuclear extraction buffer is recommended.[7] It is critical to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.[7][9]
-
SDS-PAGE Gels: 7.5% or 10% polyacrylamide gels are suitable.[7]
-
Transfer Membrane: PVDF or nitrocellulose membrane.[7]
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]
-
Primary Antibody: Anti-HIF-1α antibody (validated for Western blot).
-
Secondary Antibody: HRP-conjugated anti-species IgG corresponding to the primary antibody.
-
Chemiluminescent Substrate: ECL detection reagent.
Experimental Workflow
Caption: Western blot experimental workflow.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time course. Include a vehicle control (DMSO) and an optional positive control (e.g., CoCl₂ or DFO).
-
-
Cell Lysis and Protein Extraction:
-
Critical Step: Due to the rapid degradation of HIF-1α in the presence of oxygen, perform all lysis steps on ice and work quickly.[9][10][11]
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. For nuclear extracts, follow a specific nuclear extraction protocol.[8]
-
-
Protein Quantification:
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of total protein per lane onto a 7.5% or 10% SDS-PAGE gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Apply the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. The expected band for HIF-1α is approximately 120 kDa.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Data Presentation
The quantitative data from the densitometric analysis can be summarized in tables for clear comparison.
Table 1: Effect of this compound Concentration on HIF-1α Protein Levels
| Treatment Group | This compound (µM) | HIF-1α Relative Density (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.15 | 1.0 |
| This compound | 1 | 2.50 ± 0.30 | 2.5 |
| This compound | 10 | 5.80 ± 0.65 | 5.8 |
| This compound | 50 | 10.20 ± 1.10 | 10.2 |
| Positive Control (e.g., 100 µM CoCl₂) | N/A | 8.50 ± 0.90 | 8.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of HIF-1α Stabilization by this compound (10 µM)
| Treatment Time (hours) | HIF-1α Relative Density (Normalized to Loading Control) | Fold Change vs. Time 0 |
| 0 | 1.00 ± 0.12 | 1.0 |
| 2 | 3.20 ± 0.40 | 3.2 |
| 4 | 6.10 ± 0.75 | 6.1 |
| 8 | 9.50 ± 1.05 | 9.5 |
| 24 | 7.80 ± 0.85 | 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of HIF-1α stabilization induced by the PHD inhibitor this compound. Adherence to the critical steps, particularly during sample preparation, is essential for obtaining reliable and reproducible results. The provided tables and diagrams serve as templates for data presentation and understanding the underlying biological pathways. This methodology is crucial for researchers investigating the therapeutic potential of HIF-PHIs and the fundamental biology of the hypoxia response pathway.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
- 4. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY 85-3934 (Molidustat) in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat, also known as BAY 85-3934, is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2][3] By inhibiting these enzymes, Molidustat mimics the cellular response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1] This process stimulates the endogenous production of erythropoietin (EPO), subsequently increasing erythropoiesis, making it a therapeutic candidate for anemia, particularly in patients with chronic kidney disease (CKD).[1][3]
These application notes provide a comprehensive overview of the treatment schedules and protocols for BAY 85-3934 in chronic preclinical studies, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent proteasomal degradation.[1] Molidustat acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[1] This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The HIF heterodimer then binds to hypoxia-responsive elements (HREs) on target genes, upregulating their transcription.[2] Key target genes include EPO, which is crucial for red blood cell production, and genes involved in iron metabolism.[1]
Signaling Pathway of Molidustat (BAY 85-3934)
Caption: Mechanism of action of Molidustat (BAY 85-3934).
Preclinical Chronic Study Data
The following tables summarize the quantitative data from chronic studies of BAY 85-3934 in various animal models.
Table 1: Efficacy of BAY 85-3934 in a 26-Day Study in Healthy Wistar Rats[4]
| Dose (mg/kg, p.o., once daily) | Mean Packed Cell Volume (PCV) Gain from Baseline (%) |
| Vehicle | ~0 |
| 1.25 | ~3 |
| 5 | 17 |
Table 2: Comparative Efficacy of BAY 85-3934 and rhEPO in Healthy Wistar Rats[4][5]
| Treatment | Regimen | Mean Hematocrit Gain | Mean Hemoglobin Gain |
| BAY 85-3934 | 2.5 mg/kg, once-daily, oral | Similar to rhEPO (100 IU/kg) | Similar to rhEPO (100 IU/kg) |
| rhEPO | 100 IU/kg, twice-weekly, s.c. | Significant increase vs. control | Significant increase vs. control |
Table 3: Efficacy of BAY 85-3934 in a 5-Day Study in Cynomolgus Monkeys[4][5]
| Dose (mg/kg, p.o., once daily) | Outcome |
| 0.5 | Dose-dependent increase in EPO |
| 1.5 | Dose-dependent increase in EPO |
Table 4: Efficacy of BAY 85-3934 in a 2-Week Study in Cynomolgus Monkeys[4][5]
| Treatment | Regimen | Outcome |
| BAY 85-3934 | 1.5 mg/kg, once daily | Increased erythropoietic parameters |
| rhEPO | 100 IU/kg, twice weekly, s.c. | Increased erythropoietic parameters |
Table 5: Efficacy of BAY 85-3934 in a 3-Week Study in a CKD Mouse Model[6]
| Treatment Group | Regimen | Hemoglobin (HB) | Hematocrit (HCT) | Red Blood Cell Count (RBC) |
| CKD + Vehicle | - | Significantly reduced | Significantly reduced | Significantly reduced |
| CKD + BAY 85-3934 | 20 mg/kg, i.p., every other day | Significantly improved | Significantly improved | Increased to control levels |
Experimental Protocols
Protocol 1: Chronic Oral Administration in Healthy Wistar Rats (26-Day Study)[4]
Objective: To evaluate the dose-dependent effect of chronic oral administration of BAY 85-3934 on erythropoiesis.
Materials:
-
Male Wistar rats
-
BAY 85-3934
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Hematology analyzer
Procedure:
-
Acclimatize male Wistar rats to the housing conditions for at least one week.
-
Randomly assign animals to different treatment groups (e.g., vehicle, 1.25 mg/kg, and 5 mg/kg of BAY 85-3934).
-
Administer the assigned treatment orally via gavage once daily for 26 consecutive days.
-
Monitor the animals for general health and body weight changes throughout the study.
-
Collect blood samples at baseline (day 0) and at the end of the study (day 26) for hematological analysis.
-
Measure packed cell volume (PCV) or hematocrit to assess the erythropoietic response.
-
Perform statistical analysis to compare the mean PCV gain from baseline between the different treatment groups.
Protocol 2: Chronic Administration in a Gentamicin-Induced Renal Anemia Rat Model[4][5]
Objective: To assess the efficacy of BAY 85-3934 in a rat model of anemia associated with chronic kidney disease.
Materials:
-
Male Wistar rats
-
Gentamicin
-
BAY 85-3934
-
Vehicle control
-
Oral gavage needles and injection supplies
-
Blood collection supplies
-
Hematology analyzer
-
Equipment for measuring creatinine clearance
Procedure:
-
Induce renal impairment in male Wistar rats by daily intraperitoneal (i.p.) injection of gentamicin (e.g., 100 mg/kg) for 14 consecutive days. A control group should receive saline injections.
-
Confirm renal impairment by measuring creatinine clearance.
-
After the induction period, distribute the rats with renal impairment into different treatment groups (e.g., vehicle, 2.5 mg/kg, 5 mg/kg, and 10 mg/kg of BAY 85-3934).
-
Administer the assigned treatment orally once daily, five times a week.
-
Monitor the time-course of changes in packed cell volume (PCV).
-
At the end of the study, collect blood samples to measure final PCV and hemoglobin levels.
-
Compare the hematological parameters between the BAY 85-3934 treated groups and the vehicle-treated group to evaluate the therapeutic effect.
Experimental Workflow for Renal Anemia Rat Model
Caption: Workflow for BAY 85-3934 efficacy testing in a renal anemia rat model.
Protocol 3: Chronic Administration in a CKD Mouse Model[6]
Objective: To evaluate the long-term effects of BAY 85-3934 on anemia and other related parameters in a mouse model of CKD.
Materials:
-
Mice (e.g., on an adenine-containing diet to induce CKD)
-
BAY 85-3934
-
Vehicle (e.g., 5% DMSO + 45% PEG300 + 50% ddH2O)
-
Injection supplies (for i.p. administration)
-
Blood collection supplies
-
Hematology analyzer
Procedure:
-
Induce CKD in mice, for example, by feeding an adenine-containing diet for a specified period (e.g., 12 weeks).
-
At the end of the induction period, measure baseline hematological parameters (hemoglobin, hematocrit, red blood cell count) to confirm anemia.
-
Assign the anemic CKD mice to treatment groups: vehicle or BAY 85-3934 (e.g., 20 mg/kg).
-
Administer the treatment via intraperitoneal (i.p.) injection every other day for a chronic duration (e.g., 3 weeks).
-
At the end of the treatment period, collect blood samples for a final complete blood count (CBC).
-
Analyze the changes in hemoglobin, hematocrit, and red blood cell count to determine the efficacy of BAY 85-3934 in resolving anemia.
-
Tissues can be harvested for further analysis, such as gene expression studies in the bone marrow and liver.
Conclusion
BAY 85-3934 (Molidustat) has demonstrated significant efficacy in stimulating erythropoiesis and correcting anemia in various preclinical chronic study models. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development for designing and interpreting chronic studies with this novel HIF-PH inhibitor. The treatment schedules, including dose and frequency, can be adapted based on the specific animal model and research objectives.
References
Application Notes and Protocols for DA-3934 in Oxygen-Glucose Deprivation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke is a leading cause of mortality and long-term disability worldwide, primarily resulting from cerebral ischemia.[1][2] Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions of a stroke by depriving cultured neuronal cells of oxygen and glucose.[1][3] This model is instrumental in elucidating the cellular and molecular mechanisms of ischemic neuronal injury and for the preclinical screening of potential neuroprotective agents.[3][4] This document provides detailed application notes and protocols for the investigation of a novel hypothetical neuroprotective compound, DA-3934, in an OGD model using a neuronal cell line.
Hypothetical Mechanism of Action of this compound
This compound is a novel synthetic small molecule designed to mitigate neuronal damage following ischemic events. Its proposed mechanism of action involves the potentiation of pro-survival signaling pathways and the inhibition of apoptotic cascades. Specifically, this compound is hypothesized to activate the PI3K/Akt signaling pathway, a key regulator of cell survival and metabolism. Activation of Akt leads to the downstream phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2. Furthermore, this compound is believed to reduce oxidative stress by enhancing the expression of antioxidant enzymes.
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway of this compound in preventing apoptosis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for these studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days to maintain logarithmic growth.
Oxygen-Glucose Deprivation (OGD) and Reperfusion
This protocol is adapted from established OGD procedures.[2][5]
-
Day 1: Cell Seeding: Seed SH-SY5Y cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density of 1 x 10^5 cells/mL.
-
Day 2: this compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Replace the culture medium with a medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 24 hours.
-
-
Day 3: OGD Induction:
-
Wash cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM pre-equilibrated with a hypoxic gas mixture (e.g., 95% N2, 5% CO2).
-
Place the culture plates in a hypoxic chamber or a modular incubator chamber flushed with the hypoxic gas mixture.
-
Incubate at 37°C for the desired OGD duration (e.g., 6 hours).[5]
-
-
Day 3: Reperfusion:
-
Remove plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete culture medium (containing glucose and serum).
-
Return the plates to the normoxic incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay)
-
Following the reperfusion period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the normoxic control group.
Measurement of Apoptosis
-
After OGD and reperfusion, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA protein assay kit.
-
Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Caspase-3 activity is typically normalized to the total protein concentration.
-
Grow cells on glass coverslips in 24-well plates.
-
After OGD and reperfusion, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL staining using a commercial kit, which labels the fragmented DNA of apoptotic cells.
-
Counterstain the nuclei with a fluorescent dye such as Hoechst 33342.[6]
-
Visualize the cells using a fluorescence microscope.
-
The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an OGD model.
Data Presentation
The following tables present hypothetical data from experiments conducted according to the protocols described above.
Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration | Cell Viability (% of Normoxia Control) |
| Normoxia Control | - | 100 ± 5.2 |
| OGD + Vehicle | - | 45.3 ± 3.8 |
| OGD + this compound | 1 µM | 58.7 ± 4.1 |
| OGD + this compound | 10 µM | 75.1 ± 5.5 |
| OGD + this compound | 50 µM | 88.9 ± 4.9 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on Caspase-3 Activity in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change vs. Normoxia) |
| Normoxia Control | - | 1.0 ± 0.1 |
| OGD + Vehicle | - | 4.2 ± 0.5 |
| OGD + this compound | 1 µM | 3.1 ± 0.4 |
| OGD + this compound | 10 µM | 2.0 ± 0.3 |
| OGD + this compound | 50 µM | 1.3 ± 0.2 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Apoptosis (TUNEL Assay) in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration | Apoptotic Cells (% of Total Cells) |
| Normoxia Control | - | 2.1 ± 0.5 |
| OGD + Vehicle | - | 35.8 ± 4.2 |
| OGD + this compound | 1 µM | 24.5 ± 3.1 |
| OGD + this compound | 10 µM | 15.2 ± 2.5 |
| OGD + this compound | 50 µM | 8.7 ± 1.9 |
Data are presented as mean ± SD.
Conclusion and Discussion
The provided protocols offer a robust framework for evaluating the neuroprotective effects of the hypothetical compound this compound in an in vitro model of cerebral ischemia. The hypothetical data suggest that this compound confers significant protection to neuronal cells subjected to OGD, as evidenced by increased cell viability and a reduction in apoptotic markers. These findings would warrant further investigation into the precise molecular mechanisms of this compound and its potential as a therapeutic agent for stroke. Future studies could explore the effects of this compound on other cell death pathways, such as necrosis and autophagy, and validate these findings in in vivo models of stroke.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 4. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst 33342-induced apoptosis in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molidustat for Inducing Erythropoiesis in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Molidustat (also known as BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, Molidustat stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to the transcription of HIF-responsive genes, most notably erythropoietin (EPO). This mimics the body's natural response to hypoxia and stimulates the production of red blood cells (erythropoiesis). These application notes provide detailed protocols and quantitative data for the use of Molidustat in mouse models to study its erythropoietic effects.
Mechanism of Action: HIF Stabilization
Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Molidustat inhibits HIF-PH, preventing this degradation. As a result, HIF-α accumulates, translocates to the nucleus, and dimerizes with HIF-β. This HIF complex then binds to hypoxia response elements (HREs) on target genes, activating their transcription. Key target genes include those for EPO, which drives erythropoiesis, and genes involved in iron metabolism, such as transferrin and its receptor, which enhance iron availability for hemoglobin synthesis.[1][2]
Figure 1: Simplified signaling pathway of Molidustat's mechanism of action.
Quantitative Data from Mouse Models
The following tables summarize the quantitative effects of Molidustat on key erythropoietic parameters in various mouse models.
Table 1: Effects of Molidustat in Adenine-Induced CKD Mouse Model [3][4]
| Parameter | Control (Vehicle) | Molidustat (3 mg/kg, oral, 4 weeks) | Fold Change |
| Hematocrit (%) | ~35% | ~45% | ~1.28 |
| Serum EPO (pg/mL) | Undetectable | >200 | Significant Increase |
| Renal EPO mRNA | Baseline | Increased | Increased |
Table 2: Effects of Molidustat in a Separate Adenine-Induced CKD Mouse Model [5][6]
| Parameter | Pre-treatment (Anemic) | Post-treatment (20 mg/kg, i.p., 3 weeks) |
| Hemoglobin (g/dL) | ~10 | ~14 |
| Hematocrit (%) | ~30% | ~42% |
| Red Blood Cell Count (x10^6/µL) | ~6.5 | ~8.5 |
Table 3: Effects of Molidustat in Renal EPO Knockout Mice [3][4]
| Parameter | Control (Vehicle) | Molidustat (3 mg/kg, oral, 2 weeks) |
| Hematocrit (%) | ~38% | No significant change |
| Serum EPO (pg/mL) | Undetectable | ~100 (at 2h post-dose) |
| Liver EPO mRNA | Baseline | Significantly Increased |
Experimental Protocols
Protocol 1: Induction of Erythropoiesis in a Mouse Model of Chronic Kidney Disease (CKD)-Associated Anemia
This protocol is adapted from studies by Li et al. (2020) and Noonan et al. (2021).[3][4][5][6]
1. Animal Model:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Model Induction: Induce CKD and anemia by administering a 0.2% adenine-containing diet for 4 weeks, followed by 0.15% adenine for subsequent weeks.[5][6] Alternatively, oral administration of adenine can be used to induce nephropathy.[3][4]
2. Molidustat Preparation and Administration:
-
Oral Administration (3 mg/kg):
-
Vehicle: Prepare a vehicle of ethanol, Solutol HS 15, and water in a 10:20:70 ratio.[7] Alternatively, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be used.[8]
-
Preparation: Dissolve Molidustat in the vehicle to achieve a final concentration for a dosing volume of 5-10 mL/kg.
-
Administration: Administer once daily via oral gavage for 4 weeks.[3][4]
-
-
Intraperitoneal (i.p.) Administration (20 mg/kg):
3. Experimental Workflow:
Figure 2: General experimental workflow for studying Molidustat in a CKD mouse model.
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at specified intervals (e.g., weekly) and at the end of the study.
-
Hematology: Analyze whole blood for complete blood count (CBC) parameters, including hematocrit (Hct), hemoglobin (Hb), and red blood cell (RBC) count, using an automated hematology analyzer.
-
EPO Measurement: Separate serum and measure EPO concentrations using a mouse-specific ELISA kit. For accurate measurement of acute EPO induction, collect blood 2-6 hours after the final Molidustat dose.[3][4]
-
Gene Expression: Harvest kidneys and liver, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure EPO mRNA levels.
Protocol 2: Investigating Hepatic Erythropoietin Induction
This protocol is designed to assess the effect of Molidustat on hepatic EPO production, particularly when renal EPO production is absent. It is based on the study by Li et al. (2020) using renal EPO knockout mice.[3][4]
1. Animal Model:
-
Species: Renal EPO knockout mice (specific strain with kidney-specific EPO gene deletion).
2. Molidustat Administration:
-
Dose: 3 mg/kg, administered orally once daily for 2 weeks.
-
Vehicle and Preparation: As described in Protocol 1 for oral administration.
3. Sample Collection and Analysis:
-
Timing: Collect blood and liver tissue 2 hours and 6 hours after the final dose to capture the peak and subsequent decline of EPO induction.[3][4]
-
Analysis:
-
Measure serum EPO levels by ELISA.
-
Measure hematocrit levels.
-
Quantify liver EPO mRNA expression by qRT-PCR.
-
Molidustat's Impact on Iron Metabolism
HIF stabilization by Molidustat not only increases EPO but also influences iron homeostasis to support erythropoiesis. HIF-1α and HIF-2α upregulate genes involved in iron transport and mobilization.[1] Furthermore, the increased erythropoietic drive leads to the production of erythroferrone (ERFE) from erythroblasts, which suppresses the production of hepcidin, the master regulator of iron availability. Reduced hepcidin levels result in increased iron export from enterocytes and macrophages into the circulation via ferroportin.
Figure 3: Molidustat's effect on erythropoiesis and iron metabolism.
References
- 1. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Assessing Hematological Parameters with Molidustat (DA-3934) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat (also known as DA-3934 or BAY 85-3934) is a potent, orally administered inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting HIF-PH, Molidustat stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of various genes, most notably the gene for erythropoietin (EPO). This mimics the body's natural response to hypoxia, stimulating the endogenous production of EPO, primarily in the kidneys. The increased EPO levels, in turn, promote erythropoiesis in the bone marrow, resulting in an increase in red blood cell production and hemoglobin levels. This mechanism of action makes Molidustat a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).
These application notes provide a comprehensive overview of the methodologies used to assess the effects of Molidustat on key hematological parameters, supported by data from preclinical and clinical studies. The detailed protocols and structured data presentation are intended to guide researchers in designing and executing studies to evaluate the hematological effects of Molidustat and similar compounds.
Signaling Pathway of Molidustat
The mechanism of action of Molidustat involves the stabilization of Hypoxia-Inducible Factor (HIF), a key regulator of the cellular response to low oxygen levels.
Caption: Molidustat inhibits HIF-PH, leading to HIF-α stabilization and increased EPO gene transcription.
Data on Hematological Parameters
The following tables summarize the quantitative effects of Molidustat on key hematological parameters from preclinical and clinical studies.
Preclinical Studies
Table 1: Hematological Effects of Molidustat in a Mouse Model of Chronic Kidney Disease [1]
| Parameter | Treatment Group | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) |
| Hemoglobin (g/dL) | CKD + Vehicle | 9.8 ± 0.5 | 9.5 ± 0.6 |
| CKD + Molidustat (20 mg/kg) | 9.7 ± 0.4 | 13.2 ± 0.7 | |
| Hematocrit (%) | CKD + Vehicle | 30.1 ± 1.5 | 29.2 ± 1.8 |
| CKD + Molidustat (20 mg/kg) | 29.8 ± 1.2 | 40.1 ± 2.1 | |
| Red Blood Cell Count (10^6/µL) | CKD + Vehicle | 6.5 ± 0.4 | 6.3 ± 0.5 |
| CKD + Molidustat (20 mg/kg) | 6.4 ± 0.3 | 8.8 ± 0.5 | |
| p < 0.05 compared to vehicle-treated group. Data adapted from a study in an adenine-induced CKD mouse model with treatment administered every other day for 3 weeks.[1] |
Table 2: Erythropoietic Response to Molidustat in Healthy Rats [2]
| Parameter | Treatment Group (Oral, Once Daily for 26 days) | Change from Baseline (Mean) |
| Reticulocyte Count (%) | Vehicle | ~0% |
| Molidustat (1.25 mg/kg) | ~1.5% | |
| Molidustat (2.5 mg/kg) | ~2.5% | |
| Molidustat (5 mg/kg) | ~4.0% | |
| Hematocrit (%) | Vehicle | ~0% |
| Molidustat (1.25 mg/kg) | ~3% | |
| Molidustat (2.5 mg/kg) | ~10% | |
| Molidustat (5 mg/kg) | ~17% | |
| Data estimated from graphical representations in the cited preclinical study.[2] |
Clinical Studies
Table 3: Hemoglobin Levels in Non-Dialysis CKD Patients (MIYABI ND-C Phase 3 Trial) [3]
| Parameter | Molidustat Group | Darbepoetin Alfa Group |
| Number of Patients | 76 | 75 |
| Baseline Hemoglobin (g/dL, Mean ± SD) | 9.88 ± 0.68 | 9.93 ± 0.63 |
| Mean Hemoglobin during Evaluation Period (Weeks 30-36) (g/dL, Mean ± SD) | 11.66 ± 0.81 | 11.93 ± 0.63 |
| Change from Baseline in Mean Hemoglobin (g/dL, LS Mean) | 1.78 | 2.00 |
| The study investigated the efficacy and safety of Molidustat (starting at 25 mg once daily) compared to darbepoetin alfa over 52 weeks.[3] |
Experimental Protocols
Detailed methodologies for assessing the key hematological parameters affected by Molidustat treatment are provided below.
Experimental Workflow for Hematological Assessment
Caption: Workflow for assessing hematological parameters following Molidustat treatment in a preclinical setting.
Complete Blood Count (CBC)
Principle: A CBC is a broad screening test used to evaluate the cellular components of blood. Automated hematology analyzers use principles of electrical impedance and/or optical light scatter to count and characterize red blood cells, white blood cells, and platelets.[4][5]
Materials:
-
Whole blood collected in EDTA (ethylenediaminetetraacetic acid) anticoagulant tubes.
-
Automated hematology analyzer (e.g., Sysmex XN-Series, Beckman Coulter DxH 800).[6][7]
-
Calibrators and quality control materials specific to the analyzer.
Protocol:
-
Sample Collection: Collect whole blood from subjects via standard venipuncture into EDTA tubes. For preclinical models, appropriate site collection methods should be used (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Ensure the tube is filled to the recommended volume and gently invert 8-10 times to ensure proper anticoagulation.[8]
-
Sample Preparation: Samples should be analyzed as soon as possible after collection, ideally within 24 hours.[8] Allow the sample to come to room temperature if it has been refrigerated. Gently mix the sample by inversion prior to analysis.
-
Instrument Preparation: Perform daily startup and quality control procedures on the hematology analyzer according to the manufacturer's instructions.
-
Sample Analysis:
-
Ensure the sample is properly identified and associated with the correct subject information in the analyzer's software.
-
Place the EDTA tube in the analyzer's sample rack or aspirate the sample directly, following the instrument's specific operating procedure.
-
Initiate the analysis. The analyzer will automatically aspirate the sample, dilute it, and perform the cell counting and characterization.[4]
-
-
Data Acquisition: The analyzer will generate a report with quantitative values for parameters including:
-
Red Blood Cell Count (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
-
Platelet Count (PLT)
-
White Blood Cell Count (WBC) and differential.
-
Reticulocyte Count
Principle: Reticulocytes are immature red blood cells that contain residual ribosomal RNA. Flow cytometry is the gold standard for reticulocyte counting, utilizing fluorescent dyes such as acridine orange or thiazole orange that specifically bind to RNA. The intensity of the fluorescence is proportional to the amount of RNA, allowing for the enumeration and staging of reticulocytes.[9][10][11][12]
Materials:
-
Whole blood collected in EDTA tubes.
-
Fluorescent dye solution (e.g., Thiazole Orange or Acridine Orange).[9][10]
-
Phosphate-buffered saline (PBS).
-
Flow cytometer (e.g., BD FACSCalibur™).[9]
-
Control samples with known reticulocyte percentages.
Protocol:
-
Sample Preparation:
-
In a labeled test tube, add 5 µL of whole blood to 1 mL of the fluorescent dye solution (e.g., acridine orange in saline).[9]
-
Prepare a blank tube for each sample containing 5 µL of whole blood in 1 mL of saline without the dye.[9]
-
Vortex the tubes gently and incubate at room temperature for 30 minutes, protected from light.[9]
-
-
Flow Cytometer Setup:
-
Perform daily startup and quality control on the flow cytometer.
-
Set up the instrument to acquire forward scatter (FSC), side scatter (SSC), and fluorescence (e.g., FL1 for acridine orange).
-
Run the blank sample to set the gates for the red blood cell population based on FSC and SSC and to adjust the fluorescence threshold to exclude non-reticulocytes.
-
-
Sample Analysis:
-
Acquire the stained sample on the flow cytometer.
-
Collect a sufficient number of events (e.g., 30,000 to 50,000 red blood cells).
-
The software will analyze the data and report the percentage and absolute count of reticulocytes based on the number of fluorescently labeled cells within the red blood cell gate.
-
-
Data Analysis: The results are typically expressed as a percentage of total red blood cells and as an absolute number per unit volume of blood.
Erythropoietin (EPO) Measurement
Principle: The concentration of EPO in serum or plasma is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA). In this assay, a capture antibody specific for EPO is coated onto the wells of a microplate. The sample is added, and any EPO present binds to the capture antibody. A second, detection antibody (often biotinylated) that also binds to EPO is then added, followed by an enzyme-conjugated streptavidin. A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of EPO in the sample.[13][14][15]
Materials:
-
Serum or plasma samples.
-
Commercially available EPO ELISA kit (containing pre-coated microplates, standards, detection antibody, enzyme conjugate, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).[14]
-
Distilled or deionized water.
-
Pipettes and other standard laboratory equipment.
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[15]
-
Assay Procedure:
-
Add a specific volume of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[14]
-
Incubate for the time and at the temperature specified in the kit protocol (e.g., 1 hour at 37°C).[14]
-
Aspirate the liquid from each well and wash the plate several times with the provided wash buffer.
-
Add the detection antibody to each well and incubate.[14]
-
Aspirate and wash the wells again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.[14]
-
Aspirate and wash the wells a final time.
-
Add the substrate solution to each well and incubate in the dark until color develops.[14]
-
Add the stop solution to each well to terminate the reaction.[14]
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of EPO in the samples by interpolating their absorbance values on the standard curve.
-
Correct for any sample dilutions made prior to the assay.
-
Conclusion
The assessment of hematological parameters is critical for evaluating the efficacy and safety of Molidustat (this compound). The protocols outlined in these application notes provide a framework for the accurate and reproducible measurement of complete blood counts, reticulocyte counts, and erythropoietin levels. The provided preclinical and clinical data demonstrate the expected erythropoietic effects of Molidustat. Adherence to these standardized methodologies will ensure high-quality data generation, facilitating the development and characterization of Molidustat and other novel therapies for anemia.
References
- 1. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. karger.com [karger.com]
- 4. getaprofessor.com [getaprofessor.com]
- 5. Complete blood count - Wikipedia [en.wikipedia.org]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Complete blood count application ‘CBC’ [sysmex-europe.com]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. scielo.br [scielo.br]
- 10. Reticulocyte counting using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reticulocyte Count (Automated) [healthcare.uiowa.edu]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Long-Term Administration of Molidustat in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Molidustat in various animal models, summarizing key quantitative data and detailing experimental protocols. Molidustat is a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), which stimulates endogenous erythropoietin (EPO) production and offers a novel therapeutic approach for renal anemia.
Mechanism of Action: The HIF-1 Signaling Pathway
Molidustat functions by inhibiting HIF prolyl hydroxylases, leading to the stabilization and accumulation of HIF-alpha subunits. Under normoxic conditions, HIF-alpha is hydroxylated by PHDs, targeting it for proteasomal degradation. By inhibiting this process, Molidustat allows HIF-alpha to translocate to the nucleus and dimerize with HIF-beta. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription. A key target gene is erythropoietin (EPO), which stimulates red blood cell production.[1][2]
References
Troubleshooting & Optimization
troubleshooting inconsistent results with DA-3934
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with DA-3934. Our goal is to help you achieve consistent and reliable results in your experiments.
Introduction to this compound
This compound is a phenoxyacetanilide derivative that acts as a potent and selective antagonist for the gastrin/cholecystokinin-B (CCK-B) receptor.[1][2][3] It demonstrates high selectivity for the CCK-B receptor over the CCK-A receptor.[1][3] In preclinical studies, this compound has been shown to inhibit pentagastrin-induced gastric acid secretion in a dose-dependent manner, highlighting its potential for studying the role of the CCK-B receptor in gastrointestinal functions and other physiological processes.[1][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1][2] By binding to the CCK-B receptor, it blocks the binding of its natural ligands, such as gastrin and cholecystokinin, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper storage.
| Condition | Temperature | Duration | Additional Notes |
| Short-term Storage | 0 - 4 °C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-term Storage | -20 °C | Months to Years | Keep dry and protected from light.[1] |
| Stock Solutions | -20 °C | Months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the solubility of this compound?
A3: The solubility of this compound can vary depending on the solvent. It is advisable to consult the manufacturer's product data sheet for specific solubility information. For in vitro experiments, stock solutions are typically prepared in organic solvents like DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can be frustrating. This section addresses common issues that may arise when working with this compound and provides systematic approaches to troubleshoot them.
In Vitro Cell-Based Assays
Q4: We are observing high variability in our cell-based assay results when using this compound. What could be the cause?
A4: High variability in cell-based assays is a common issue and can stem from multiple sources.[7] A systematic approach to identifying the root cause is essential.
Troubleshooting Workflow for Inconsistent In Vitro Results
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis of phenoxyacetic acid derivatives as highly potent antagonists of gastrin/cholecystokinin-B receptors. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenoxyacetic Acid Derivatives as Highly Potent Antagonists of Gastrin/Cholecystokinin-B Receptors. II [jstage.jst.go.jp]
- 4. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Molidustat (BAY 85-3934) off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Molidustat (BAY 85-3934). The information is designed to address specific issues that may be encountered during research and to provide clarity on the known selectivity and potential for off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Molidustat (BAY 85-3934)?
A1: Molidustat is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, specifically PHD1, PHD2, and PHD3.[1] By inhibiting these enzymes, Molidustat prevents the degradation of the alpha subunit of hypoxia-inducible factor (HIF-α). This leads to the accumulation and translocation of HIF-α to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, most notably erythropoietin (EPO).[2] This mimics a hypoxic state and stimulates the production of red blood cells.
Q2: What is the known on-target potency of Molidustat?
A2: The in vitro potency of Molidustat against the three human HIF-PH isoforms has been determined and is summarized in the table below.
| Target | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
Data sourced from multiple publications.[1]
Q3: Has Molidustat been screened for off-target activities?
A3: Yes, Molidustat has undergone screening for off-target activities. A comprehensive pharmacological profile published in PLOS ONE reported that Molidustat was tested at a concentration of 10 µM against a broad panel of 67 targets in radio-ligand binding assays and against 8 related enzymes, including matrix metalloproteinases and other peptidases.[3]
Q4: What were the findings of the off-target screening?
A4: At a concentration of 10 µM, Molidustat showed no significant activity (>50% inhibition or binding) against any of the 67 targets in the radio-ligand binding assays or the 8 related enzymes tested.[3] This suggests that Molidustat has a high degree of selectivity for its intended targets, the HIF-prolyl hydroxylases. The specific list of the 67 targets screened is not publicly available in the cited literature.[3]
Q5: Are there any known off-target signaling pathways affected by Molidustat?
A5: Based on the available public data, there are no specifically identified off-target signaling pathways that are directly modulated by Molidustat. The comprehensive off-target screening at 10 µM showed no significant interactions with a wide range of receptors and enzymes.[3] Researchers observing effects on pathways unrelated to HIF signaling should consider the possibility of indirect effects or, less likely, a novel off-target interaction not covered by the screening panel.
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with HIF pathway activation.
-
Possible Cause: While Molidustat is highly selective, it is possible that in a specific experimental system, an uncharacterized off-target effect may be observed, especially at concentrations significantly higher than the IC50 for PHDs.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, verify that Molidustat is active in your system. Measure the stabilization of HIF-1α or HIF-2α protein by Western blot or assess the upregulation of a known HIF target gene (e.g., EPO, VEGFA) by qPCR.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected effect occurs only at very high concentrations (e.g., >10 µM), it is more likely to be an off-target effect. Compare this to the dose-response for on-target HIF stabilization.
-
Use a Structurally Unrelated HIF-PH Inhibitor: To determine if the unexpected effect is specific to Molidustat or a general consequence of HIF-PH inhibition, test a structurally different HIF-PH inhibitor (e.g., Vadadustat, Roxadustat). If the effect is not reproduced, it may be a Molidustat-specific off-target effect.
-
Consult Off-Target Prediction Tools: In the absence of comprehensive screening data, computational tools can sometimes predict potential off-target interactions based on chemical structure. While not a substitute for experimental validation, this may provide leads for further investigation.
-
Issue 2: Discrepancy between in vitro potency and cellular activity.
-
Possible Cause: Differences in cell permeability, the presence of drug transporters, or compound degradation in cell culture media can lead to a rightward shift in the effective concentration in cellular assays compared to biochemical IC50 values.
-
Troubleshooting Steps:
-
Optimize Assay Duration: Ensure the incubation time with Molidustat is sufficient for cellular uptake and target engagement. A time-course experiment can help determine the optimal duration.
-
Serum Concentration: High serum concentrations in culture media can lead to protein binding of Molidustat, reducing its free concentration. Test a range of serum concentrations to assess the impact on your assay.
-
Check for Compound Stability: Molidustat stability can be assessed by incubating it in your specific cell culture media for the duration of your experiment and then analyzing its concentration by LC-MS.
-
Use a Positive Control: Include a well-characterized HIF-PH inhibitor with known cellular activity as a positive control to ensure your assay system is responsive.
-
Experimental Protocols
HIF-1α Stabilization Assay via Western Blot
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of Molidustat (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-6 hours). Include a positive control for HIF-1α stabilization, such as treatment with a hypoxia-mimetic agent (e.g., CoCl₂) or incubation in a hypoxic chamber (1% O₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Molidustat's Mechanism of Action.
Caption: HIF-1α Stabilization Western Blot Workflow.
References
Technical Support Center: Managing DA-3934 and Oral Iron Co-administration
Disclaimer: As of the last update, "DA-3934" is not a publicly recognized pharmaceutical compound. The following technical support guide has been constructed based on a hypothetical compound, this compound, to illustrate best practices and troubleshooting methodologies for managing potential drug-iron co-administration issues. The principles and protocols described are derived from established knowledge of drug-nutrient interactions.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the interaction between this compound and oral iron supplements.
Q1: What is the primary concern when co-administering this compound with oral iron?
A1: The primary concern is the potential for a significant drug-nutrient interaction that could alter the bioavailability of either this compound or the iron supplement. The major mechanism of concern for many drugs is chelation, where the drug molecule binds to the iron ion, forming an insoluble complex that is poorly absorbed by the gastrointestinal tract.[1][2][3] This can lead to reduced therapeutic efficacy of this compound and/or inadequate treatment of iron deficiency.
Q2: What chemical properties of this compound might suggest a potential for iron chelation?
A2: If the molecular structure of this compound contains functional groups such as catechols, hydroxamates, carboxylic acids, or multiple hydroxyl groups, it has a higher potential to act as an iron chelator.[4][5] These groups can form strong, coordinate bonds with metal ions like ferrous (Fe²⁺) or ferric (Fe³⁺) iron. Preliminary in silico modeling or in vitro chemical assays can help predict this interaction.
Q3: How does gastrointestinal (GI) pH affect the interaction between this compound and iron?
A3: The pH of the GI tract plays a crucial role. Iron is generally more soluble in the acidic environment of the stomach, which is important for its absorption.[2] If this compound forms a pH-dependent complex with iron, the stability and solubility of this complex will vary as it transits from the acidic stomach to the more neutral environment of the small intestine. An increase in stomach pH, caused by antacids or proton pump inhibitors, can also impair the absorption of iron, potentially compounding any interaction with this compound.[2][6]
Q4: Could co-administration affect iron absorption as well as this compound absorption?
A4: Yes, the interaction is often bidirectional. While this compound bioavailability may be reduced, the formation of a stable chelate can also prevent the iron from being absorbed by the body's intestinal transporters.[3] This is particularly relevant for patients relying on oral supplements to treat iron-deficiency anemia.
Q5: Are there established in vitro models to screen for this interaction early in development?
A5: Absolutely. Early screening can be performed using simple dissolution studies in simulated gastric and intestinal fluids containing varying concentrations of iron salts.[7] For assessing effects on absorption, the Caco-2 cell line is a widely used and accepted in vitro model of the human intestinal epithelium.[8][9][10][11] These cells can be used to measure the bidirectional transport of this compound in the presence and absence of iron, providing key data on permeability and potential efflux.[8][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues.
| Observed Issue | Potential Cause | Recommended Next Steps |
| Reduced bioavailability of this compound in preclinical in vivo studies when co-administered with an iron-rich diet or supplement. | Chelation Interaction: this compound may be forming an insoluble complex with iron in the GI tract.[1][3] | 1. Confirm Chelation: Perform an in vitro chelation assay (see Protocol 2). 2. Assess Permeability: Use a Caco-2 assay to measure the transport of this compound with and without iron (see Protocol 3). 3. Stagger Dosing: Design a follow-up in vivo study where the administration of this compound and oral iron is separated by at least 2-4 hours.[1] |
| High variability in this compound plasma concentrations during animal studies. | Dietary Interference: The iron content in the standard animal chow may be inconsistent or interacting with the drug. | 1. Standardize Diet: Switch to a purified, controlled-nutrient diet with a fixed iron concentration. 2. Fasting Protocol: Ensure a consistent fasting period before drug administration to minimize food-related interactions. |
| Precipitate forms when this compound and ferrous sulfate are mixed in a simulated intestinal fluid (pH 6.8). | Insoluble Complex Formation: The drug and iron are likely forming a poorly soluble salt or chelate at this pH. | 1. Characterize Precipitate: Use analytical techniques (e.g., FTIR, LC-MS) to identify the composition of the precipitate. 2. pH-Solubility Profile: Determine the solubility of this compound and its iron complex across a range of physiologically relevant pH values (pH 1.2 to 7.4). |
| In vitro Caco-2 permeability of this compound is significantly lower in the presence of iron. | Reduced Apical Concentration: Chelation in the apical donor compartment reduces the concentration of free, absorbable this compound. Transporter Inhibition: The this compound-iron complex may not be a substrate for the relevant influx transporters, or iron may be interfering with transporter function. | 1. Measure Free Drug: Quantify the concentration of unbound this compound in the apical compartment at the end of the experiment. 2. Investigate Transporters: Use specific transporter inhibitors to identify the pathways involved in this compound uptake and see if iron interferes.[11] |
Data Summaries
Clear data presentation is crucial for interpreting interaction studies. Below are examples of how to structure quantitative results.
Table 1: Effect of Ferrous Sulfate on this compound Dissolution (USP Apparatus II, 75 rpm)
| Medium | pH | Condition | Timepoint (min) | % this compound Dissolved (Mean ± SD) |
| Simulated Gastric Fluid | 1.2 | This compound alone | 60 | 98.2 ± 2.1 |
| Simulated Gastric Fluid | 1.2 | This compound + 65 mg equivalent FeSO₄ | 60 | 95.5 ± 3.4 |
| Simulated Intestinal Fluid | 6.8 | This compound alone | 120 | 85.7 ± 4.5 |
| Simulated Intestinal Fluid | 6.8 | This compound + 65 mg equivalent FeSO₄ | 120 | 22.4 ± 5.1 |
Table 2: Caco-2 Permeability Results for this compound (10 µM)
| Direction | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | This compound alone | 15.2 ± 1.8 | 1.2 |
| Apical to Basolateral (A-B) | This compound + Iron (100 µM Fe²⁺) | 4.1 ± 0.9 | N/A |
| Basolateral to Apical (B-A) | This compound alone | 18.3 ± 2.2 | N/A |
Experimental Protocols
Detailed methodologies are provided for key experiments to investigate the this compound-iron interaction.
Protocol 1: In Vitro Dissolution Study with Iron
-
Objective: To assess the impact of ferrous sulfate on the dissolution rate and extent of this compound.
-
Materials: USP Dissolution Apparatus II (Paddles), simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), this compound formulation, Ferrous Sulfate (FeSO₄).
-
Methodology:
-
Prepare 900 mL of SGF and SIF dissolution media. For interaction arms, dissolve FeSO₄ into the media to a final concentration equivalent to a standard therapeutic dose (e.g., 65 mg elemental iron).
-
Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.
-
Introduce the this compound formulation into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), replacing the volume with fresh media.
-
Filter samples immediately through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
Compare the dissolution profiles of this compound with and without iron.
-
Protocol 2: UV-Vis Spectrophotometry Chelation Assay
-
Objective: To determine if this compound directly binds to iron ions in solution.
-
Materials: Dual-beam UV-Vis spectrophotometer, quartz cuvettes, this compound stock solution, FeCl₃ or FeSO₄ stock solution, appropriate buffer (e.g., HEPES or MES at pH 7.4).
-
Methodology:
-
Scan the UV-Vis spectrum of this compound alone in the buffer from 200-800 nm to identify its maximum absorbance wavelength (λ_max).
-
Prepare a series of solutions with a fixed concentration of this compound and incrementally increasing concentrations of the iron salt (e.g., molar ratios of 1:0, 1:0.5, 1:1, 1:2).
-
Allow solutions to equilibrate for 15 minutes.
-
Scan the spectrum for each solution.
-
Analysis: A significant shift in the λ_max or the appearance of a new peak in the visible spectrum upon addition of iron is strong evidence of complex formation (chelation).
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the effect of iron on the transport of this compound across an intestinal epithelial cell monolayer.[8][9]
-
Materials: Caco-2 cells, Transwell® insert plates (e.g., 24-well), transport buffer (HBSS, pH 7.4), this compound, FeSO₄, Lucifer Yellow, TEER meter, LC-MS/MS for analysis.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
A-B Transport: Add this compound (e.g., 10 µM) to the apical (A) side, with and without a co-treatment of FeSO₄ (e.g., 100 µM). The basolateral (B) side contains drug-free buffer.
-
B-A Transport: Add this compound to the basolateral (B) side to assess active efflux.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Sample the donor compartment at the beginning and end to confirm mass balance.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and efflux ratio.[8]
-
Mandatory Visualizations
Diagram 1: Hypothetical Chelation Interaction
References
- 1. Iron Supplement Interactions to Know: Medications, Foods, and Drinks - GoodRx [goodrx.com]
- 2. meded101.com [meded101.com]
- 3. Iron supplements: a common cause of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation therapy - Wikipedia [en.wikipedia.org]
- 6. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrosomial® iron absorption studied by in vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Small Molecule Concentration for Cell Culture Experiments
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with novel or poorly documented small molecule compounds, such as DA-3934, in cell culture experiments. Due to the limited publicly available information on this compound, this document focuses on general principles and established methodologies for determining optimal compound concentration, ensuring experimental reproducibility, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of a new compound with limited solubility information?
A1: For novel compounds, it is recommended to start with a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10 mM). To ensure stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light.[1] For short-term use, refrigeration at 2-8°C for a few days may be acceptable, but it is always best to prepare fresh dilutions in culture media for each experiment.[1]
Q2: What is the recommended starting concentration range for a new compound in a cell-based assay?
A2: When the effective concentration of a new compound is unknown, a wide range of concentrations should be tested initially. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This initial screen will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q3: My compound is not showing any effect on the cells. What are the possible reasons?
A3: Several factors could contribute to a lack of observed effect:
-
Concentration: The concentration used may be too low to elicit a biological response. Consider testing a higher concentration range.
-
Compound Stability: The compound may be unstable in the cell culture medium at 37°C.[1][2] It is advisable to perform a stability study to determine the compound's half-life under your experimental conditions.
-
Solubility: The compound may have precipitated out of the solution, reducing its effective concentration. Visually inspect the culture medium for any signs of precipitation.
-
Cell Type: The chosen cell line may not be sensitive to the compound's mechanism of action.
-
Incubation Time: The duration of the experiment may be too short to observe a phenotypic change.
Q4: I am observing high levels of cell death even at low concentrations of the compound. How can I determine if this is a specific cytotoxic effect or a non-specific toxic effect?
A4: High cytotoxicity at low concentrations can be indicative of a potent, specific effect or general cellular toxicity. To distinguish between these, consider the following:
-
Dose-Response Curve: A steep dose-response curve often suggests a specific effect, while a shallow curve might indicate non-specific toxicity.
-
Mechanism of Action: If the expected mechanism of action is known to induce apoptosis, assays like Annexin V/PI staining can confirm if the observed cell death is programmed.
-
Control Compounds: Include positive and negative control compounds in your experiments to benchmark the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in compound stock solution. 2. Inconsistent cell seeding density. 3. Variations in incubation time or conditions. | 1. Use freshly prepared dilutions from a single, quality-controlled stock solution for each set of experiments. 2. Ensure accurate cell counting and consistent seeding density across all wells and plates.[3] 3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. |
| Compound precipitation in culture medium | 1. Poor solubility of the compound in aqueous media. 2. Final solvent concentration is too high. | 1. Prepare the final dilutions in pre-warmed media and mix thoroughly. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control. |
| Edge effects in multi-well plates | 1. Uneven evaporation from the outer wells. | 1. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS. 2. Avoid using the outer wells for experimental samples. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Assay
This protocol outlines a method for assessing cell viability and determining the optimal concentration range of a new compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Novel compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the novel compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol describes how to differentiate between apoptotic, necrotic, and live cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with the novel compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of the novel compound for the selected time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Data Presentation
Table 1: Example Data Table for MTT Assay Results
| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: Example Data Table for Flow Cytometry Apoptosis Assay
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| Compound X (Low Conc.) | |||
| Compound X (High Conc.) | |||
| Positive Control |
Visualizations
Hypothetical Signaling Pathway
References
potential limitations of using Molidustat in vivo
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Molidustat in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential limitations and challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Molidustat, presented in a question-and-answer format.
Issue 1: Gastrointestinal Discomfort
Question: We are observing gastrointestinal discomfort (e.g., nausea, vomiting, diarrhea) in our animal models following oral administration of Molidustat. What strategies can we employ to mitigate this?
Answer: Gastrointestinal discomfort is a reported side effect of Molidustat.[1] Here are some strategies to mitigate these effects in a research setting:
-
Administration with Food: If your experimental protocol allows, administering Molidustat with a small amount of palatable food can help reduce gastrointestinal irritation.[1]
-
Vehicle Optimization: The choice of vehicle for oral gavage can influence tolerability. Consider using vehicles known to be gentle on the gastrointestinal tract. For instance, a solution of ethanol, Solutol HS 15, and water (10:20:70) has been used in rats, while a 0.5% tylose solution has been used in cynomolgus monkeys.[2]
-
Dose Fractionation: If the total daily dose is high, consider splitting it into two or more smaller doses administered throughout the day.
-
Acclimatization: Acclimatize the animals to handling and gavage procedures for several days before the experiment begins to reduce stress-related gastrointestinal upset.
Issue 2: Excessive Polycythemia
Question: Our animal models are developing hematocrit levels that exceed the desired therapeutic range, raising concerns about hyperviscosity and thrombosis. How can we manage this?
Answer: An increase in hematocrit is the intended pharmacological effect of Molidustat. However, excessive polycythemia can be a safety concern. Here is a troubleshooting guide to manage this:
-
Establish Baseline and Target Range: Before initiating treatment, establish baseline hematocrit/packed cell volume (PCV) for all animals.[1] Define a target hematocrit range based on your study's objectives and the normal physiological range for the species.
-
Frequent Monitoring: Monitor hematocrit levels frequently, especially during the initial phase of treatment (e.g., once or twice weekly).[1]
-
Dose Titration:
-
Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate the effects of polycythemia.[1]
-
Therapeutic Phlebotomy: In severe cases with clinical signs of hyperviscosity, therapeutic phlebotomy (10–20 mL/kg to decrease PCV to ~50%–60%) with simultaneous fluid replacement may be necessary and should be performed under veterinary supervision.[4]
Issue 3: Potential for Thromboembolic Events
Question: There are concerns about the potential for thromboembolic events with HIF-PH inhibitors. How can we monitor for this in our in vivo studies?
Answer: While the risk of thrombosis with Molidustat appears to be lower than with some other HIF-PH inhibitors, it is a potential class effect that warrants monitoring.[5]
-
Regular Health Checks: Conduct daily health checks, paying close attention to signs such as labored breathing, limb swelling or coolness, and changes in behavior.
-
Hematological Monitoring: A rapid and excessive increase in hematocrit can increase blood viscosity and thrombosis risk.[1] Regular monitoring of hematocrit and platelet counts is crucial.
-
Coagulation Panels: Consider performing baseline and periodic coagulation panels (e.g., prothrombin time, activated partial thromboplastin time) to detect any significant changes in coagulation parameters.
Issue 4: Seizures
Question: We observed a seizure in one of our study animals treated with Molidustat. What is the appropriate response?
Answer: Seizures are a rare but serious potential side effect.[6]
-
Ensure Animal Safety: If an animal has a seizure, ensure its safety by removing any objects from the cage that could cause injury. Do not restrain the animal during the seizure.
-
Veterinary Consultation: Consult with a veterinarian to assess the animal's health and determine the appropriate course of action.
-
Dose Evaluation: Review the dosage of Molidustat being administered. The seizure may be dose-related.
Data Presentation
Table 1: Dose-Dependent Effect of Molidustat on Hematocrit/Packed Cell Volume (PCV) in Preclinical Models
| Species | Model | Dose | Duration | Effect on Hematocrit/PCV | Reference |
| Wistar Rats | Healthy | 1.25 mg/kg/day (oral) | 26 days | Significant increase of ~3% in mean PCV | [7] |
| Wistar Rats | Healthy | 5 mg/kg/day (oral) | 26 days | Mean PCV gain of 17% from baseline | [7] |
| Wistar Rats | Gentamicin-induced CKD | 2.5 mg/kg/day (oral) | 5 days/week | Maintained mean PCV at control levels | [2] |
| Wistar Rats | Gentamicin-induced CKD | 5 & 10 mg/kg/day (oral) | 5 days/week | Significantly higher mean PCV than controls | [2] |
| Mice | Adenine-induced CKD | 3 mg/kg/day (oral) | 4 weeks | Significantly restored hematocrit levels | [8] |
| Cats | Healthy | 5 mg/kg/day (oral) | 21 days | Mean HCT increased to 54.4% (baseline ~39-42%); treatment stopped at day 23 due to HCT ≥60% in some animals | [3] |
| Cats | Healthy | 10 mg/kg/day (oral) | 14 days | Mean HCT increased to 61.2% (baseline ~39-42%); treatment stopped at day 15 due to HCT ≥60% | [3] |
| Cats | CKD-associated Anemia | 5 mg/kg/day (oral) | 21 days | Mean HCT significantly increased from 23.6% to 27.3% | [9] |
Table 2: Effect of Molidustat on Hemoglobin Levels in Human Clinical Trials
| Study Population | Treatment Group | Duration | Change in Hemoglobin (Hb) Levels | Reference |
| Non-dialysis CKD | Molidustat (25, 50, 75 mg once daily; 25, 50 mg twice daily) | 16 weeks | Estimated increases in mean Hb of 1.4-2.0 g/dL | [10] |
| Non-dialysis CKD | Molidustat vs. Darbepoetin alfa | 52 weeks | Molidustat was non-inferior to darbepoetin in maintaining Hb levels (mean Hb: 11.28 g/dL vs. 11.70 g/dL) | [7] |
| Dialysis-dependent CKD | Molidustat (75 and 150 mg) vs. Epoetin | 16 weeks | Maintained Hb levels within the target range | [10][11] |
| Non-dialysis CKD (Long-term) | Molidustat vs. Darbepoetin alfa | Up to 36 months | Maintained mean Hb levels (11.10 g/dL vs. 10.98 g/dL) | |
| Dialysis-dependent CKD (Long-term) | Molidustat vs. Epoetin | Up to 36 months | Maintained mean Hb levels (10.37 g/dL vs. 10.52 g/dL) | [12] |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) in Rodents (Adenine Model)
This protocol is adapted from studies inducing CKD to test the efficacy of Molidustat.[13][14]
-
Animal Model: Male C57BL/6 mice or Wistar rats, 6 weeks old.
-
Acclimatization: Acclimatize animals for one week before the start of the experiment.
-
Adenine Administration:
-
Monitoring: Monitor body weight daily. Measure baseline and periodic serum creatinine, blood urea nitrogen (BUN), and hematocrit to confirm the development of CKD and anemia.[13]
-
Histopathology: At the end of the study, kidney tissues can be collected for histopathological analysis (e.g., PAS and Masson's trichrome staining) to confirm tubulointerstitial fibrosis.[8]
Protocol 2: Molidustat Administration and Monitoring in a CKD Animal Model
-
Molidustat Formulation:
-
Dosing:
-
The dosage will depend on the animal model and study objectives. Refer to Table 1 for examples of effective doses in different species.
-
Administer Molidustat once daily by oral gavage.
-
-
Monitoring:
-
Hematology: Monitor hematocrit or PCV at baseline and at least weekly during the treatment period.[9]
-
Clinical Observations: Perform daily health checks, noting any adverse effects such as gastrointestinal issues or neurological signs.
-
Renal Function: Monitor serum creatinine and BUN periodically to assess the progression of CKD.
-
Visualizations
Caption: Molidustat's Mechanism of Action via HIF Pathway Stabilization.
Caption: General Experimental Workflow for In Vivo Molidustat Studies.
Caption: Troubleshooting Logic for Managing Molidustat-Induced Polycythemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrocytosis (Polycythemia) in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Molidustat in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 14. Development of a new model for the induction of chronic kidney disease via intraperitoneal adenine administration, and the effect of treatment with gum acacia thereon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DA-3934 Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DA-3934. As a potent phenoxyacetanilide derivative and a selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist, proper handling of this compound is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for solid this compound?
A1: For solid (lyophilized) this compound, short-term storage (days to weeks) should be at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the compound at -20°C, also protected from light.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data is not extensively published, compounds of this nature are often soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution. It is crucial to perform a small-scale solubility test to determine the optimal solvent for your specific experimental needs.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light. Both the solid compound and its solutions should be stored in amber vials or containers wrapped in foil to prevent photodegradation.
Q5: How stable is this compound during shipping?
A5: this compound is considered stable for a few weeks under standard shipping conditions. However, upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.
Troubleshooting Guide
Issue 1: I am observing a loss of compound activity or inconsistent experimental results.
-
Question: Could my storage conditions be affecting the stability of this compound?
-
Answer: Improper storage is a common cause of decreased compound efficacy. Verify that both solid this compound and its stock solutions are stored at the correct temperatures and protected from light. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. It is best practice to use freshly prepared solutions or aliquots that have been frozen and thawed only once.
-
-
Question: Might the solvent I'm using be causing degradation?
-
Answer: The stability of a compound can be solvent-dependent. If you are using aqueous buffers, the pH of the solution can influence the rate of hydrolysis. It is advisable to prepare aqueous solutions fresh for each experiment and to be aware of the buffer's pH. If you suspect solvent-related degradation, consider preparing a fresh stock solution in a recommended organic solvent like DMSO and diluting it into your experimental medium just before use.
-
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Question: Could these be degradation products of this compound?
-
Answer: The appearance of new peaks in your analytical chromatogram may indicate the presence of degradation products. This can be a result of exposure to harsh conditions such as extreme pH, high temperatures, or light. To confirm if these are degradation products, you can perform a forced degradation study on a small sample of your compound (e.g., by treating it with mild acid, base, or an oxidizing agent) and compare the resulting chromatogram with your experimental sample.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Form | Condition | Temperature | Duration | Light Exposure | Additional Notes |
| Solid (Lyophilized) | Short-term | 0 - 4°C | Days to weeks | Protect from light | Store in a desiccator to keep dry. |
| Long-term | -20°C | Months to years | Protect from light | Ensure the container is tightly sealed. | |
| Stock Solution | Short-term | 0 - 4°C | Days to weeks | Protect from light | Aliquot to minimize contamination. |
| Long-term | -20°C | Months | Protect from light | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
While specific experimental protocols detailing stability-indicating assays for this compound are not publicly available, a general approach to assess stability would involve:
-
Preparation of a Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.
-
Stability-Indicating HPLC Method: Develop an HPLC method that can separate the parent this compound peak from potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.
-
Forced Degradation Study: Subject aliquots of the this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a defined period.
-
Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify any degradation products.
-
Long-Term and Accelerated Stability Testing: Store aliquots of the stock solution at the recommended and elevated (accelerated) temperatures. Analyze samples at regular intervals to monitor the concentration of this compound and the formation of any degradants over time.
Mandatory Visualization
Caption: this compound antagonizes the gastrin/CCK-B receptor signaling pathway.
Technical Support Center: Addressing Variability in Animal Response to BAY 85-3934 (Molidustat)
Welcome to the technical support center for BAY 85-3934 (Molidustat). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this novel HIF-prolyl hydroxylase (HIF-PH) inhibitor in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is BAY 85-3934 (Molidustat) and what is its mechanism of action?
A1: Molidustat (BAY 85-3934) is a potent and orally bioavailable small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen levels, HIF-PH hydroxylates the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its degradation. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, which stabilizes HIF-α.[1][2] This allows HIF-α to translocate to the nucleus and induce the transcription of target genes, most notably erythropoietin (EPO).[1][2][3] The resulting increase in endogenous EPO stimulates erythropoiesis, the production of red blood cells.[1][3]
Q2: What are the typical in vivo effects of BAY 85-3934 administration in animal models?
A2: In preclinical studies, oral administration of BAY 85-3934 has been shown to cause a dose-dependent increase in plasma EPO levels in Wistar rats and cynomolgus monkeys.[3][4][5] This is followed by a corresponding increase in reticulocytes and, with repeated dosing, a rise in hemoglobin and hematocrit levels.[3][6] Notably, BAY 85-3934 has been shown to be effective in animal models of renal anemia.[3][5] An interesting finding in a rat model of chronic kidney disease (CKD) was the normalization of hypertensive blood pressure, an effect not observed with recombinant human EPO (rhEPO) treatment.[3][4][5]
Q3: What are some known factors that can influence the variability in animal response to drug treatment in general?
A3: Variability in animal response to a drug can be influenced by a multitude of factors. These can be broadly categorized as intrinsic and extrinsic factors. Intrinsic factors include species, genetic background, age, sex, and the presence of underlying diseases (pathology).[7][8] Extrinsic factors encompass environmental conditions, diet, route of drug administration, and potential drug interactions.[8] For instance, the anatomy of the gastrointestinal tract can significantly affect the absorption of orally administered drugs.[7]
Troubleshooting Guide: High Variability in Animal Responses
High variability in experimental outcomes can mask the true effect of BAY 85-3934. The following guide provides potential causes and troubleshooting steps to address this issue.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure complete solubilization: BAY 85-3934 has been formulated in an ethanol:Solutol HS 15:water (10:20:70) solution for rats and in 0.5% tylose for cynomolgus monkeys.[3][6] Ensure the compound is fully dissolved before each administration. For suspensions, ensure uniform mixing to avoid dose variability. - Prepare fresh formulations: Whenever possible, prepare formulations fresh before each use to prevent degradation.[9] - Vehicle controls: Always include a vehicle-only control group to confirm that the observed effects are due to BAY 85-3934 and not the vehicle itself. |
| Inaccurate Dosing | - Accurate body weight: Weigh animals immediately before dosing to calculate the precise volume for administration. - Calibrate equipment: Ensure that pipettes and syringes used for dosing are properly calibrated. - Confirm administration: For oral gavage, ensure the entire dose is delivered to the stomach and that there is no regurgitation. |
| Animal Health and Husbandry | - Health status: Use healthy animals from a reputable supplier. Underlying subclinical infections or stress can significantly impact physiological responses. - Acclimatization: Allow for an adequate acclimatization period for the animals to their new environment before starting the experiment. - Standardized environment: Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) throughout the study. |
| Biological Variability | - Genetic background: Use animals from a consistent genetic background (e.g., inbred strains) to minimize genetic variability. - Age and sex: Use animals of the same age and sex, as these factors can influence drug metabolism and response.[7] - Baseline measurements: If possible, take baseline measurements for key parameters (e.g., hemoglobin) before the start of the treatment to account for individual differences. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with BAY 85-3934.
Table 1: In Vivo Efficacy of BAY 85-3934 in Male Wistar Rats (Single Oral Dose)
| Dose (mg/kg) | Plasma EPO Increase (4h post-dose) | Reticulocyte Increase (72h post-dose) |
| 1.25 | Statistically significant induction | Dose-dependent increase |
| >500 | Maximal induction | - |
Data sourced from Flamme et al., 2014.[3][6]
Table 2: In Vivo Efficacy of BAY 85-3934 in Male Wistar Rats (26-Day Repeat Oral Dosing)
| Dose (mg/kg/day) | Mean Packed Cell Volume (PCV) Gain from Baseline (Day 26) |
| 1.25 | ~3% |
| 5 | ~17% |
Data sourced from Flamme et al., 2014.[3][6]
Table 3: In Vivo Efficacy of BAY 85-3934 in Cynomolgus Monkeys (Repeat Oral Dosing)
| Dose (mg/kg) | Observation (EPO Levels) |
| 0.5 (females) | Clear increase 7h post-administration |
| 1.5 | Significant induction 7h post-administration |
Note: EPO concentrations returned to baseline within 24 hours, and no adaptation of the EPO response was observed with repeated dosing.[3][6]
Experimental Protocols
Protocol 1: Preparation of BAY 85-3934 for Oral Administration in Rats
-
Vehicle Preparation: Prepare a vehicle solution of ethanol, Solutol HS 15, and water in a 10:20:70 ratio.[3][6]
-
Drug Formulation: Dissolve BAY 85-3934 in the vehicle to the desired final concentration.
-
Administration: Administer the formulation orally to rats at a volume of 2-5 ml/kg body weight.[3][6]
Protocol 2: Assessment of Erythropoietic Response in Rats
-
Dosing: Administer BAY 85-3934 or vehicle control to male Wistar rats as described in Protocol 1.
-
Blood Sampling:
-
Analysis:
-
Analyze plasma EPO levels using a commercially available ELISA kit.
-
Determine the percentage of reticulocytes using an automated hematology analyzer or manual slide counting.
-
Measure PCV using microhematocrit centrifugation.
-
Visualizations
Caption: Mechanism of action of BAY 85-3934.
Caption: Troubleshooting workflow for high variability.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. molidustat [drugcentral.org]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. vetscraft.com [vetscraft.com]
- 9. scispace.com [scispace.com]
- 10. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
avoiding DA-3934 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of DA-3934 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of this compound precipitation in my aqueous buffer?
A1: Based on its chemical structure, which contains a carboxylic acid group, the most common cause of precipitation for this compound in aqueous solutions is likely related to the pH of the solution.[1] The carboxylic acid moiety is ionizable, and its charge state is dependent on the surrounding pH. At a pH below its pKa, the carboxylic acid will be protonated and neutral, reducing its polarity and likely decreasing its aqueous solubility.
Q2: I observed precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What could be the reason?
A2: This is a common issue when a compound is dissolved in a high-concentration organic stock solution (e.g., DMSO) and then diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to crash out of the solution. The final concentration of the organic solvent in your aqueous buffer might not be sufficient to keep this compound dissolved, especially if the compound's intrinsic aqueous solubility is low.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence the solubility of small molecules. For most solids, solubility tends to increase with temperature. If you are working with chilled buffers or conducting experiments at low temperatures, you might observe decreased solubility and potential precipitation.
Q4: How should I prepare my aqueous solutions of this compound to minimize precipitation?
A4: It is recommended to first determine the aqueous solubility of this compound under your specific experimental conditions (e.g., pH, buffer composition, temperature). When preparing solutions, ensure that the final concentration is below the determined solubility limit. When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guide for this compound Precipitation
If you are encountering precipitation with this compound, follow these troubleshooting steps:
Step 1: Verify the pH of your Aqueous Solution
-
Action: Measure the pH of your final aqueous solution containing this compound.
-
Rationale: As this compound contains a carboxylic acid, its solubility is expected to be pH-dependent. Precipitation is more likely to occur at acidic pH values.
-
Suggestion: If the pH is acidic, consider adjusting it to a neutral or slightly basic pH (e.g., pH 7.4) to increase the solubility, provided this is compatible with your experimental design.
Step 2: Assess the Concentration of this compound
-
Action: Confirm the final concentration of this compound in your experiment.
-
Rationale: The concentration of the compound might be exceeding its solubility limit in the specific aqueous buffer you are using.
-
Suggestion: Try reducing the final concentration of this compound. Perform a concentration-response curve to determine the optimal concentration range for your experiment that avoids precipitation.
Step 3: Evaluate the Organic Solvent Concentration
-
Action: Calculate the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution after diluting your stock.
-
Rationale: A low percentage of the organic co-solvent might not be sufficient to maintain the solubility of this compound.
-
Suggestion: If your experimental protocol allows, you can consider slightly increasing the final concentration of the organic co-solvent. However, be mindful of the potential effects of the solvent on your experimental system.
Step 4: Control the Temperature
-
Action: Check the temperature at which you are preparing and using your solutions.
-
Rationale: Lower temperatures can decrease the solubility of this compound.
-
Suggestion: If possible, prepare and handle your solutions at room temperature or the temperature at which the experiment will be conducted. Avoid storing diluted aqueous solutions of this compound at low temperatures for extended periods unless their stability at those temperatures has been confirmed.
Illustrative Aqueous Solubility of this compound
Disclaimer: The following data is illustrative and based on the expected behavior of a compound with a carboxylic acid moiety. Actual experimental values for this compound may vary.
| pH | Estimated Aqueous Solubility (µg/mL) | Estimated Aqueous Solubility (µM) |
| 5.0 | < 1 | < 1.57 |
| 6.0 | 5 | 7.84 |
| 7.0 | 50 | 78.4 |
| 7.4 | > 100 | > 156.8 |
| 8.0 | > 200 | > 313.6 |
Experimental Protocol: Aqueous Solubility Determination
This protocol outlines a general method for determining the aqueous solubility of a compound like this compound.
1. Materials:
-
This compound
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
Organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable column and detector
2. Method:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO). From this stock, prepare a series of standard solutions of known concentrations for HPLC calibration.
-
Sample Preparation: Add an excess amount of solid this compound to microcentrifuge tubes containing the aqueous buffers of different pH values.
-
Equilibration: Tightly cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant without disturbing the pellet. Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Quantification: Inject the diluted supernatant and the standard solutions onto the HPLC system. Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions. The determined concentration represents the aqueous solubility at that specific pH.
Visualizations
Caption: Factors leading to this compound precipitation.
References
Technical Support Center: Molidustat and Non-Erythroid HIF Target Genes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers investigating the impact of Molidustat on non-erythroid Hypoxia-Inducible Factor (HIF) target genes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Molidustat?
Molidustat is an orally bioavailable, selective inhibitor of HIF prolyl hydroxylase (HIF-PH) enzymes.[1] Under normal oxygen conditions, HIF-PH hydroxylates the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on the DNA. This binding initiates the transcription of a wide array of target genes involved in processes such as erythropoiesis, iron metabolism, angiogenesis, and glucose metabolism.[2][3]
Q2: Beyond erythropoietin (EPO), what are some key non-erythroid HIF target genes affected by Molidustat?
Molidustat influences a variety of non-erythroid HIF target genes. These include genes involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF) is a well-known HIF target that can be upregulated by Molidustat.
-
Iron Metabolism: Molidustat can modulate the expression of genes that regulate iron availability, such as hepcidin, transferrin receptor (Tfrc), and ferroportin.[4][5]
-
Cellular Metabolism and Survival: Genes such as Glucose Transporter 1 (GLUT1), BCL2/adenovirus E1B 19kDa-interacting protein 3 (BNIP3), Aldolase A, and Phosphoglycerate Kinase 1 (PGK1) have been shown to be affected by Molidustat in certain cell types.
-
Other Signaling Pathways: Molidustat has been observed to induce the expression of genes like Heme Oxygenase-1 (HMOX-1), Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), Adrenomedullin (ADM), and Angiopoietin-like 4 (ANGPTL-4).[6]
Q3: Are the effects of Molidustat on non-erythroid target genes consistent across different cell types and tissues?
No, the effects of Molidustat can be highly cell-type and context-dependent. The specific HIF target genes induced and the magnitude of their induction can vary significantly between different cell lines and tissues.[6] This variability is likely due to differences in the basal expression of HIF isoforms (HIF-1α and HIF-2α), the relative expression of PHD isoforms (PHD1, PHD2, and PHD3), and the influence of other cell-specific transcription factors and co-regulators.[7]
Q4: What are the potential off-target effects of Molidustat?
As a structural analog of α-ketoglutarate, Molidustat has the potential to competitively inhibit other 2-oxoglutarate-dependent dioxygenases (2-OGDDs) beyond the HIF-PH enzymes. This could lead to off-target effects on processes regulated by these enzymes, such as collagen synthesis and epigenetic modifications.[7] It is crucial to include appropriate controls in experiments to differentiate between on-target HIF-mediated effects and potential off-target effects.[7]
Troubleshooting Guides
Issue 1: Inconsistent or no induction of non-erythroid HIF target genes.
-
Possible Cause: Compound Instability.
-
Solution: Prepare fresh stock solutions of Molidustat for each experiment. Consider the half-life of the compound in your specific cell culture media and replenish it as needed for long-term experiments.[2]
-
-
Possible Cause: Cell Line Specificity.
-
Possible Cause: Suboptimal Experimental Conditions.
-
Solution: Ensure consistent cell density, passage number, and media conditions. Maintain stable oxygen levels in your incubator, as fluctuations can alter baseline HIF-α levels.[7]
-
Issue 2: Discrepancy between in vitro enzyme assays and cell-based assay results.
-
Possible Cause: Poor Cell Permeability.
-
Solution: The inhibitor may not be efficiently entering the cells. If feasible, measure the intracellular concentration of Molidustat.
-
-
Possible Cause: Differences in Assay Conditions.
-
Solution: Variations in buffer composition, pH, and the presence of co-factors can impact inhibitor activity. Perform detailed time-course and dose-response studies in your cellular model to identify the optimal conditions for observing the desired effect.[7]
-
Issue 3: High background or non-specific bands in Western blot for HIF-1α.
-
Possible Cause: HIF-1α is rapidly degraded under normoxic conditions.
-
Possible Cause: Antibody Specificity.
-
Solution: Ensure the primary antibody is validated for the specific application and species. Use appropriate positive and negative controls, such as cell lysates from cells treated with a known HIF stabilizer (e.g., CoCl2) or from HIF-1α knockout/knockdown cells.[8]
-
Data Presentation
Table 1: Effect of Molidustat on Non-Erythroid HIF Target Gene mRNA Expression in Rat Kidney.
| Gene Symbol | Gene Name | Fold Induction over Baseline (Mean) |
| HMOX-1 | Heme Oxygenase-1 | 3.2 |
| IGFBP-1 | Insulin-like Growth Factor Binding Protein-1 | 2.2 |
| ADM | Adrenomedullin | 2.3 |
| ANGPTL-4 | Angiopoietin-like 4 | 3.8 |
| Data from a study where rats were administered a single 5 mg/kg dose of Molidustat.[6] |
Table 2: Effect of Molidustat on Iron Metabolism-Related Gene Expression in a CKD Mouse Model.
| Gene | Change in Expression |
| Erfe | Increased |
| Tfrc | Increased |
| EpoR | Increased |
| Bmp-6 (Liver) | Downregulated |
| Hepcidin (Liver) | Downregulated |
| Data from a study in a mouse model of Chronic Kidney Disease (CKD) treated with Molidustat.[8][10] |
Experimental Protocols
1. Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
This protocol is based on the methodology described by Flamme et al. (2014).[6]
-
RNA Extraction:
-
Extract total RNA from shock-frozen cell or tissue samples using a suitable method (e.g., TRIzol reagent).
-
Assess the integrity of the extracted RNA using a Bioanalyzer.
-
-
Reverse Transcription:
-
Treat 1 µg of total RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Perform reverse transcription using a reverse transcriptase enzyme (e.g., Promiscript) according to the manufacturer's protocol.
-
Dilute the resulting cDNA for use in the qPCR reaction.
-
-
qRT-PCR:
-
Perform qPCR using a standard qPCR instrument and a suitable master mix.
-
Use specific oligonucleotide primers and probes for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
Normalize the raw data to the housekeeping gene to obtain the relative gene expression.
-
2. Western Blot Analysis of HIF-1α Stabilization
This protocol is adapted from methodologies described by Flamme et al. (2014) and Noonan et al. (2021).[6][11]
-
Protein Extraction:
-
After treatment with Molidustat, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 25-40 µg of total protein per lane on a 4-12% SDS-polyacrylamide gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., a monoclonal antibody from BD Transduction Laboratories at a 1:250 dilution or Novus Biologicals NB100-449 at a 1:500 dilution) overnight at 4°C.[6][11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Caption: Molidustat inhibits HIF-PHD, preventing HIF-α degradation and promoting target gene transcription.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 4. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BAY 85-3934 (Molidustat) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the side effects of BAY 85-3934 (molidustat) in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 85-3934 (molidustat)?
A1: BAY 85-3934 is a potent and orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, molidustat mimics the cellular response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). This, in turn, stimulates the endogenous production of erythropoietin (EPO) and enhances iron metabolism, making it effective for treating anemia, particularly in the context of chronic kidney disease (CKD).[1][2]
Q2: What are the most commonly reported side effects of BAY 85-3934 in animal models?
A2: Based on preclinical studies, particularly in feline models of chronic kidney disease, the most frequently observed side effects include vomiting, a dose-dependent increase in hematocrit (polycythemia), transient increases in systolic blood pressure, and mild, transient increases in serum potassium.[3][4] The risk of thromboembolic events is also a consideration due to the potential for increased blood viscosity associated with polycythemia.[3][4]
Q3: Are there any known drug interactions with BAY 85-3934 in animal studies?
A3: Yes, co-administration of BAY 85-3934 with certain substances can affect its absorption and efficacy. Medications containing divalent or trivalent cations, such as oral iron supplements and phosphate binders (e.g., those containing aluminum, calcium, or lanthanum), can interfere with the absorption of molidustat.[5][6] It is recommended to stagger the administration of these agents and molidustat by at least one hour.[5][6] Caution is also advised when co-administering with other erythropoiesis-stimulating agents (ESAs) due to the potential for additive effects on red blood cell production.[6]
Q4: Does BAY 85-3934 induce hypertension in animal models like recombinant human EPO (rhEPO) does?
A4: Preclinical studies in a rat model of CKD have shown that, unlike rhEPO treatment, BAY 85-3934 therapy did not induce hypertension and, in some cases, even normalized pre-existing high blood pressure.[1][7] This is a potential advantage of molidustat over traditional ESA therapies. However, transient increases in systolic blood pressure have been noted in some animal studies, warranting regular monitoring.[3]
Troubleshooting Guides
Issue 1: Gastrointestinal Upset (Vomiting) in Study Animals
-
Question: We are observing a high incidence of vomiting in our feline subjects shortly after oral administration of BAY 85-3934. How can we mitigate this?
-
Answer: Vomiting is a reported side effect of molidustat in cats.[3][4] The following strategies can be employed to minimize its occurrence:
-
Administration with Food: If your experimental protocol permits, administering BAY 85-3934 with a small amount of palatable food can help reduce gastrointestinal irritation.[8]
-
Dose Adjustment: If vomiting persists, consider a dose reduction if it aligns with the study objectives.
-
Vehicle Optimization: The vehicle used for oral gavage can impact tolerability. Ensure the vehicle is well-tolerated by the study animals.
-
Acclimatization: Ensure animals are properly acclimated to the gavage procedure to minimize stress-induced emesis.
-
Monitoring: If an animal vomits within 15-30 minutes of dosing, it is generally recommended not to re-dose to avoid potential overdose.[4] Consult with the study veterinarian to establish a clear protocol for such events.
-
Issue 2: Excessive Erythropoiesis (Polycythemia)
-
Question: Hematocrit levels in our rat cohort treated with BAY 85-3934 are exceeding the target range and raising concerns about animal welfare. What is the recommended course of action?
-
Answer: Polycythemia, or an excessive increase in red blood cell mass, is an expected pharmacodynamic effect of BAY 85-3934 that requires careful management to prevent complications such as thromboembolism.[3][4]
-
Establish a Monitoring Plan: Before initiating the study, define a target hematocrit range and an upper limit that should not be exceeded.
-
Frequent Hematological Monitoring: Implement regular blood sampling to monitor hematocrit or packed cell volume (PCV). Weekly monitoring is often appropriate, with increased frequency if hematocrit is rising rapidly.[4]
-
Dose Titration and Interruption: The primary strategy for managing polycythemia is dose adjustment. If hematocrit exceeds the predefined upper limit, the dose of BAY 85-3934 should be reduced.[9] In cases of a rapid or excessive rise, a temporary cessation of dosing may be necessary until hematocrit returns to the target range.[9]
-
Hydration: Ensure animals have ad libitum access to water, as dehydration can exacerbate the effects of high hematocrit.
-
Therapeutic Phlebotomy: In severe cases that compromise animal welfare, therapeutic phlebotomy (the removal of a small volume of blood) may be considered in consultation with a veterinarian to rapidly reduce blood viscosity.[10][11] This should be followed by fluid replacement.[10]
-
Issue 3: Potential for Thromboembolic Events
-
Question: We are concerned about the risk of thromboembolism in our long-term study with BAY 85-3934. What are the best practices for monitoring and early detection?
-
Answer: While a direct causal link is under investigation, the polycythemia induced by HIF-PH inhibitors can increase blood viscosity and the theoretical risk of thrombosis.[3] Proactive monitoring is crucial.
-
Regular Clinical Observations: Conduct daily health checks, paying close attention to signs that could indicate a thromboembolic event, such as sudden onset of labored breathing, limb coolness or paralysis, ataxia, or changes in neurological status.[9]
-
Hematological Monitoring: Closely monitor hematocrit and platelet counts. A rapid and excessive increase in hematocrit is a key risk factor.
-
Coagulation Parameters: Consider measuring baseline and periodic coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), especially in non-rodent models.
-
Veterinary Consultation: In the event of a suspected thromboembolic event, immediately consult with the attending veterinarian for diagnosis and management.
-
Quantitative Data from Animal Studies
While comprehensive, publicly available toxicology data tables for BAY 85-3934 are limited, the following tables summarize available data from preclinical studies. It is important to note that these are not exhaustive and that researchers should establish their own baseline and control values for their specific animal models and study conditions.
Table 1: Hematological Responses to BAY 85-3934 in a Mouse Model of CKD
| Parameter | Casein Diet + Vehicle | Adenine Diet (CKD) + Vehicle | Adenine Diet (CKD) + BAY 85-3934 |
| Hemoglobin (g/dL) | 14.5 ± 0.3 | 9.8 ± 0.5 | 14.2 ± 0.4 |
| Hematocrit (%) | 45.2 ± 0.8 | 31.5 ± 1.5 | 44.8 ± 1.2 |
| Red Blood Cell Count (10^6/µL) | 9.5 ± 0.2 | 6.8 ± 0.3 | 9.4 ± 0.3 |
| Data adapted from a study in a mouse model of adenine-induced CKD. Values are presented as mean ± SEM.[2] |
Table 2: Serum Chemistry in a Mouse Model of CKD Treated with BAY 85-3934
| Parameter | Casein Diet + Vehicle | Adenine Diet (CKD) + Vehicle | Adenine Diet (CKD) + BAY 85-3934 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 25.1 ± 1.2 | 155.4 ± 15.1 | 115.7 ± 10.9 |
| Serum Phosphate (mg/dL) | 7.9 ± 0.3 | 10.2 ± 0.6 | 9.8 ± 0.5 |
| Serum Calcium (mg/dL) | 9.8 ± 0.1 | 9.6 ± 0.2 | 9.7 ± 0.1 |
| Data adapted from a study in a mouse model of adenine-induced CKD. Values are presented as mean ± SEM.[2] |
Experimental Protocols
Protocol 1: Monitoring for and Management of Polycythemia
-
Baseline Data Collection: Prior to the first dose of BAY 85-3934, collect blood samples from all animals to establish baseline hematocrit or PCV values.
-
Define Target and Upper Limit: Based on the animal model and study objectives, define a target hematocrit range and a critical upper limit (e.g., >60-65% in many species) that will trigger intervention.
-
Regular Monitoring:
-
Collect blood samples for hematocrit/PCV measurement at least weekly for the first four weeks of the study.
-
The frequency of monitoring can be adjusted based on the rate of hematocrit increase. If a rapid rise is observed, increase the frequency to twice weekly.
-
-
Dose Adjustment Strategy:
-
If the hematocrit exceeds the target range but is below the upper limit, consider a dose reduction (e.g., by 25-50%).
-
If the hematocrit exceeds the pre-defined upper limit, temporarily suspend dosing.
-
Resume dosing at a lower concentration once the hematocrit has returned to the target range.
-
-
Clinical Observation: Conduct daily health checks, paying attention to signs of hyperviscosity such as lethargy, plethora (reddening of the skin and mucous membranes), or neurological signs.
-
Record Keeping: Meticulously document all hematocrit measurements, dose adjustments, and clinical observations for each animal.
Protocol 2: Cardiovascular Safety Monitoring in Non-Rodent Models
-
Acclimatization: Acclimate animals to the blood pressure measurement procedure (e.g., tail-cuff method for rodents or telemetry for larger animals) to minimize stress-related artifacts.
-
Baseline Measurements: Obtain baseline systolic and diastolic blood pressure and heart rate measurements for several days prior to the initiation of treatment. If using telemetry, collect baseline ECG data.
-
Post-Dosing Monitoring:
-
Measure blood pressure and heart rate at regular intervals post-dosing. This should include measurements at the time of expected peak plasma concentration (Tmax) of BAY 85-3934.
-
For telemetry studies, continuously record ECG and analyze for changes in PR interval, QRS duration, and QT interval. Pay close attention to any arrhythmias.
-
-
Data Analysis: Compare post-dosing cardiovascular parameters to baseline and vehicle-control groups. Any significant and sustained changes should be noted.
-
Clinical Signs: Observe animals for clinical signs of cardiovascular distress, such as changes in respiration, cyanosis, or exercise intolerance.
Visualizations
Caption: Mechanism of action of BAY 85-3934 (molidustat) in HIF signaling.
Caption: Experimental workflow for monitoring side effects of BAY 85-3934.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elmavets.com [elmavets.com]
- 4. Molidustat - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. boerumhillvet.com [boerumhillvet.com]
- 6. researchgate.net [researchgate.net]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molidustat | VCA Animal Hospitals [vcahospitals.com]
- 9. benchchem.com [benchchem.com]
- 10. Erythrocytosis (Polycythemia) in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 11. Polycythemia—Diagnostics and Management of a High Hematocrit - WSAVA 2018 Congress - VIN [vin.com]
potential for Molidustat resistance in long-term studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on the long-term efficacy and the potential for the development of resistance to Molidustat.
Frequently Asked Questions (FAQs)
Q1: Has resistance to Molidustat been observed in long-term clinical studies?
A1: Based on available long-term clinical data, such as the MIYABI and DIALOGUE extension studies, there have been no significant reports of clinical resistance to Molidustat in the treatment of anemia associated with chronic kidney disease for up to 36 months.[1][2][3][4] These studies demonstrate that Molidustat effectively maintains hemoglobin levels within the target range over extended periods, with a safety and efficacy profile comparable to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa and epoetin.[1][2][3][4]
Q2: What is the mechanism of action of Molidustat and how could resistance theoretically develop?
A2: Molidustat is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[2][5] By inhibiting this enzyme, Molidustat prevents the degradation of the HIF-α subunit, leading to the stabilization and accumulation of HIF-α.[2][5] HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, including erythropoietin (EPO), which stimulates red blood cell production.[2][5]
Theoretically, resistance could develop through several mechanisms, although this has not been reported in the context of anemia treatment with Molidustat:
-
Alterations in the HIF Pathway: Mutations in the components of the HIF signaling pathway, such as HIF-α itself or downstream effector proteins, could potentially reduce the cellular response to HIF stabilization.
-
Increased Drug Efflux: Upregulation of drug efflux transporters, such as P-glycoprotein (MDR1) or multidrug resistance-associated proteins (MRPs), could decrease the intracellular concentration of Molidustat. The HIF-1 pathway has been implicated in the regulation of these transporters in other contexts, such as cancer chemoresistance.[6][7]
-
Metabolic Adaptation: Cells might develop alternative pathways to regulate erythropoiesis that are independent of HIF signaling, or they may increase the metabolic clearance of Molidustat.
-
Target Enzyme Modification: Mutations in the HIF-PH enzyme could alter the binding affinity of Molidustat, reducing its inhibitory effect.
Q3: What are the key differences in the mechanism of Molidustat compared to traditional Erythropoiesis-Stimulating Agents (ESAs)?
A3: Molidustat and ESAs both aim to increase erythropoiesis, but through different mechanisms. ESAs are synthetic forms of erythropoietin that directly stimulate the EPO receptor on red blood cell precursors. Molidustat, on the other hand, is an oral HIF-PH inhibitor that works by stabilizing HIF-α, leading to a more physiological, endogenous production of erythropoietin, primarily in the kidneys.[2][8] This also results in improved iron mobilization and availability for erythropoiesis.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or lack of hematopoietic response to Molidustat in vitro. | Inadequate Molidustat concentration. | Verify the concentration and purity of the Molidustat stock solution. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell line specific insensitivity. | Ensure the cell line expresses the necessary components of the HIF pathway. Consider testing a different cell line known to be responsive to HIF-PH inhibitors. | |
| Iron deficiency in culture medium. | Supplement the cell culture medium with a source of iron, as iron is essential for heme synthesis and erythropoiesis. | |
| Gradual loss of Molidustat efficacy in a long-term cell culture experiment. | Development of cellular resistance. | See "Experimental Protocols" section for investigating potential resistance mechanisms. |
| Degradation of Molidustat in the culture medium. | Prepare fresh Molidustat working solutions regularly and minimize exposure to light and high temperatures. | |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and ensure consistent incubation conditions (O2, CO2, temperature). |
| Assay variability. | Validate the assays used to measure endpoints (e.g., EPO protein levels, gene expression of HIF target genes) for reproducibility. |
Data from Long-Term Clinical Studies
Table 1: Efficacy of Molidustat in Long-Term Studies
| Study | Patient Population | Treatment Duration | Molidustat Mean Hb Level (g/dL) | Comparator Mean Hb Level (g/dL) | Outcome |
| MIYABI ND-C [8] | ESA-Naive Nondialysis | 52 weeks | 11.28 | 11.70 (Darbepoetin) | Molidustat was non-inferior to darbepoetin in maintaining Hb levels. |
| DIALOGUE Extension (Non-Dialysis) [1][2] | Non-Dialysis | Up to 36 months | 11.10 | 10.98 (Darbepoetin) | Molidustat maintained stable Hb levels similar to darbepoetin. |
| DIALOGUE Extension (Dialysis) [1][2] | Hemodialysis | Up to 36 months | 10.37 | 10.52 (Epoetin) | Molidustat maintained stable Hb levels similar to epoetin. |
Table 2: Safety Profile of Molidustat in Long-Term Studies
| Study | Patient Population | Molidustat % Patients with at least one TEAE | Comparator % Patients with at least one TEAE | Key Findings |
| MIYABI ND-C [8] | ESA-Naive Nondialysis | 93.9% | 93.7% (Darbepoetin) | The incidence of TEAEs was similar between Molidustat and darbepoetin. |
| DIALOGUE Extension (Non-Dialysis) [1][4] | Non-Dialysis | 85.6% | 85.7% (Darbepoetin) | Similar proportions of patients reported at least one adverse event. |
| DIALOGUE Extension (Dialysis) [1][4] | Hemodialysis | 91.2% | 93.3% (Epoetin) | The incidence of adverse events was comparable between the two groups. |
*TEAE: Treatment-Emergent Adverse Event
Experimental Protocols
Protocol 1: Investigating Potential Molidustat Resistance in a Cell Line Model
-
Establish a Molidustat-Resistant Cell Line:
-
Culture a relevant erythropoietin-producing cell line (e.g., HepG2, HEK293) in the presence of a low concentration of Molidustat.
-
Gradually increase the concentration of Molidustat in the culture medium over several weeks to months, allowing the cells to adapt.
-
Isolate and expand clones that demonstrate continued proliferation and reduced responsiveness to Molidustat.
-
-
Characterize the Resistant Phenotype:
-
Dose-Response Analysis: Compare the dose-response curves for Molidustat-induced EPO production (or other HIF target gene expression) in the resistant cell line versus the parental (sensitive) cell line using qPCR or ELISA.
-
HIF-α Stabilization Assay: Treat both sensitive and resistant cells with Molidustat and assess HIF-1α protein levels by Western blot to determine if the resistance is due to a failure to stabilize HIF-1α.
-
-
Investigate Mechanisms of Resistance:
-
Gene Expression Analysis of Drug Transporters: Use qPCR to compare the mRNA levels of ABC transporter genes (e.g., ABCB1, ABCC1) between sensitive and resistant cells.
-
Sequencing of HIF Pathway Components: Sequence key genes in the HIF pathway (e.g., HIF1A, EGLN1/PHD2) in the resistant cell line to identify potential mutations.
-
Metabolic Stability Assay: Compare the rate of Molidustat metabolism in sensitive versus resistant cells using techniques like LC-MS/MS.
-
Visualizations
Caption: Mechanism of action of Molidustat.
Caption: Experimental workflow for investigating potential Molidustat resistance.
References
- 1. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer [frontiersin.org]
- 7. Hypoxia-inducible factor-1α induces multidrug resistance protein in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat and Vascular Endothelial Growth Factor (VEGF): A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of Molidustat on vascular endothelial growth factor (VEGF). It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Molidustat?
A1: Molidustat is an orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting HIF-PH enzymes, Molidustat mimics a hypoxic state, leading to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits.[1][2] These stabilized HIF-α subunits then translocate to the nucleus, where they dimerize with HIF-β and activate the transcription of various genes, including erythropoietin (EPO) and VEGF.[2][3]
Q2: How does Molidustat administration affect VEGF levels?
A2: Molidustat, by stabilizing HIF-α, can lead to the upregulation of VEGF gene expression, as the VEGF promoter contains hypoxia-responsive elements (HREs).[3][4] Studies have shown that Molidustat can increase VEGF mRNA expression and protein release in various cell lines, such as the human breast cancer cell line MDA-MB-231.[5] However, in clinical trials for renal anemia, therapeutic doses of Molidustat have not been associated with clinically significant, systemic increases in VEGF levels.[6][7][8]
Q3: Are there concerns about off-target effects related to VEGF upregulation with Molidustat?
A3: The potential for pro-angiogenic effects due to VEGF upregulation is a theoretical concern with HIF-PH inhibitors.[6][7] Increased VEGF levels are associated with conditions like macular edema and proliferative retinopathy.[9] However, clinical studies with Molidustat have included ophthalmological examinations and have not reported an increased incidence of these adverse events.[6]
Q4: In which experimental models has Molidustat been shown to increase VEGF?
A4: Preclinical in vitro studies have demonstrated that Molidustat can induce VEGF expression. For instance, in MDA-MB-231 breast cancer cells, Molidustat concentrations of 10-50 µM led to a significant increase in both VEGF mRNA and protein levels.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low VEGF Levels in Cell Culture Experiments
-
Possible Cause 1: Incorrect Molidustat Concentration.
-
Troubleshooting Step: Verify the final concentration of Molidustat in your culture medium. Perform a dose-response experiment to determine the optimal concentration for HIF stabilization and VEGF induction in your specific cell line. Molidustat has been shown to increase VEGF expression at concentrations between 10 µM and 50 µM in MDA-MB-231 cells.[5]
-
-
Possible Cause 2: Cell Line-Specific Response.
-
Troubleshooting Step: Different cell lines may exhibit varying sensitivity to HIF-PH inhibitors. Characterize the baseline HIF and VEGF expression in your chosen cell line. Some cell types may have a more or less pronounced response to Molidustat.
-
-
Possible Cause 3: Assay Variability.
-
Troubleshooting Step: Ensure the consistency and validation of your VEGF detection method (e.g., ELISA, Western Blot). Check for lot-to-lot variability in antibodies and reagents. Always include appropriate positive and negative controls.
-
Issue 2: Inconsistent VEGF Results in Animal Models
-
Possible Cause 1: Pharmacokinetics and Dosing Regimen.
-
Troubleshooting Step: Molidustat is rapidly absorbed with a terminal half-life of approximately 4.6 to 10.4 hours in healthy volunteers.[10] The timing of sample collection relative to Molidustat administration is critical. For instance, peak EPO levels are observed around 12 hours post-dose.[10] Conduct a pharmacokinetic/pharmacodynamic study in your animal model to determine the optimal time point for assessing VEGF levels after dosing.
-
-
Possible Cause 2: Animal Strain and Model-Specific Biology.
-
Troubleshooting Step: The physiological response to Molidustat can vary between different animal strains and disease models. Ensure that the model is appropriate for studying VEGF modulation. For example, in a mouse model of chronic kidney disease (CKD), Molidustat effectively increased EPO.[3]
-
-
Possible Cause 3: Sample Handling and Storage.
-
Troubleshooting Step: Inconsistent sample collection, processing, and storage can lead to variability in VEGF measurements. For plasma collection, use EDTA tubes and centrifuge at 1000 x g for 15 minutes at 4°C.[9] Store plasma samples at -80°C until analysis.[9] Adhere to a standardized protocol for all sample handling steps.
-
Quantitative Data Summary
Table 1: In Vitro Effect of Molidustat on VEGF Expression in MDA-MB-231 Cells
| Molidustat Concentration | Treatment Duration | VEGF mRNA Expression | VEGF Protein Release |
| 10 µM | 24 hours | Increased | Increased |
| 50 µM | 24 hours | Increased | Increased |
| 10 µM | 48 hours | Increased | Increased |
| 50 µM | 48 hours | Increased | Increased |
Data adapted from a study on breast cancer cells.[5]
Table 2: Pharmacodynamic Effects of Single Oral Doses of Molidustat in Healthy Male Volunteers
| Molidustat Dose | Peak Plasma EPO Level (Geometric Mean) |
| Placebo | 14.8 IU/L |
| 50 mg | 39.8 IU/L |
EPO levels peaked approximately 12 hours after administration and returned to baseline within 24-48 hours.[10]
Experimental Protocols
1. Quantification of VEGF by ELISA
-
Objective: To measure the concentration of VEGF in plasma or cell culture supernatant following Molidustat treatment.
-
Methodology:
-
Sample Collection:
-
Plasma: Collect whole blood in tubes containing EDTA. Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma. Aliquot and store at -80°C.
-
Cell Culture Supernatant: Collect the culture medium and centrifuge to remove cells and debris. Aliquot and store at -80°C.
-
-
Assay Procedure:
-
Use a commercially available human VEGF ELISA kit.
-
Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add the assay diluent to each well of a 96-well plate pre-coated with a VEGF capture antibody.
-
Add standards, controls, and samples to the appropriate wells and incubate as specified.
-
Wash the wells to remove unbound substances.
-
Add a conjugated secondary antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance for each standard concentration.
-
Calculate the VEGF concentration in the samples based on the standard curve.[9]
-
-
2. Assessment of HIF-1α Stabilization by Western Blot
-
Objective: To qualitatively assess the stabilization of the HIF-1α protein in cell lysates after Molidustat treatment.
-
Methodology:
-
Cell Lysis:
-
Treat cells with the desired concentrations of Molidustat for the specified duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Visualizations
Caption: Molidustat's signaling pathway leading to VEGF production.
Caption: Workflow for quantifying VEGF levels after Molidustat treatment.
References
- 1. molidustat [drugcentral.org]
- 2. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 3. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Molidustat and Vadadustat for Anemia in Chronic Kidney Disease: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The management of anemia associated with chronic kidney disease (CKD) is undergoing a paradigm shift with the emergence of oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. This guide provides a detailed comparison of the in vivo efficacy of two such inhibitors, Molidustat and Vadadustat, based on available preclinical and clinical data.
Mechanism of Action: The HIF Signaling Pathway
Both Molidustat and Vadadustat exert their erythropoietic effects by inhibiting HIF-prolyl hydroxylase enzymes. Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, Molidustat and Vadadustat mimic a state of hypoxia, allowing HIF-α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO). This leads to increased endogenous EPO production, stimulating red blood cell production in the bone marrow and thereby correcting anemia.[1][2][3][4]
Preclinical In Vivo Efficacy
Both Molidustat and Vadadustat have demonstrated efficacy in various animal models of anemia.
Molidustat: Preclinical Data
Molidustat has been shown to stimulate dose-dependent production of EPO in healthy Wistar rats and cynomolgus monkeys.[5] In repeat oral dosing studies, Molidustat increased hemoglobin levels.[5] It has also proven effective in treating renal anemia in rat models with impaired kidney function.[5]
| Animal Model | Dosing | Duration | Key Findings | Reference |
| Gentamicin-Induced Renal Anemia (Rats) | 1, 2.5, 5, 10 mg/kg, once daily | 14 days | Dose-dependent prevention of packed cell volume (PCV) decline. | [5] |
| Adenine-Induced CKD (Mice) | 3 mg/kg, orally | 4 weeks | Significantly restored hematocrit levels. | [6][7] |
| Subtotal Nephrectomy (Rats) | 2.5 and 5 mg/kg | Not specified | Significantly increased mean PCV. | [5] |
| PG-PS-Induced Inflammatory Anemia (Rats) | 2.5 and 5.0 mg/kg, once daily | Not specified | Reversed the decline in hematocrit. | [5][8] |
Vadadustat: Preclinical Data
Vadadustat has demonstrated efficacy in increasing red blood cell indices in healthy rats and in the 5/6 nephrectomy model of CKD.[9] Once-daily repeat oral dosing has been shown to increase hemoglobin and hematocrit in mice and dogs.[9]
| Animal Model | Dosing | Duration | Key Findings | Reference |
| 5/6 Nephrectomy (Rats) | Not specified | 14 days | Increased red blood cell indices. | [9][10][11] |
| Adenine-Induced CKD (Rats) | Not specified | Not specified | In combination with ferric citrate, showed increases in Hb, HCT, MCV, and MCH levels. | [12] |
| Wild Type and ERFE Knockout Mice with CKD | Orally | Not specified | Normalized hemoglobin concentrations. | [13] |
Clinical In Vivo Efficacy
Both Molidustat and Vadadustat have undergone extensive clinical development for the treatment of anemia in patients with CKD, both in non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.
Molidustat: Clinical Trial Data
The clinical development of Molidustat includes the Phase 3 MIYABI (MolIdustat once dailY improves renal Anaemia By Inducing erythropoietin) program in Japan.[2][8][14][15][16][17]
| Trial | Patient Population | Treatment Arms | Duration | Key Findings | Reference |
| MIYABI ND-C | NDD-CKD, ESA-naïve | Molidustat vs. Darbepoetin alfa | 52 weeks | Molidustat was non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | [17] |
| MIYABI ND-M | NDD-CKD, on ESA | Molidustat vs. Darbepoetin alfa | 52 weeks | Molidustat was non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | [2] |
| MIYABI HD-C | DD-CKD (Hemodialysis), ESA-naïve | Molidustat | 24 weeks | Molidustat effectively increased and maintained hemoglobin levels. | [14][15][16] |
| MIYABI HD-M | DD-CKD (Hemodialysis), on ESA | Molidustat vs. Darbepoetin alfa | 52 weeks | Molidustat was non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | [14][15][16] |
| MIYABI PD | DD-CKD (Peritoneal Dialysis) | Molidustat | 36 weeks | Molidustat was effective in correcting and maintaining hemoglobin levels. | [14][15][16] |
Vadadustat: Clinical Trial Data
Vadadustat's Phase 3 clinical program includes the PRO2TECT trials for NDD-CKD patients and the INNO2VATE trials for DD-CKD patients.[1][18][19][20][21][22][23][24]
| Trial | Patient Population | Treatment Arms | Duration | Key Findings | Reference |
| PRO2TECT (Correction & Conversion) | NDD-CKD | Vadadustat vs. Darbepoetin alfa | - | Vadadustat was non-inferior to darbepoetin alfa in raising and maintaining hemoglobin levels. | [18][19][20][21][22][23][24] |
| INNO2VATE (Correction & Conversion) | DD-CKD | Vadadustat vs. Darbepoetin alfa | - | Vadadustat was non-inferior to darbepoetin alfa for the treatment of anemia. | [1][18][19][20] |
Experimental Protocols
Molidustat Preclinical Models
-
Gentamicin-Induced Renal Anemia Model (Rats): Male Wistar rats are treated with daily intraperitoneal injections of gentamicin (e.g., 100 mg/kg) for a specified period (e.g., 14 consecutive days) to induce kidney injury and anemia.[5][25][26][27][28][29] Following induction, animals are randomized to receive vehicle or Molidustat orally at various doses. Hematological parameters, such as packed cell volume (PCV) or hemoglobin, are monitored throughout the study.[5]
-
Adenine-Induced Chronic Kidney Disease (Mice): Male C57BL/6J mice are fed a diet containing adenine (e.g., 0.2%) for several weeks to induce chronic kidney disease and associated anemia.[7][30][31][32] After the development of nephropathy and anemia, mice are treated with either vehicle or Molidustat. Efficacy is assessed by measuring hematocrit and other renal function parameters.[7]
Vadadustat Preclinical Model
-
5/6 Nephrectomy Model (Rats): This surgical model of CKD involves the removal of the upper and lower poles of one kidney and the complete removal of the contralateral kidney.[9][10][11][33] This reduction in renal mass leads to progressive kidney disease and anemia. Following surgery, rats are treated with Vadadustat or vehicle, and the effects on red blood cell indices are evaluated over time.[9]
Summary
Both Molidustat and Vadadustat have demonstrated robust in vivo efficacy in correcting anemia associated with chronic kidney disease in a variety of preclinical models and in large-scale clinical trials. They share a common mechanism of action through the stabilization of HIF, leading to increased endogenous erythropoietin production.
The choice between these agents in a research or clinical setting may depend on specific factors such as the desired dosing regimen, the patient population, and the safety profile observed in long-term studies. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these novel therapeutic agents. Further detailed analysis of the full clinical trial data, including safety and secondary endpoints, is recommended for a complete understanding of the therapeutic potential of Molidustat and Vadadustat.
References
- 1. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vadadustat: First Approval: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. stamfordhealth.org [stamfordhealth.org]
- 19. io.nihr.ac.uk [io.nihr.ac.uk]
- 20. Akebia starts Phase III INNO2VATE programme of vadadustat to treat renal anemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. Akebia Presents Results from its PRO₂TECT Global Phase 3 Program of Vadadustat for the Treatment of Anemia due to Chronic Kidney Disease in Adult Patients Not on Dialysis During Late-Breaking Session at American Society of Nephrology Kidney Week 2020 Reimagined | Akebia Therapeutics [ir.akebia.com]
- 22. Safety Endpoints With Vadadustat Versus Darbepoetin Alfa in Patients With Non–Dialysis-Dependent CKD: A Post Hoc Regional Analysis of the PRO2TECT Randomized Clinical Trial of ESA-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Akebia Therapeutics Announces Top-Line Results from its PRO2TECT Global Phase 3 Program of Vadadustat for Treatment of Anemia Due to Chronic Kidney Disease in Adult Patients Not on Dialysis | Akebia Therapeutics [ir.akebia.com]
- 24. Akebia’s Vadadustat Hits Efficacy, Failed Safety Endpoints in Kidney Disease Trials - BioSpace [biospace.com]
- 25. Possible mechanism for the anaemia induced by gentamicin in rats | Semantic Scholar [semanticscholar.org]
- 26. Gentamicin-induced acute renal failure in the rat. Effect of dehydration, DOCA-saline and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. medicahospitalia.rskariadi.co.id [medicahospitalia.rskariadi.co.id]
- 29. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 32. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
BAY 85-3934 versus recombinant human EPO (rhEPO) studies
A Comprehensive Comparison: BAY 85-3934 (Molidustat) versus Recombinant Human EPO (rhEPO)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 85-3934 (molidustat) and recombinant human erythropoietin (rhEPO) for the stimulation of erythropoiesis. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the distinct signaling pathways.
Mechanism of Action
BAY 85-3934 (Molidustat): A novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] By inhibiting these enzymes, BAY 85-3934 mimics the cellular response to hypoxia. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which then stimulate the endogenous production of erythropoietin (EPO) and enhance iron metabolism.[1][2]
Recombinant Human EPO (rhEPO): A biologic agent administered via injection that directly stimulates erythropoiesis.[3] It works by binding to the EPO receptor on the surface of red blood cell precursors in the bone marrow, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival.[4][5][6]
Comparative Efficacy and Safety Data
Preclinical studies in rodent and non-rodent models have demonstrated key differences in the pharmacological profiles of BAY 85-3934 and rhEPO.
In Vitro Potency of BAY 85-3934
BAY 85-3934 is a potent inhibitor of HIF-prolyl hydroxylases.
| Enzyme | IC₅₀ (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| Data from in vitro cell-free assays.[7][8] |
Erythropoietic Response in Healthy Rats
A comparison of once-daily oral BAY 85-3934 and twice-weekly subcutaneous rhEPO injections in healthy Wistar rats showed comparable increases in hematocrit and hemoglobin over a 14-day period.[9]
| Treatment Group | Dosage | Mean Hematocrit Increase (%) | Mean Hemoglobin Increase (g/dL) |
| Vehicle Control | - | ~0 | ~0 |
| BAY 85-3934 | 2.5 mg/kg, once daily (oral) | ~15 | ~4.5 |
| rhEPO | 100 IU/kg, twice weekly (s.c.) | ~15 | ~4.5 |
| Adapted from preclinical studies in Wistar rats.[9][10] |
Plasma EPO Levels in Cynomolgus Monkeys
A single dose of rhEPO resulted in supraphysiological plasma EPO concentrations, whereas BAY 85-3934 induced endogenous EPO levels within a more physiological range. Despite these differences in peak EPO levels, the long-term erythropoietic response was similar.[9][10]
| Treatment | Dosage | Peak Plasma EPO (mU/mL) | AUC of Plasma EPO (h*mU/mL) |
| rhEPO | 100 IU/kg (s.c.) | > 8-fold higher than BAY 85-3934 | > 6-fold higher than BAY 85-3934 |
| BAY 85-3934 | 1.5 mg/kg (oral) | Endogenous peak | Endogenous AUC |
| Comparative single-dose study in cynomolgus monkeys.[9][10] |
Effects on Blood Pressure in a Rat Model of Renal Anemia
In a rat model of chronic kidney disease (CKD) with associated hypertension, BAY 85-3934 demonstrated a distinct advantage over rhEPO by not only correcting anemia but also normalizing blood pressure.[9][11]
| Treatment Group | Effect on Anemia | Effect on Blood Pressure |
| rhEPO | Corrected | No improvement/potential worsening |
| BAY 85-3934 | Corrected | Normalized |
| Findings from a rat model of gentamicin-induced renal anemia.[9][12] |
Signaling Pathways
The mechanisms by which BAY 85-3934 and rhEPO stimulate erythropoiesis are fundamentally different, as illustrated by their signaling pathways.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 2.5. Plasma Epo concentration measurements [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of HIF-PH Inhibitors: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the selectivity of various Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors for the three main PHD isoforms: PHD1, PHD2, and PHD3. This information is crucial for researchers and drug development professionals investigating the therapeutic potential of these compounds in conditions such as anemia of chronic kidney disease. The presented data, compiled from various preclinical studies, offers a clear overview of the inhibitory potency of prominent HIF-PH inhibitors, including Molidustat (BAY 85-3934), Roxadustat, Vadadustat, and Daprodustat.
Comparative Selectivity of HIF-PH Inhibitors for PHD Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several HIF-PH inhibitors against the three human PHD isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | [1][2] |
| Roxadustat (FG-4592) | Not Specified | ~27 - 591 | Not Specified | [3][4][5] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [3][5][6] |
| Daprodustat (GSK1278863) | 3.5 | 22.2 - 67 | 5.5 | [3][4][5] |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup. The data presented here is for comparative purposes.
The HIF Signaling Pathway and the Role of PHD Enzymes
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes. This modification targets HIF-α for ubiquitination and subsequent degradation by the proteasome. HIF-PH inhibitors block the action of PHD enzymes, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of target genes involved in erythropoiesis and iron metabolism.
Caption: HIF signaling under normoxic and hypoxic/inhibited conditions.
Experimental Protocols for Assessing HIF-PH Isoform Selectivity
The determination of IC50 values for HIF-PH inhibitors against different PHD isoforms is a critical step in their preclinical characterization. A common method employed is the in vitro PHD inhibition assay.
In Vitro PHD Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-α peptide substrate by a specific recombinant PHD isoform.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain)
-
Cofactors: Ferrous sulfate (Fe²⁺), 2-oxoglutarate (2-OG), and Ascorbate
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
Detection reagents: For example, an antibody that specifically recognizes the hydroxylated peptide, often coupled with a detection system like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaScreen assay.
-
Microplates (e.g., 96-well or 384-well)
-
Test compounds (HIF-PH inhibitors) dissolved in a suitable solvent (e.g., DMSO)
General Procedure:
-
Reaction Setup: A reaction mixture is prepared in the wells of a microplate containing the assay buffer, recombinant PHD enzyme, the HIF-1α peptide substrate, and the necessary cofactors (Fe²⁺, 2-OG, Ascorbate).
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control group with no inhibitor (vehicle control) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of hydroxylated peptide is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ir.akebia.com [ir.akebia.com]
Comparative Analysis of HIF-PH Inhibitors in Chronic Kidney Disease Research
A Guide for Researchers and Drug Development Professionals
The management of anemia in Chronic Kidney Disease (CKD) is undergoing a paradigm shift with the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2] These orally administered small molecules offer a novel mechanism for stimulating erythropoiesis by mimicking the body's natural response to hypoxia.[3] This guide provides a comparative analysis of key HIF-PH inhibitors, supported by clinical trial data, and details essential experimental protocols for their evaluation.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[4][5] In hypoxic conditions, or in the presence of HIF-PH inhibitors, PHD activity is blocked.[1] This prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[5] This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and improving iron metabolism by regulating proteins like hepcidin.[1][6]
Comparative Efficacy of HIF-PH Inhibitors
Phase 3 clinical trials have demonstrated the non-inferiority of several HIF-PH inhibitors compared to erythropoiesis-stimulating agents (ESAs) for correcting and maintaining hemoglobin (Hb) levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.[3][7] The primary measure of efficacy is the change in Hb levels from baseline.
Table 1: Efficacy of HIF-PH Inhibitors in Non-Dialysis-Dependent (NDD-CKD) Patients
| Inhibitor | Trial(s) | Comparator | Mean Change in Hb (g/dL) from Baseline | Key Finding |
| Daprodustat | ASCEND-ND[8] | Darbepoetin alfa | Daprodustat: +1.07Darbepoetin alfa: +0.99 | Non-inferior to darbepoetin alfa.[3] |
| Roxadustat | OLYMPUS, ALPS, ANDES[9] | Placebo | Roxadustat: +1.7 to +2.0Placebo: -0.1 to +0.2 | Superior to placebo in increasing Hb levels.[9] |
| Vadadustat | PRO2TECT[10] | Darbepoetin alfa | Vadadustat: +1.03Darbepoetin alfa: +1.11 | Non-inferior to darbepoetin alfa. |
| Molidustat | - | ESA | Data from various trials suggest non-inferiority. | Effective in increasing Hb levels.[11] |
Data synthesized from multiple meta-analyses and clinical trial reports.[3][9][10][11][12]
Table 2: Efficacy of HIF-PH Inhibitors in Dialysis-Dependent (DD-CKD) Patients
| Inhibitor | Trial(s) | Comparator | Mean Change in Hb (g/dL) from Baseline | Key Finding |
| Daprodustat | ASCEND-D[9] | Epoetin alfa | Daprodustat: +0.74Epoetin alfa: +0.66 | Non-inferior to epoetin alfa. |
| Roxadustat | ROCKIES, HIMALAYAS, etc.[9] | Epoetin alfa | Roxadustat: ~+1.18Epoetin alfa: ~+0.98 | Demonstrated higher Hb changes compared to epoetin alfa.[13] Roxadustat is considered the most effective for Hb correction in some analyses.[14] |
| Vadadustat | INNO2VATE[15] | Darbepoetin alfa | Vadadustat: +0.74Darbepoetin alfa: +0.76 | Non-inferior to darbepoetin alfa. |
| Enarodustat | - | ESA | Effective in Hb correction. | Considered effective in reducing hepcidin, beneficial for patients with inflammation.[14] |
Data synthesized from multiple meta-analyses and clinical trial reports.[9][13][14][15] A network meta-analysis of DD-CKD patients found roxadustat and daprodustat to have better efficacy than vadadustat.[7][9]
Impact on Iron Metabolism
A key advantage of HIF-PH inhibitors is their favorable effect on iron homeostasis. By stabilizing HIF, these agents decrease hepcidin levels, the master regulator of iron availability. This leads to increased iron mobilization and availability for erythropoiesis, potentially reducing the need for intravenous iron supplementation.[4]
Table 3: Comparative Effects on Iron Metabolism Markers
| Inhibitor | Effect on Hepcidin | Effect on Ferritin | Effect on TIBC / Transferrin |
| Roxadustat | Significant Decrease[3][14] | Decrease[3] | Increase[3][9] |
| Daprodustat | Decrease[16] | Decrease[14] | Increase[9] |
| Vadadustat | Decrease[16] | Decrease | Increase[14] |
| Molidustat | Failed to show a significant reduction in one analysis.[16] | Decrease | Increase |
| Enarodustat | Significant Decrease[14] | Decrease | Increase[14] |
Data compiled from systematic reviews and meta-analyses.[3][9][14][16] In general, HIF-PHIs as a class have been shown to reduce hepcidin and ferritin while increasing total iron-binding capacity (TIBC) and transferrin levels compared to both placebo and ESAs.[3][9]
Safety and Tolerability Profile
The overall safety profile of HIF-PH inhibitors appears comparable to ESAs, particularly concerning major adverse cardiovascular events (MACE).[1] However, long-term safety, especially regarding cardiovascular and thromboembolic events and potential effects on tumor growth, remains an area of ongoing evaluation.[2][6]
Table 4: Key Safety Considerations
| Inhibitor | Cardiovascular Safety (MACE) vs. ESA | Common Adverse Events | Specific Concerns / Observations |
| Daprodustat | Non-inferior in both NDD and DD populations.[7][9] | Diarrhea, nausea, hypertension. | Better benefit on Quality of Life (QoL) compared to roxadustat in NDD-CKD.[9] |
| Roxadustat | Non-inferior in DD; some concerns in NDD subgroup analyses. | Hypertension, vascular access thrombosis, gastrointestinal issues.[1][14] | Associated with a higher risk of thrombosis than ESAs in some analyses.[14] May be effective in patients with inflammation.[13] |
| Vadadustat | Non-inferior in DD; showed a higher MACE risk in NDD patients.[15] | Diarrhea, nausea, hypertension.[15] | Higher discontinuation rate than ESAs in some studies.[17][18] |
| Molidustat | Comparable to ESAs. | Hypertension. | Lowest rates of hypertension in one meta-analysis.[14] |
Safety data is based on extensive Phase 3 trial programs and subsequent meta-analyses. It is crucial to consult the latest research and prescribing information for each agent.[1][7][9][13][14][15][17][18]
Key Experimental Protocols
Evaluating the efficacy and mechanism of HIF-PH inhibitors requires standardized and robust experimental protocols. Below are methodologies for two key assays.
HIF-1α Stabilization Assay via Western Blot
This assay directly visualizes the inhibitor's primary mechanism of action: preventing the degradation of HIF-1α.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, Hep3B, or a relevant renal cell line like HKC-8) in 6-well plates and allow them to attach overnight.[19]
-
Inhibitor Treatment: Treat cells with the HIF-PH inhibitor at various concentrations (e.g., 0.1-100 µM) for a predetermined time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or hypoxia at 1% O₂).[20][21]
-
Cell Lysis: Place culture dishes on ice, wash cells rapidly with ice-cold PBS, and immediately add ice-cold lysis buffer (e.g., RIPA) supplemented with a complete cocktail of protease and phosphatase inhibitors. This step is critical due to the rapid degradation of HIF-1α in the presence of oxygen.[22][23]
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 30-50 µg) onto an 8% (or lower) polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[22]
-
-
Detection & Normalization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[20]
Quantification of Endogenous Erythropoietin (EPO) Production
This assay measures the key downstream biological output of HIF stabilization.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., Hep3B, a human hepatoma cell line known to produce EPO) in a suitable format (e.g., 12-well plates).
-
Treatment: Once confluent, replace the medium with fresh medium containing various concentrations of the HIF-PH inhibitor or controls (vehicle, positive control). Incubate for a longer duration, typically 24-48 hours, to allow for EPO synthesis and secretion.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant. Centrifuge briefly to remove any detached cells or debris.
-
ELISA Protocol:
-
Use a commercially available human EPO ELISA kit.
-
Follow the manufacturer's protocol precisely. This typically involves adding standards and collected supernatant samples to a microplate pre-coated with an anti-EPO antibody.
-
Incubate, wash, and add a biotin-conjugated anti-EPO antibody, followed by another incubation and wash.
-
Add a streptavidin-HRP conjugate, incubate, and wash.
-
Add the substrate solution (e.g., TMB) and allow color to develop.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[24]
-
-
Data Analysis: Calculate the EPO concentration in each sample by comparing its absorbance to the standard curve generated from the kit's standards. Normalize the results to the total protein content or cell number from the corresponding well to account for variations in cell density.
Logical Comparison of Leading HIF-PH Inhibitors
The choice of a specific HIF-PH inhibitor may depend on the patient population (NDD vs. DD), the inflammatory state, and the specific safety profile of the agent.
Conclusion
HIF-PH inhibitors represent a significant advancement in the treatment of anemia in CKD, offering an oral alternative to injectable ESAs with a distinct mechanism that integrates erythropoiesis and iron metabolism.[11][25] While clinical trials have established their non-inferiority in raising hemoglobin levels, differences exist among the agents in terms of efficacy in specific populations and their safety profiles.[7] Roxadustat and daprodustat appear more effective in dialysis patients, while roxadustat and enarodustat may be particularly useful in patients with inflammation due to their potent effects on hepcidin.[14] Conversely, safety signals, such as the increased MACE risk with vadadustat in NDD-CKD patients and thrombosis risk with roxadustat, require careful consideration.[14][15] Continued research and long-term surveillance are essential to fully delineate the comparative benefits and risks of these agents and to optimize their role in clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. HIF-PH Inhibitors for Anemia in CKD | Docwire News [docwirenews.com]
- 7. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kdigo.org [kdigo.org]
- 10. An updated meta-analysis on the efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitor treatment of anemia in nondialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 17. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]
Molidustat's Impact on Hepcidin: A Comparative Analysis with Other Prolyl Hydroxylase Inhibitors
A deep dive into the comparative efficacy of Molidustat and other Prolyl Hydroxylase Inhibitors (PHIs) in modulating hepcidin levels, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals in the field of nephrology and hematology.
Prolyl Hydroxylase Inhibitors (PHIs) have emerged as a novel class of oral therapeutic agents for the management of anemia associated with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs), PHIs mimic the body's response to hypoxia, leading to the stabilization of Hypoxia-Inducible Factors (HIFs).[3] This stabilization not only stimulates endogenous erythropoietin (EPO) production but also favorably modulates iron metabolism, primarily through the suppression of hepcidin.[2][4] Molidustat, a prominent member of this class, has demonstrated efficacy in reducing hepcidin levels, a key regulator of iron availability.[5][6] This guide provides a comprehensive comparison of molidustat's effect on hepcidin levels relative to other commercially available or late-stage development PHIs, including roxadustat, vadadustat, daprodustat, and enarodustat.
Comparative Efficacy on Hepcidin Levels
Clinical studies have consistently shown that PHIs as a class effectively reduce serum hepcidin levels, thereby improving iron mobilization and availability for erythropoiesis.[1][7] However, the magnitude of this effect can vary between different PHI agents.
A network meta-analysis of studies in non-dialysis-dependent CKD patients suggested that daprodustat had the highest hepcidin-lowering efficacy, followed by enarodustat.[7] Molidustat has also been shown to significantly decrease hepcidin concentrations in treatment-naïve non-dialysis patients.[5] In contrast, for previously ESA-treated patients on hemodialysis, molidustat was found to maintain stable hepcidin concentrations.[5][8]
Roxadustat has been reported to significantly reduce hepcidin levels in both non-dialysis and dialysis patients.[9][10][11] Similarly, vadadustat has been associated with decreased serum hepcidin compared to darbepoetin alfa.[12][13] Enarodustat has also demonstrated a significant reduction in hepcidin levels in both ESA-naïve and ESA-converted patients.[14][15][16]
The following table summarizes the quantitative data on the effects of various PHIs on hepcidin levels from selected clinical trials.
| Prolyl Hydroxylase Inhibitor | Patient Population | Dosage | Treatment Duration | Baseline Hepcidin (ng/mL) | Change in Hepcidin | Reference |
| Molidustat | NDD-CKD (Treatment-naïve) | Pooled doses | 16 weeks | ~60 | Decreased | [5] |
| NDD-CKD (Previously ESA-treated) | Pooled doses | 16 weeks | ~80 | Decreased | [5] | |
| DD-CKD (Previously ESA-treated) | Pooled doses | 16 weeks | ~150 | Stable | [5][8] | |
| Roxadustat | NDD-CKD | Not Specified | 1 month | Not Specified | Lower values than ESA group | [17] |
| PD-CKD | Not Specified | 24 weeks | Not Specified | Significant decrease (-20.09 ng/mL vs ESA) | [10] | |
| Vadadustat | NDD-CKD & DD-CKD | 150, 300, or 600 mg daily | 6 weeks | Not Specified | Declined from baseline in all arms | |
| CKD | Not Specified | Not Specified | Not Specified | Mean Decrease of 36.62 ng/mL vs placebo/darbepoetin alfa | [13] | |
| Daprodustat | NDD-CKD | 5 mg daily | 4 weeks | Not Specified | Decreased | [18][19] |
| DD-CKD | 5 mg | Not Specified | Not Specified | No obvious change | [20] | |
| Enarodustat | NDD-CKD | Not Specified | 9 weeks | 74.40 ± 43.50 | -42.94 ng/mL (57.7% reduction) | [16] |
| HD-CKD | 4 and 6 mg | Not Specified | Not Specified | Significantly decreased vs placebo | [14] |
NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease; PD-CKD: Peritoneal Dialysis-Dependent Chronic Kidney Disease; HD-CKD: Hemodialysis-Dependent Chronic Kidney Disease; ESA: Erythropoiesis-Stimulating Agent. Note: The data presented is a summary from various studies and direct comparison should be made with caution due to differences in study design, patient populations, and methodologies.
Signaling Pathways and Experimental Workflows
The mechanism by which PHIs reduce hepcidin is primarily indirect. By stabilizing HIF-2α, PHIs enhance erythropoiesis, which in turn increases the production of erythroferrone (ERFE) from erythroblasts.[2][21] ERFE then acts on the liver to suppress hepcidin transcription.[2][3] Some studies also suggest a direct, albeit less pronounced, inhibitory effect of HIFs on hepcidin expression.[22]
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of roxadustat on iron metabolism in patients with peritoneal dialysis: a real-world 24-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enarodustat for the Treatment of Anemia in Chinese Patients with Non-Dialysis Chronic Kidney Disease: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepcidin values can help predict the responsiveness of roxadustat for treating anemia in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profile of Daprodustat in the Treatment of Renal Anemia Due to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The role and clinical implications of HIF-PHI daprodustat in dialysis-dependent and non-dialysis-dependent chronic kidney disease anemic patients: a general review [frontiersin.org]
- 20. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journalaji.com [journalaji.com]
- 22. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Versus rhEPO: A Comparative Analysis of Hypertensive Effects in Anemia Treatment
A comprehensive guide for researchers and drug development professionals on the differential hypertensive profiles of Molidustat and recombinant human erythropoietin (rhEPO) in the management of anemia, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the hypertensive effects of Molidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and recombinant human erythropoietin (rhEPO), the standard of care for anemia associated with chronic kidney disease (CKD). While both agents effectively stimulate erythropoiesis, their mechanisms of action and resulting cardiovascular side effects, particularly hypertension, differ significantly. This analysis is supported by preclinical data and outlines the experimental protocols used to validate these findings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from a preclinical study comparing the effects of Molidustat and rhEPO on systolic blood pressure and hematocrit in a rat model of CKD.
| Treatment Group | Mean Systolic Blood Pressure (mmHg) | Mean Packed Cell Volume (%) |
| Sham-operated Control | ~140 | ~45 |
| CKD Control (Vehicle) | ~180 | ~40 |
| rhEPO (100 IU/kg) | ~180 | ~50 |
| Molidustat (2.5 mg/kg) | ~150 | ~48 |
| Molidustat (5 mg/kg) | ~145 | >50 (dose reduced) |
Data extracted from a study in a rat subtotal nephrectomy model of CKD.[1][2]
Experimental Protocols
The validation of the hypertensive effects of Molidustat versus rhEPO relies on established preclinical models of renal anemia and standardized measurement techniques.
Animal Model: Subtotal Nephrectomy in Rats
A commonly used model to induce CKD and subsequent anemia involves a two-stage subtotal nephrectomy in rats.[3][4] This procedure mimics the progressive loss of renal function observed in human CKD.
-
Stage 1: Under anesthesia, two of the three branches of the left renal artery are ligated to induce infarction of approximately two-thirds of the left kidney.
-
Stage 2: One week after the first surgery, a right nephrectomy is performed, removing the entire right kidney.
-
Post-operative Care: Animals are allowed to recover for a period, typically several weeks, during which they develop characteristic features of CKD, including anemia and hypertension.[3]
An alternative, non-surgical method for inducing CKD and anemia in rodents is through the oral administration of adenine.[5][6][7]
Drug Administration
-
Molidustat (BAY 85-3934): Administered orally, typically once daily. Doses in rat studies have ranged from 1.25 mg/kg to 5 mg/kg.[1][2]
-
rhEPO: Administered via subcutaneous injection, often twice weekly. A common dose used in rat models is 100 IU/kg.[1][2]
Blood Pressure Measurement: Tail-Cuff Method
Systolic blood pressure in conscious rats is non-invasively measured using the tail-cuff method.[8][9][10][11]
-
Acclimatization: Rats are accustomed to the restraining device and tail cuff for several days before measurements are taken to minimize stress-induced blood pressure variations.
-
Procedure: A cuff is placed around the base of the rat's tail and inflated to occlude blood flow. The pressure is then gradually released, and a sensor detects the return of blood flow, which corresponds to the systolic blood pressure.
-
Readings: Multiple readings are taken for each animal at each time point, and the average is calculated.
Signaling Pathways and Experimental Workflow
Molidustat's Mechanism of Action
Molidustat functions by inhibiting HIF-prolyl hydroxylase, leading to the stabilization of hypoxia-inducible factor (HIF).[12][13][14] This mimics a hypoxic state and stimulates the endogenous production of erythropoietin (EPO) in a more physiological manner.[1][2][12]
rhEPO's Hypertensive Signaling Pathway
The hypertensive effects of exogenous rhEPO administration are multifactorial. They involve direct vascular effects, including an imbalance between vasoconstrictors and vasodilators.[3][15] Specifically, rhEPO can lead to increased levels of endothelin-1 (a potent vasoconstrictor) and reduced bioavailability of nitric oxide (a key vasodilator).[15][16][17][18]
Experimental Workflow for Comparison
The following diagram illustrates a typical experimental workflow for comparing the hypertensive effects of Molidustat and rhEPO in a preclinical setting.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Relationship between eicosanoids and endothelin-1 in the pathogenesis of erythropoietin-induced hypertension in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kentscientific.com [kentscientific.com]
- 11. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Increased endothelin: nitric oxide ratio is associated with erythropoietin-induced hypertension in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired renal endothelial nitric oxide synthase and reticulocyte production as modulators of hypertension induced by rHuEPO in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythropoietin-induced hypertension and vascular injury in mice overexpressing human endothelin-1: exercise attenuated hypertension, oxidative stress, inflammation and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erythropoietin depresses nitric oxide synthase expression by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Molidustat (DA-3934) and Daprodustat on Iron Metabolism in Chronic Kidney Disease
A detailed guide for researchers and drug development professionals on the differential effects of two leading HIF-PH inhibitors on iron homeostasis, supported by clinical trial data and experimental methodologies.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease (CKD), largely driven by insufficient erythropoietin (EPO) production and disordered iron metabolism. The advent of hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) has marked a significant advancement in the management of renal anemia. These oral agents stimulate endogenous EPO production and, crucially, influence iron availability for erythropoiesis. This guide provides a comprehensive comparison of the effects of two prominent HIF-PHIs, Molidustat (DA-3934, BAY 85-3934) and Daprodustat, on iron metabolism. By presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Mechanism of Action: A Shared Pathway with Potential for Nuanced Effects
Both Molidustat and Daprodustat are potent inhibitors of HIF-prolyl hydroxylases, enzymes that target the alpha subunit of HIF for degradation under normoxic conditions. By inhibiting these enzymes, both drugs lead to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-response elements (HREs) in the DNA, upregulating the transcription of various genes, including those involved in erythropoiesis and iron metabolism.
A key target gene is EPO, which stimulates red blood cell production in the bone marrow. However, the influence of HIF-PHIs extends beyond erythropoiesis to the intricate regulation of iron homeostasis. A critical effect is the reduction of hepcidin, the master regulator of iron metabolism. Lower hepcidin levels lead to increased iron efflux from enterocytes and macrophages into the circulation via the iron exporter ferroportin. Furthermore, HIF stabilization can upregulate the expression of genes involved in iron transport, such as transferrin and transferrin receptor.[1][2] While the fundamental mechanism is shared, the specific binding kinetics and off-target effects of Molidustat and Daprodustat could lead to differential impacts on iron metabolism parameters.
Comparative Effects on Iron Metabolism: A Data-Driven Overview
Clinical trials have provided valuable insights into the distinct effects of Molidustat and Daprodustat on key iron metabolism parameters in patients with CKD, both those not on dialysis (Non-Dialysis-Dependent, NDD) and those on dialysis (Dialysis-Dependent, DD). The following tables summarize the quantitative changes observed in pivotal studies.
Non-Dialysis-Dependent (NDD-CKD) Patients
In NDD-CKD patients, both Molidustat and Daprodustat demonstrate a significant impact on iron metabolism, primarily characterized by a reduction in hepcidin and ferritin, alongside an increase in total iron-binding capacity (TIBC). These changes suggest mobilization of iron stores and an enhanced capacity for iron transport.
Table 1: Effects on Iron Metabolism in NDD-CKD Patients
| Parameter | Molidustat (this compound) | Daprodustat |
| Hepcidin | Decreased | Significantly Decreased[3] |
| Ferritin | Decreased | Significantly Decreased[3] |
| Serum Iron | Decreased | Decreased or no significant change |
| Transferrin Saturation (TSAT) | Decreased | No significant difference or decreased[3] |
| Total Iron-Binding Capacity (TIBC) | Increased | Significantly Increased[3] |
Note: The data for Molidustat is primarily from the DIALOGUE Phase 2 studies, while the Daprodustat data is from various Phase 2 and 3 trials.
Dialysis-Dependent (DD-CKD) Patients
The effects of Molidustat and Daprodustat on iron metabolism in DD-CKD patients appear to differ more substantially. Daprodustat generally leads to an increase in markers of available iron, such as TSAT and serum iron, while the effects of Molidustat are more varied.
Table 2: Effects on Iron Metabolism in DD-CKD Patients
| Parameter | Molidustat (this compound) | Daprodustat |
| Hepcidin | Stable | Significantly Decreased |
| Ferritin | Increased | No obvious change or decreased[3] |
| Serum Iron | Increased | Significantly Increased[3] |
| Transferrin Saturation (TSAT) | Increased | Significantly Increased[3] |
| Total Iron-Binding Capacity (TIBC) | Stable | Significantly Increased[3] |
Note: The data for Molidustat is primarily from the DIALOGUE Phase 2 studies, while the Daprodustat data is from various Phase 2 and 3 trials, including the ASCEND program.
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials. While specific assay details can be proprietary, the general methodologies employed are outlined below.
Patient Population and Study Design
The clinical trials for both Molidustat (e.g., DIALOGUE and MIYABI programs) and Daprodustat (e.g., ASCEND program) enrolled adult patients with anemia associated with CKD (stages 3-5 for NDD and on hemodialysis or peritoneal dialysis for DD).[4] These were typically randomized, controlled studies, often comparing the HIF-PHI to either placebo or an erythropoiesis-stimulating agent (ESA).
Measurement of Iron Metabolism Parameters
The assessment of iron status in these trials involved the collection of blood samples at baseline and at specified intervals throughout the study period. The following markers were commonly measured:
-
Serum Iron, TIBC, and Ferritin: These parameters were typically measured using automated clinical chemistry analyzers. Standard colorimetric and immunoturbidimetric assays are the conventional methods for these measurements.
-
Transferrin Saturation (TSAT): This was a calculated value derived from serum iron and TIBC levels (TSAT % = [Serum Iron / TIBC] x 100).
-
Hepcidin: Serum hepcidin levels were often measured using specialized and sensitive techniques such as competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Discussion and Future Directions
The available data indicate that both Molidustat and Daprodustat effectively modulate iron metabolism in CKD patients, a key advantage of the HIF-PHI class over traditional ESAs. The observed reductions in hepcidin and ferritin, particularly in NDD-CKD patients, point towards an increased mobilization and utilization of endogenous iron stores. This effect has the potential to reduce the need for intravenous iron supplementation in this patient population.
In DD-CKD patients, the differing effects of the two drugs on parameters like ferritin and TIBC warrant further investigation. These differences may be attributable to variations in study populations, baseline iron status, and intravenous iron administration protocols within the respective clinical trials. Head-to-head comparative studies would be invaluable in elucidating the nuanced differences in the pharmacological profiles of these two agents.
Future research should focus on the long-term clinical implications of these changes in iron metabolism. Key areas of interest include the impact on cardiovascular outcomes, the incidence of infections, and the overall iron management strategies in patients treated with Molidustat and Daprodustat. A deeper understanding of the molecular mechanisms underlying the differential effects of these drugs will be crucial for optimizing their clinical use and for the development of next-generation HIF-PHIs.
Conclusion
Molidustat (this compound) and Daprodustat are both promising oral therapies for renal anemia that demonstrate significant effects on iron metabolism. Both drugs appear to improve iron availability for erythropoiesis, primarily through the downregulation of hepcidin. However, there are notable differences in their effects on specific iron-related biomarkers, particularly in the dialysis-dependent patient population. This comparative guide, by consolidating available data and outlining experimental approaches, provides a foundation for further research and a more informed approach to the development and clinical application of these novel therapeutic agents.
References
- 1. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cross-study comparison of Molidustat clinical trial data
A Comparative Guide to Molidustat and Other HIF-PH Inhibitors for Anemia in Chronic Kidney Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for Molidustat and other leading Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—Roxadustat, Daprodustat, and Vadadustat—for the treatment of anemia associated with Chronic Kidney Disease (CKD).
Mechanism of Action: HIF-1 Signaling Pathway
Molidustat and its counterparts are oral small-molecule inhibitors of HIF-prolyl hydroxylase. This enzyme is responsible for the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting this enzyme, these drugs stabilize HIF, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO). This mimics the body's natural response to hypoxia.[1]
Comparative Efficacy and Safety Data
The following tables summarize key efficacy and safety data from Phase 3 clinical trials of Molidustat and its competitors in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The primary efficacy endpoint is typically the change in hemoglobin (Hb) levels from baseline, while the primary safety endpoint is the occurrence of Major Adverse Cardiovascular Events (MACE).
Non-Dialysis-Dependent (NDD) CKD Patients
| Drug | Trial(s) | Comparator | Mean Change in Hb (g/dL) from Baseline | MACE Hazard Ratio (HR) vs. Comparator (95% CI) |
| Molidustat | MIYABI ND-C | Darbepoetin alfa | Non-inferior to darbepoetin alfa | Data not yet mature |
| MIYABI ND-M | Darbepoetin alfa | Non-inferior to darbepoetin alfa | Data not yet mature | |
| Roxadustat | OLYMPUS, ALPS, ANDES | Placebo | 1.75 vs 0.40 (OLYMPUS) | 1.10 (0.96-1.27) |
| Daprodustat | ASCEND-ND | Darbepoetin alfa | Non-inferior to darbepoetin alfa | 1.03 (0.89-1.19) |
| Vadadustat | PRO2TECT | Darbepoetin alfa | Non-inferior to darbepoetin alfa | 1.17 (1.01-1.36) - Did not meet non-inferiority |
Dialysis-Dependent (DD) CKD Patients
| Drug | Trial(s) | Comparator | Mean Change in Hb (g/dL) from Baseline | MACE Hazard Ratio (HR) vs. Comparator (95% CI) |
| Molidustat | MIYABI HD-M | Darbepoetin alfa | Non-inferior to darbepoetin alfa | Data not yet mature |
| Roxadustat | ROCKIES | Epoetin alfa | 0.77 vs 0.68 | 0.96 (0.82-1.13) |
| Daprodustat | ASCEND-D | Epoetin alfa/Darbepoetin alfa | Non-inferior to ESAs | 0.93 (0.81-1.07) |
| Vadadustat | INNO2VATE | Darbepoetin alfa | Non-inferior to darbepoetin alfa | Non-inferior to darbepoetin alfa |
Experimental Protocols
The Phase 3 clinical trial programs for these HIF-PH inhibitors generally follow a similar structure, with separate studies for NDD and DD-CKD patient populations. Key aspects of the methodologies are outlined below.
Molidustat: MIYABI Program
-
MIYABI ND-C (Non-Dialysis Correction) : Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-untreated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period (weeks 30-36).[2][3]
-
MIYABI ND-M (Non-Dialysis Maintenance) : Randomized, open-label, active-controlled (darbepoetin alfa) study in ESA-treated Japanese NDD-CKD patients. The primary endpoint was the mean Hb level during the evaluation period.[4]
-
MIYABI HD-M (Hemodialysis Maintenance) : Randomized, double-blind, active-controlled (darbepoetin alfa) study in ESA-treated Japanese hemodialysis patients.[5]
Roxadustat: OLYMPUS & ROCKIES
-
OLYMPUS : Phase 3, randomized, double-blind, placebo-controlled trial in NDD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[4][6][7]
-
ROCKIES : Phase 3, randomized, open-label, active-controlled (epoetin alfa) trial in DD-CKD patients with anemia. The primary efficacy endpoint was the mean change in Hb from baseline averaged over weeks 28 to 52.[6]
Daprodustat: ASCEND Program
-
ASCEND-ND (Non-Dialysis) : Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trial in NDD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]
-
ASCEND-D (Dialysis) : Phase 3, randomized, open-label, active-controlled (epoetin alfa or darbepoetin alfa) trial in DD-CKD patients. Co-primary endpoints were time to first occurrence of MACE and mean change in Hb from baseline to weeks 28-52.[1][5][8]
Vadadustat: PRO2TECT & INNO2VATE
-
PRO2TECT : Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in NDD-CKD patients (one for ESA-untreated and one for ESA-treated). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[2][3][9]
-
INNO2VATE : Two Phase 3, randomized, open-label, active-controlled (darbepoetin alfa) trials in DD-CKD patients (one for incident dialysis and one for prevalent dialysis). The primary safety endpoint was time to first MACE, and the primary efficacy endpoint was the mean change in Hb from baseline to weeks 24-36.[10]
Typical Phase 3 Clinical Trial Workflow for HIF-PH Inhibitors
The following diagram illustrates a generalized workflow for a Phase 3 clinical trial of a HIF-PH inhibitor for the treatment of anemia in CKD.
References
- 1. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 4. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stamfordhealth.org [stamfordhealth.org]
- 6. gsk.com [gsk.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 9. Akebia starts Phase III INNO2VATE programme of vadadustat to treat renal anemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the safety profile of DA-3934 against other PHIs
Information regarding the safety profile of the compound designated as DA-3934 is not publicly available, preventing a comparative analysis.
Initial searches for "this compound" did not yield conclusive information about its drug class or mechanism of action. Further investigation revealed that this compound is a common name for the chemical compound Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-. However, extensive searches for this compound and its associated name in scientific literature, clinical trial registries, and patent databases have not uncovered any published data regarding its pharmacological properties, safety profile, or therapeutic indications.
The initial premise of comparing this compound to other pan-HDAC inhibitors (PHIs) was found to be inaccurate, as there is no evidence to classify this compound within this or any other specific drug class. Without a clear understanding of its biological target and mechanism of action, it is not possible to identify a relevant group of comparator drugs.
Consequently, the core requirements of this request—to provide a comparative safety profile, summarize quantitative data in tables, detail experimental protocols, and create visualizations of signaling pathways and experimental workflows—cannot be fulfilled. The necessary preclinical or clinical data for this compound to perform such an evaluation are not available in the public domain. It is likely that this compound is a research compound in the early stages of development, and information regarding its safety and efficacy has not yet been disclosed.
Comparative Pharmacokinetics of Molidustat and Other HIF-PH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of Molidustat and other leading Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, including Roxadustat, Daprodustat, Vadadustat, and Enarodustat. The information is supported by experimental data from clinical trials in healthy volunteers.
Executive Summary
Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors are a class of oral medications developed for the treatment of anemia associated with chronic kidney disease.[1] These drugs mimic the body's natural response to hypoxia by stabilizing HIF, a transcription factor that upregulates genes involved in erythropoiesis. This guide focuses on the comparative pharmacokinetics of five prominent HIF-PH inhibitors: Molidustat, Roxadustat, Daprodustat, Vadadustat, and Enarodustat. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
Data Presentation: Pharmacokinetic Parameters of HIF-PH Inhibitors
The following table summarizes key pharmacokinetic parameters for Molidustat and its comparators following single oral dose administration in healthy volunteers.
| Drug | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) |
| Molidustat | 25 mg | - | 0.25 - 0.75[2] | - | 4.6 - 10.4[2][3] | 59[2] |
| 50 mg | - | 0.75[3] | - | - | - | |
| 75 mg | - | - | - | - | - | |
| Roxadustat | 100 mg | - | ~2.0[4] | - | 9.6 - 16[5] | Not explicitly reported |
| Daprodustat | 6 mg | - | 1.5 - 2.0[6] | - | ~4.2 - 4.7[6] | ~66[1] |
| Vadadustat | 80 - 1200 mg | Dose-proportional increase[7] | 3.0 - 4.0[7] | Dose-proportional increase[7] | ~4.5[7] | Not explicitly reported |
| Enarodustat | 1 - 200 mg | Dose-dependent[8] | 0.5 - 2.5[8] | Dose-dependent[8] | 7.7 - 9.1[8] | Not explicitly reported |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from Phase I clinical trials conducted in healthy adult volunteers. The general methodologies employed in these studies are outlined below.
Study Design
The majority of the cited pharmacokinetic studies for these HIF-PH inhibitors were single-center, randomized, and often placebo-controlled.[3] Many followed a single ascending dose (SAD) or multiple ascending dose (MAD) design to evaluate the safety, tolerability, and pharmacokinetic profile of the respective drugs.[7] For instance, the Molidustat first-in-man study was a single-blind, placebo-controlled, group-comparison, dose-escalation study.[3] Participants were typically healthy male volunteers who were administered the drug orally after a period of fasting.[3]
Drug Administration and Sample Collection
The drugs were administered as oral solutions or immediate-release tablets.[2] For example, in one study, Molidustat was administered as a polyethylene glycol-based solution.[3] Blood samples for pharmacokinetic analysis were collected at multiple time points pre- and post-dose. For instance, in a study of an oral drug, blood samples might be taken at 0.5, 1, 2, 4, 6, and 8 hours after administration.[9] Plasma was separated from the blood samples for the quantification of the drug and its metabolites.
Bioanalytical Methods
The concentration of the HIF-PH inhibitors and their metabolites in plasma and other biological matrices was determined using validated bioanalytical methods. Ultra-high-performance liquid chromatography coupled to mass spectrometry (UPLC-MS) is a common and sensitive technique used for the quantification of these small molecules.[10][11] These methods are validated according to regulatory guidelines to ensure accuracy, precision, linearity, and sensitivity.[11]
Pharmacokinetic Analysis
Non-compartmental analysis was the standard method used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[6] This analysis yields parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and the terminal elimination half-life (t½).[2]
Mandatory Visualization
HIF-1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Hypoxia-Inducible Factor 1 (HIF-1), which is the primary mechanism of action for Molidustat and other HIF-PH inhibitors. Under normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of a HIF-PH inhibitor, this degradation is prevented, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) on target genes, thereby activating their transcription.
References
- 1. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies in healthy volunteers on a new gastroprotective pharmaceutic form of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. | Semantic Scholar [semanticscholar.org]
- 11. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagent DA-3934: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of the hypothetical laboratory reagent DA-3934, based on established best practices for hazardous chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located. The following disposal procedures are based on general guidelines for the safe handling of hazardous laboratory chemicals. Always consult the specific SDS for any chemical you are working with and adhere to your institution's and local authorities' regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The minimum recommended PPE for handling potentially hazardous chemicals includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Body Protection: A lab coat or other protective clothing.
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste must be conducted in a manner that prevents harm to human health and the environment.[3] Never dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is a liquid or solid. Identify any potential hazards (e.g., ignitable, corrosive, reactive, toxic) by consulting the chemical's SDS.
-
Segregate Incompatibles: Never mix incompatible waste streams.[4] Store different classes of chemical waste separately to prevent dangerous reactions. For example:
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[3]
-
Properly Label the Container: Affix a "Hazardous Waste" label to the container.[3] The label must include:
-
The words "Hazardous Waste."
-
The complete chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.[3]
-
The date accumulation started.
-
The specific hazards (e.g., flammable, corrosive).
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][4]
-
Use Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[4]
-
Designated Storage Area: Store waste in a designated "Satellite Accumulation Area" within the laboratory.[5] This area should be inspected weekly for any signs of leakage.[5]
Step 4: Arranging for Disposal
-
Request a Pickup: Once a waste container is full, or if it has been in accumulation for up to one year, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][5][6]
-
Do Not Stockpile: Schedule regular waste pickups to minimize the amount of hazardous waste stored in the laboratory. Do not store more than 10 gallons of hazardous waste in your lab at any one time.[4]
Disposal of Empty Containers
Chemical containers are not considered empty until all contents have been thoroughly removed.[4]
-
For most chemicals: Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing and air-drying, the container may be disposed of in the regular trash or recycling after defacing the original label.[7]
-
For highly toxic chemicals (LD50 < 50mg/kg): The first three rinses must be collected and disposed of as hazardous waste.[4]
Quantitative Data Summary
The following table summarizes typical quantitative limits and parameters relevant to the disposal of hazardous laboratory chemicals. These values are illustrative and should be confirmed with the specific SDS for this compound and local regulations.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | Between 5.0 and 12.5 (only for non-hazardous, aqueous solutions deemed safe for drain disposal). | [5] |
| Maximum Lab Storage Volume | 10 gallons of hazardous waste. | [4] |
| Container Fullness | Containers should be removed within three days of becoming full. | [5] |
| Maximum Accumulation Time | Partially filled containers may remain in a Satellite Accumulation Area for up to one (1) year. | [5] |
Experimental Protocols
Protocol: Triple-Rinsing of Empty Chemical Containers
-
Objective: To decontaminate an empty chemical container for safe disposal.
-
Materials: Empty this compound container, appropriate solvent (e.g., water, acetone), labeled hazardous waste container for rinsate, appropriate PPE.
-
Procedure:
-
Ensure the container is as empty as possible through normal means.
-
Add a small amount of the appropriate solvent to the container, enough to wet all interior surfaces.
-
Securely cap the container and agitate it to ensure the solvent contacts all surfaces.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air-dry completely in a well-ventilated area (e.g., a fume hood).
-
Once dry, deface the original label and dispose of the container according to institutional guidelines.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound and its empty containers.
References
- 1. himediadownloads.com [himediadownloads.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. gsa.gov [gsa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for Molidustat (DA-3934/BAY 85-3934)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Molidustat, also known as BAY 85-3934. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this compound.
Molidustat (BAY 85-3934) is identified as a hazardous substance requiring specific safety measures. According to its Safety Data Sheet (SDS), it is harmful if swallowed, may impair fertility or harm an unborn child, and can cause organ damage through prolonged or repeated exposure[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Molidustat. This information is summarized from the compound's Safety Data Sheet.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety glasses or goggles, and face shield |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Skin/Body Protection | Lab coat, protective clothing |
| Respiratory | Use in a well-ventilated area or with a respirator |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential to mitigate risks.
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting : Conduct all weighing and preparation of Molidustat solutions within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where Molidustat is handled[1].
-
Waste Collection : All waste contaminated with Molidustat, including used gloves, disposable lab coats, and absorbent materials, must be collected in a clearly labeled, sealed container.
-
Waste Disposal : Dispose of contaminated waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of Molidustat down the drain or in regular trash[1].
Experimental Workflow for Safe Handling
The following diagram illustrates the necessary steps for safely handling Molidustat from receipt to disposal.
Caption: Workflow for Safe Handling of Molidustat.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
